2,5-Dimethylthiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
2,5-dimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLLEMNSMZZDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26421-32-9 | |
| Record name | 2,5-dimethylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid: Properties, Reactivity, and Applications
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals.[1][2] Their structural resemblance to benzene rings, coupled with the unique electronic contributions of the sulfur heteroatom, imparts favorable pharmacokinetic properties and versatile reactivity. 2,5-Dimethylthiophene-3-carboxylic acid is a trifunctionalized building block that combines the reactivity of an electron-rich thiophene core with the synthetic versatility of a carboxylic acid. The methyl groups at the 2- and 5-positions not only enhance the nucleophilicity of the ring but also sterically direct further reactions, making this molecule a valuable and specific intermediate for creating complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound at room temperature.[3][4] Its core structure consists of a thiophene ring substituted with two methyl groups at the alpha-positions (2 and 5) and a carboxylic acid group at a beta-position (3).
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [5] |
| Molecular Formula | C₇H₈O₂S | [6] |
| Molecular Weight | 156.20 g/mol | |
| Melting Point | 117-118 °C | |
| Boiling Point | 278.8 °C (Predicted) | |
| Density | 1.259 g/cm³ (Predicted) | |
| Appearance | Solid | [4] |
| pKa | ~4.0 (Predicted) | |
| Storage | 2-8°C, dry, dark conditions | [4] |
Spectroscopic Profile (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, significantly downfield (>10 ppm), due to the acidic proton. - Thiophene Ring (-CH-): A singlet between 6.5-7.5 ppm for the single proton at the C4 position. - Methyl Groups (-CH₃): Two distinct singlets between 2.0-2.8 ppm, each integrating to 3H. |
| ¹³C NMR | - Carboxylic Carbonyl (-C=O): A signal between 165-175 ppm. - Thiophene Ring Carbons: Four signals in the aromatic region (120-150 ppm). The carbons attached to the methyl groups (C2, C5) will be the most downfield. - Methyl Carbons (-CH₃): Two signals in the aliphatic region (15-25 ppm). |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 3100 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). - C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 156. - Key Fragments: Loss of -OH (m/z = 139) and loss of -COOH (m/z = 111). |
Synthesis Pathway
A robust and logical synthetic route to this compound involves a two-step process starting from the commercially available 2,5-dimethylthiophene.
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 3-position.
-
Oxidation: Conversion of the resulting methyl ketone to a carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Expertise Behind the Chosen Pathway
The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[8] Friedel-Crafts acylation is the canonical method for installing acyl groups.
-
Causality of Regioselectivity: While thiophene typically undergoes substitution at the more reactive C2 or C5 positions, these sites are blocked by methyl groups in the starting material. This forces the incoming electrophile (the acylium ion generated from acetyl chloride and AlCl₃) to attack one of the beta-positions (C3 or C4). The two positions are electronically similar, leading to the desired 3-acetylated product.[4][9]
-
Choice of Oxidation: The haloform reaction is a classic and efficient method for converting methyl ketones into carboxylic acids with one less carbon. This protocol is well-suited for the intermediate, providing a direct and high-yielding route to the final product.
Exemplary Laboratory Protocol (Conceptual)
Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM).
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred solvent.
-
Add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Add 2,5-dimethylthiophene (1.0 eq) dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, slowly quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-acetyl-2,5-dimethylthiophene.[10]
Step 2: Haloform Oxidation
-
Dissolve the crude methyl ketone from Step 1 in a suitable solvent like 1,4-dioxane.
-
In a separate flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine (Br₂) to the cold NaOH solution to form sodium hypobromite in situ.
-
Add the hypobromite solution dropwise to the stirred ketone solution, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench any excess hypobromite with sodium thiosulfate solution.
-
Wash the mixture with an organic solvent (e.g., ether) to remove organic impurities.
-
Acidify the aqueous layer with cold, concentrated HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the substituted thiophene ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, most notably esterification and amidation, which are crucial for incorporating this scaffold into larger molecules like drug candidates.
A. Esterification
The conversion to an ester can be achieved under various conditions. The Fischer-Speier esterification is a classic acid-catalyzed method.
Caption: General mechanism of acid-catalyzed Fischer esterification.
-
Protocol: Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the mixture, remove the excess alcohol under reduced pressure, and perform an aqueous workup to isolate the ester.
-
B. Amide Bond Formation
Amide coupling is arguably the most common reaction in medicinal chemistry.[11] It requires the activation of the carboxylic acid to facilitate attack by an amine, which is typically a weaker nucleophile than an alcohol. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDCI are frequently employed, often with an additive like 4-Dimethylaminopyridine (DMAP).
Caption: Simplified mechanism for amide coupling using DCC and DMAP.
-
Protocol: DCC/DMAP Mediated Amidation
-
Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF).
-
Add the desired amine (1.1 eq).
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.
-
The filtrate is then subjected to an appropriate aqueous workup to isolate the pure amide.
-
Reactivity of the Thiophene Ring
With the C2 and C5 positions occupied, the remaining C4 position is the only site available for electrophilic aromatic substitution. The reactivity of this position is influenced by the electronic effects of the three existing substituents:
-
-CH₃ groups (C2, C5): These are electron-donating groups (EDG) that activate the ring towards electrophilic attack.
-
-COOH group (C3): This is an electron-withdrawing group (EWG) that deactivates the ring.
The net effect is a thiophene ring that is still activated compared to benzene, but less reactive than 2,5-dimethylthiophene itself. The strong activating effect of the two methyl groups generally outweighs the deactivating effect of the carboxylic acid, allowing for substitution reactions like nitration or halogenation to occur at the C4 position under controlled conditions.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate.
-
Scaffold for Medicinal Chemistry: The molecule provides a rigid, functionalized core. The carboxylic acid handle allows for the facile creation of amide or ester libraries by coupling with diverse amines or alcohols. These libraries can be screened for biological activity against various targets. Thiophene-containing compounds have demonstrated a wide range of therapeutic activities, and derivatives of related structures have shown promise as antimicrobial agents.[12]
-
Building Block for Materials Science: Thiophene units are fundamental components of conductive polymers and organic electronic materials. This molecule can be used to synthesize monomers that, when polymerized, can produce materials with tailored electronic properties, solubility, and processing characteristics influenced by the specific side groups.
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation. It is also listed as harmful if swallowed.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[4]
References
-
Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., Belen'kii, L. I., & Krayushkin, M. M. (2000). FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE. Chemistry of Heterocyclic Compounds, 36(2), 219-220. Available at: [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Available at: [Link]
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Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Available at: [Link]
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Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Shirinyan, V. Z., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available at: [Link]
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Conier Chem&Pharma Limited. (n.d.). Buy this compound. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
- Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
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PubChem. (n.d.). 2,5-Dimethylthiophene. Available at: [Link]
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Supporting Information for Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]
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NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. In NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Available at: [Link]
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The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylthiophene-3-carboxylic Acid
Introduction
2,5-Dimethylthiophene-3-carboxylic acid is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. As a heterocyclic carboxylic acid, its physical properties are pivotal in dictating its behavior in various experimental and physiological settings. Understanding these characteristics is fundamental for researchers and drug development professionals in designing synthetic routes, formulating dosage forms, and predicting its pharmacokinetic profile. This guide provides a comprehensive overview of the core physical properties of this compound, supplemented with detailed, field-proven experimental protocols for their determination.
Molecular and General Properties
The foundational characteristics of a molecule provide the framework for understanding its physical behavior. This compound is a solid at room temperature, a property stemming from its crystalline structure and intermolecular forces, primarily hydrogen bonding through the carboxylic acid moiety.[1]
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈O₂S | [2][3][4][5] |
| Molecular Weight | 156.21 g/mol | [1][2][4][5] |
| Physical Form | Solid | [1][6] |
| Purity | Typically ≥97% | [1] |
Thermal Properties: Melting and Boiling Points
The thermal stability and phase transition temperatures are critical parameters for handling, purification, and formulation of this compound.
Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting point range. The established melting point for this compound is 117-118 °C .[3]
Boiling Point
The boiling point is a key property for purification by distillation, although for a solid compound like this, it is more relevant in the context of its thermal stability and potential for sublimation under reduced pressure. The predicted boiling point at standard pressure is 278.8 °C .[2][6]
Experimental Determination of Thermal Properties
The following protocols outline standard laboratory methods for the precise determination of melting and boiling points. The choice of method often depends on the available equipment and the quantity of the sample.
This is the most common and reliable method for determining the melting point of a solid organic compound.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into a capillary tube, which is sealed at one end, to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).
-
Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute when approaching the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the range.
Caption: Workflow for Melting Point Determination.
Solubility and Acidity
The solubility and acidity of this compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Qualitative Solubility Profile
Based on its structure, which contains a polar carboxylic acid group and a less polar dimethylthiophene ring, a qualitative solubility profile can be predicted. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be low. In aqueous media, its solubility is pH-dependent; it will be more soluble in alkaline solutions due to the formation of the carboxylate salt.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. It is a crucial parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. The predicted pKa for this compound is approximately 4.0 ± 0.3 .[6] This value is typical for a carboxylic acid.
Experimental Determination of Solubility and pKa
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% NaOH, 5% HCl, ethanol, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.
-
Observation: Vigorously shake the test tube and observe if the solid dissolves completely. Gentle heating can be applied to assess temperature effects on solubility.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
This method is suitable if the compound has a chromophore close to the acidic proton, leading to a change in the UV-Vis spectrum upon ionization.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol) and dilute them into each buffer solution to a constant final concentration.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Caption: Workflow for pKa Determination via UV-Vis.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically in the downfield region (δ 10-13 ppm).
-
Thiophene Ring Proton: A singlet for the proton at the 4-position of the thiophene ring (δ ~7-8 ppm).
-
Methyl Protons (-CH₃): Two distinct singlets for the methyl groups at the 2- and 5-positions (δ ~2-3 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals:
-
Carbonyl Carbon (-C=O): In the range of δ 165-175 ppm.
-
Thiophene Ring Carbons: Four signals for the sp² hybridized carbons of the thiophene ring. The carbon bearing the carboxylic acid group will be downfield, while the others will be in the typical aromatic region (δ ~120-150 ppm).
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ ~15-25 ppm).
FTIR Spectroscopy
The infrared spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 156. Key fragmentation patterns may include the loss of -OH (m/z 139) and -COOH (m/z 111).
Conclusion
The physical properties of this compound, from its thermal characteristics to its spectroscopic signature, provide a comprehensive profile essential for its application in scientific research and development. This guide has summarized the known and predicted values for these properties and, crucially, has provided robust, standard protocols for their experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts involving this promising heterocyclic compound.
References
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2,5-Dimethylthiophene-3-carboxylic acid CAS number 26421-32-9
An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid (CAS 26421-32-9): Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for phenyl and other aromatic systems make it a cornerstone of modern drug design.[1][2] Within this important class of heterocycles, this compound (CAS: 26421-32-9) emerges as a particularly valuable building block. Its specific substitution pattern—with methyl groups blocking the highly reactive α-positions (2 and 5) and a carboxylic acid at the β-position (3)—provides a synthetically versatile handle for creating complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic methodologies with detailed protocols, examine its chemical reactivity, and discuss its applications as a precursor to novel therapeutic agents.
Part 1: Physicochemical Properties & Analytical Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
Physicochemical Data Summary
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [3][4][5] |
| Molecular Formula | C₇H₈O₂S | [4] |
| Molecular Weight | 156.20 g/mol | [4] |
| Melting Point | 117-118 °C | [3] |
| Boiling Point | 278.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC1=CC(=C(S1)C)C(=O)O | [4][6] |
| InChIKey | XBLLEMNSMZZDRB-UHFFFAOYSA-N | [6] |
| Appearance | Not specified, likely a white to off-white solid |
Spectroscopic Characterization
While publicly available, experimentally-derived spectra for this specific compound are scarce, its structure allows for predictable spectroscopic signatures based on well-established principles and data from analogous compounds.[7]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear in the aliphatic region (typically δ 2.0-2.8 ppm), corresponding to the two non-equivalent methyl groups at the C2 and C5 positions. A single singlet would be observed in the aromatic region (typically δ 6.5-7.5 ppm) for the lone proton at the C4 position. A broad singlet at a significantly downfield chemical shift (δ > 10 ppm) would be characteristic of the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. Two signals in the aliphatic region (δ 10-20 ppm) for the methyl carbons. Four signals in the aromatic/olefinic region (δ 120-150 ppm) corresponding to the four unique carbons of the thiophene ring. One signal at a highly downfield position (δ > 165 ppm) for the carbonyl carbon of the carboxylic acid.[8]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O stretch for the carbonyl group would be prominent in the range of 1680-1710 cm⁻¹. C-H stretching from the methyl and aromatic groups would appear just below and just above 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 156. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₈O₂S.[6]
Part 2: Synthesis Methodologies
The most direct and industrially relevant approach to synthesizing this compound is through the selective carboxylation of the readily available starting material, 2,5-dimethylthiophene (CAS 638-02-8). The primary challenge lies in achieving regioselective functionalization at the C3 position.
Primary Synthetic Route: Directed Metalation-Carboxylation
Directed metalation using a strong organolithium base, followed by quenching with carbon dioxide, is the most reliable and widely employed method for the regioselective carboxylation of many heterocyclic systems, including thiophenes.[9][10][11]
The reaction proceeds via a two-step mechanism. First, a strong base, typically n-butyllithium (n-BuLi), acts as a deprotonating agent.[12] In 2,5-dimethylthiophene, the C3 and C4 protons are the only available sites for deprotonation. The C3 proton is generally more acidic and sterically accessible, leading to the preferential formation of 2,5-dimethyl-3-lithiothiophene. This lithiated intermediate is a potent nucleophile. The second step involves the electrophilic quench of this nucleophile with solid carbon dioxide (dry ice). The lithium carbanion attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the salt to yield the desired carboxylic acid. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the organolithium reagent by the THF solvent and potential ring-opening pathways.[12][13]
Caption: Workflow for the synthesis of this compound.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2,5-dimethylthiophene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (typically 2.5 M in hexanes, 1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.[14] The solution is stirred at -78 °C for 1-2 hours.
-
Carboxylation: The reaction is quenched by the addition of an excess of freshly crushed dry ice pellets directly to the flask. Caution: CO₂ sublimation will cause pressure buildup.
-
Workup: The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water. The organic solvent is removed under reduced pressure. The remaining aqueous layer is acidified to pH 1-2 with concentrated HCl.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.
-
Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.
Part 3: Chemical Reactivity and Derivative Synthesis
The true value of this compound in drug development lies in its carboxylic acid moiety, which serves as a versatile synthetic handle for elaboration into a wide array of functional groups, most notably amides and esters.[15]
Key Transformations
The conversion to amides is paramount for creating molecules with potential biological activity, as the amide bond is a core feature of many pharmaceuticals.[1][2] This is typically achieved using peptide coupling reagents.
-
Causality and Mechanistic Insight: Direct reaction of a carboxylic acid and an amine is generally inefficient. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) are used. EDC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond, releasing a soluble urea byproduct.
Ester derivatives are often synthesized to improve properties like cell permeability and solubility or to act as prodrugs.
-
Causality and Mechanistic Insight: Fischer-Speier esterification is a classic method involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.
Reaction Pathways for Derivatization
Caption: Key synthetic transformations of the title compound.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
Thiophene-based structures are integral to numerous therapeutic areas.[16] The specific scaffold of this compound is a direct precursor to compounds with demonstrated and potential pharmacological activity.
Precursor to Anticancer Agents
Recent research has identified thiophene carboxamides as a promising class of anticancer agents.[1] Many of these compounds are designed as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity.[1]
-
Mechanism of Action: CA-4 and its analogues function by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By inhibiting microtubule formation, these agents induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] Derivatives synthesized from this compound can adopt a similar conformation to CA-4, allowing them to fit into this binding pocket and exert a potent cytotoxic effect.[1]
Hypothesized Signaling Pathway Involvement
Caption: Disruption of microtubule dynamics by thiophene-based agents.
Broader Therapeutic Potential
Beyond oncology, the thiophene nucleus is associated with a wide spectrum of biological activities. Derivatives of benzo[b]thiophene-3-carboxylic acid have been investigated for local anesthetic, anticholinergic, and antihistaminic properties.[17] Furthermore, various 2-aminothiophene derivatives, which share a common synthetic heritage, have shown promise as selective cytostatic agents, enzyme inhibitors, and receptor modulators.[18][19][20] The structural framework of this compound provides a robust starting point for creating libraries of novel compounds to be screened for a multitude of therapeutic targets.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable entry point into novel and biologically relevant chemical space. Its straightforward, high-yield synthesis via directed metalation and the versatile reactivity of its carboxylic acid group make it an invaluable tool for medicinal chemists. As research continues to uncover the therapeutic potential of thiophene-based scaffolds, particularly in areas like oncology, the utility and importance of this compound in both academic and industrial drug discovery settings are set to grow.
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Mironov, M. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4991. [Link]
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Pfrengle, W., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 6, 109. [Link]
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Muresan, C. I., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chem. Proc., 10, 27. [Link]
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Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]
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Bîcu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5364. [Link]
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A Guide to the Spectroscopic Characterization of 2,5-Dimethylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key features of 2,5-Dimethylthiophene-3-carboxylic acid are a central thiophene ring, two methyl groups at positions 2 and 5, and a carboxylic acid group at position 3.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-13 ppm . This proton is acidic and its chemical shift can be highly dependent on concentration and the solvent used due to hydrogen bonding.
-
Thiophene Ring Proton (-CH-): A singlet expected around 7.0-7.5 ppm . The exact position will be influenced by the electronic effects of the adjacent carboxylic acid and methyl groups.
-
Methyl Protons at C5 (-CH₃): A singlet at approximately 2.5-2.8 ppm .
-
Methyl Protons at C2 (-CH₃): A singlet expected to be slightly downfield from the other methyl group, likely in the range of 2.4-2.7 ppm , due to the proximity of the electron-withdrawing carboxylic acid group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to each unique carbon atom in the molecule:
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| 165-175 | Carboxylic Acid Carbon (-C OOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[5][6][7][8] |
| 140-150 | Quaternary Thiophene Carbon (C2 or C5) | The carbons bearing the methyl groups are expected at lower field due to substitution. |
| 135-145 | Quaternary Thiophene Carbon (C3) | The carbon attached to the carboxylic acid will be significantly deshielded. |
| 125-135 | Methine Thiophene Carbon (C4) | The protonated carbon of the thiophene ring. |
| 14-18 | Methyl Carbon (-C H₃) at C2 | Aliphatic carbons in this environment typically appear in this range. |
| 13-17 | Methyl Carbon (-C H₃) at C5 | Similar to the other methyl group, with slight variations possible due to their position relative to the carboxylic acid. |
| Note | Quaternary Thiophene Carbon (C2 or C5) | The second carbon bearing a methyl group. |
Assignments are predictive and would require 2D NMR techniques like HSQC and HMBC for definitive confirmation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (as ¹³C has a low natural abundance), relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption band, often obscuring the C-H stretching region. This broadness is due to hydrogen bonding.[9] |
| ~3100 | C-H stretch (Aromatic) | A weak to medium absorption, characteristic of C-H bonds on the thiophene ring. |
| 2850-3000 | C-H stretch (Aliphatic) | Medium intensity absorptions from the methyl groups. |
| 1680-1710 | C=O stretch (Carboxylic Acid) | A very strong and sharp absorption, characteristic of the carbonyl group in a hydrogen-bonded dimer.[4] |
| 1500-1600 | C=C stretch (Thiophene Ring) | One or more medium to strong bands. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | A strong absorption. |
| ~920 | O-H bend (Out-of-plane) | A broad, medium intensity band, also characteristic of a dimeric carboxylic acid. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 156 , corresponding to the molecular weight of the compound (C₇H₈O₂S).[1] The intensity of this peak may vary.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 139 , resulting from the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A peak at m/z = 111 , from the loss of the entire carboxyl group, leading to a 2,5-dimethylthiophenyl cation. This is often a significant fragment.
-
Acylium Ion: A peak at m/z = 139 (M-OH) or the formation of a thiophene-ring-fused acylium ion could also be possible. In many carboxylic acid derivatives, the acylium ion (R-CO⁺) is a prominent peak.[7]
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with a known melting point of 117-118°C, a direct insertion probe could be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) if the primary interest is the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the mass differences between major peaks to propose fragmentation patterns consistent with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. While experimental data is not widely published, the predictive analysis based on fundamental principles and data from related structures offers a strong blueprint for researchers. The protocols outlined herein represent standard, robust methods for acquiring the necessary data to confirm the identity and purity of this compound, which is a critical step in any research or development endeavor.
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Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. Available at: [Link]
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The Thiophene Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Thiophene Carboxylic Acid Scaffold: A Foundation for Biological Activity
The thiophene ring's unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding through its sulfur atom, make it an attractive pharmacophore.[1] The addition of a carboxylic acid moiety introduces a key functional group that can participate in crucial binding interactions with biological targets, such as forming salt bridges with positively charged amino acid residues in enzyme active sites.[4] This combination of a versatile heterocyclic core and a potent interacting group underpins the diverse biological activities observed in this class of compounds. The inherent reactivity of both the thiophene ring and the carboxylic acid group allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
Enzyme Inhibition: A Prominent Mechanism of Action
Thiophene carboxylic acid derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease states.
D-Amino Acid Oxidase (DAO) Inhibition
Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a novel class of D-Amino Acid Oxidase (DAO) inhibitors.[5][6] DAO is a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors, and its inhibition is a therapeutic strategy for neurological disorders like schizophrenia.[6] Structural studies have revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site of human DAO, leading to potent inhibition.[5][6]
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
Certain thiophene-2-carboxylic acid derivatives, particularly 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle.[7][8] These compounds have shown efficacy in both enzymatic and cell-based replicon assays.[7]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiophene carboxylic acid scaffold is a recurring motif in compounds with significant antimicrobial properties.
Antibacterial Activity
Derivatives of thiophene carboxylic acid have been shown to be active against a range of bacteria, including drug-resistant strains. For instance, certain thiophene-based compounds have demonstrated promising activity against colistin-resistant Acinetobacter baumannii and E. coli. The mechanism of action can vary, but some derivatives are known to disrupt the bacterial cell membrane.
Antifungal Activity
Thiourea derivatives of 2-thiophene carboxylic acid have exhibited notable antifungal activity, particularly against Candida species, which are a common cause of nosocomial infections.[9][10]
Table 1: Antimicrobial Activity of Selected Thiophene Carboxylic Acid Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Thiophene-2-carboxylic acid thioureides | Gram-negative bacteria | 31.25-250 µg/mL | [9] |
| Thiophene-2-carboxylic acid thioureides | Candida albicans | 31.25-62.5 µg/mL | [9] |
| Thiophene derivatives | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) | |
| Thiophene derivatives | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) |
Antiviral Activity: A Broad Spectrum of Inhibition
Beyond HCV, thiophene carboxylic acid derivatives have shown promise as inhibitors of other viruses.
Ebola Virus (EBOV) Entry Inhibition
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Thiophene carboxylic acids are present in several non-steroidal anti-inflammatory drugs (NSAIDs) and are known to inhibit key enzymes in the inflammatory cascade.[3][13]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Many thiophene-based compounds act as inhibitors of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[3][14][15] The presence of carboxylic acid or ester groups is often crucial for this activity.[3]
Caption: Inhibition of the inflammatory cascade by thiophene carboxylic acid derivatives.
Anticancer Activity: Diverse Mechanisms Against Tumor Cells
The thiophene scaffold is a well-explored motif in the development of anticancer agents.[16][17][18][19] Thiophene carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms.
Targeting Signaling Pathways
Thiophene analogs can inhibit various signaling pathways involved in cancer progression.[17] For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[20]
Induction of Apoptosis
Some thiophene derivatives induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS).[16]
Table 2: Anticancer Activity of Selected Thiophene Carboxylic Acid Derivatives
| Compound Type | Cell Line | Activity (IC50) | Reference |
| 3-aminothiophene-2-carboxylic acid methyl ester derivative | HCT116 | 5.28 µM | [1] |
| Thiophene carboxamide derivative (2b) | Hep3B | 5.46 µM | [18] |
| Thiophene carboxamide derivative (2e) | Hep3B | 12.58 µM | [18] |
Experimental Protocols: A Practical Guide
The following protocols provide a foundation for assessing the biological activities of thiophene carboxylic acid derivatives. These are intended as a starting point and may require optimization based on the specific compounds and biological systems being investigated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[3]
Objective: To determine the lowest concentration of a thiophene carboxylic acid derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (thiophene carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain of interest.
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Perform a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the OD600.
Caption: Workflow for MIC determination using the broth microdilution method.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is based on the widely used MTT assay to determine the cytotoxic effects of compounds on cell lines.[1]
Objective: To measure the reduction in cell viability of a cancer cell line upon treatment with a thiophene carboxylic acid derivative.
Materials:
-
Test compound.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The thiophene carboxylic acid scaffold has firmly established itself as a versatile and highly valuable framework in the landscape of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of enzymes and cellular pathways implicated in human diseases. The continued exploration of the chemical space around this scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of novel and more effective therapeutic agents. The experimental protocols detailed in this guide provide a robust starting point for researchers to rigorously evaluate the biological potential of their synthesized thiophene carboxylic acid derivatives, thereby accelerating the journey from chemical synthesis to clinical application.
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An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-Carboxylic Acid Derivatives in Medicinal Chemistry
Abstract
The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged pharmacophore in medicinal chemistry, evidenced by its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This technical guide focuses on the 2,5-dimethylthiophene-3-carboxylic acid scaffold, a specific substructure that offers a unique combination of steric and electronic properties for targeted drug design. We will explore the synthetic rationale, delve into the diverse therapeutic applications, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Thiophene Scaffold: A Privileged Structure in Drug Discovery
Heterocyclic compounds form the backbone of modern pharmaceuticals, and the five-membered, sulfur-containing thiophene ring is a standout example.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, while the sulfur atom imparts distinct electronic properties, enabling unique interactions with biological targets.[3] The thiophene nucleus is a key component in several commercially available drugs, highlighting its clinical significance.[3]
The this compound core provides a robust and versatile starting point for chemical modification. The methyl groups at positions 2 and 5 provide steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties. The carboxylic acid at position 3 is a critical functional handle, readily converted into a wide array of esters, amides, and other functional groups, allowing for systematic exploration of chemical space to optimize potency and selectivity.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically begins with the parent acid or a related precursor. The carboxylic acid moiety is the primary site for derivatization, most commonly through the formation of an activated intermediate, such as an acid chloride, which can then be reacted with various nucleophiles.
Caption: General workflow for derivatization of the core scaffold.
Experimental Protocol 1: Synthesis of N-Aryl-2,5-dimethylthiophene-3-carboxamide
This protocol details a representative synthesis of an amide derivative, a common motif in biologically active thiophenes.[6] The procedure involves the activation of the carboxylic acid followed by nucleophilic acyl substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Substituted Aryl Amine (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation (Causality: Activation of Carboxylic Acid): To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C. The use of thionyl chloride is a standard and efficient method to convert the carboxylic acid into the more reactive acid chloride.
-
Reflux the mixture for 2 hours to ensure the reaction goes to completion. The progress can be monitored by the cessation of HCl gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,5-dimethylthiophene-3-carbonyl chloride. This intermediate is typically used immediately without further purification due to its reactivity.
-
Amide Coupling (Causality: Nucleophilic Acyl Substitution): Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications.
Anti-inflammatory Activity
Many thiophene-based compounds are known for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.[5][7][8] The presence of carboxylic acid derivatives, amides, and substituted phenyl rings are frequently noted structural features in active compounds.[8]
| Compound Structure/Reference | Target | Activity | Source |
| Ethyl 3-amino-4-cyano-5-arylthiophene-2-carboxylate | Carrageenan-induced paw edema | Significant inhibition | [9] |
| Thiophene-based Celecoxib analogue | COX-2 / 5-LOX | IC₅₀ (COX-2) = 0.67 µM | [8] |
| Tinoridine / Tiaprofenic acid | COX / LOX | Commercial NSAIDs | [5] |
Antimicrobial Activity
The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[10][11] Thiophene carboxamides, in particular, have been a fruitful area of research.[6]
| Derivative Class | Organism | Activity (MIC) | Source |
| 3-Aminothiophene-2-carboxamide (methoxy-substituted) | S. aureus | 83.3% inhibition | [6] |
| 3-Aminothiophene-2-carboxamide (methoxy-substituted) | P. aeruginosa | 86.9% inhibition | [6] |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida species | MICs 7.8 to 500 µg/mL | [12] |
Anticancer Activity
The thiophene scaffold is present in compounds designed as anticancer agents that target various cellular pathways.[4] Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[13]
| Derivative Class | Cell Line | Activity (IC₅₀) | Source |
| Thiophene-carboxamide (CA-4 biomimetic) | Hep3B (Liver Cancer) | 5.46 µM | [13] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative | T47D (Breast Cancer) | 2.3 µM | [14] |
Neuroprotective Activity
Emerging research points to the potential of thiophene-based compounds in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[15] These derivatives are being explored for their ability to modulate targets like acetylcholinesterase and inhibit protein aggregation.[15][16]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For derivatives of the this compound core, several key SAR trends have been identified.
Caption: Key structure-activity relationship insights for the scaffold.
-
Position 3 (R1): The carboxylic acid is a key interaction point or a handle for derivatization. Conversion to amides or esters is a common and effective strategy. The nature of the amide substituent (R2) is critical for activity.[8]
-
Amide Substituent (R2): For anti-inflammatory and antibacterial activity, incorporating a substituted aryl or heteroaryl ring at this position is often beneficial.[6][8] Electron-withdrawing or electron-donating groups on this ring system can fine-tune the electronic properties and binding interactions of the entire molecule. For instance, methoxy-substituted aryl amides have shown potent antibacterial effects.[6]
-
Positions 2 and 5: The methyl groups are not merely placeholders. They lock the substitution pattern, provide a lipophilic character, and can sterically guide the orientation of the molecule within a target's binding pocket.
Advanced Protocols: Biological Evaluation
Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework for assessing the anti-inflammatory potential of synthesized derivatives by measuring their ability to inhibit COX enzymes.[17]
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase component is activated by the addition of arachidonic acid, which leads to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The rate of color development is monitored spectrophotometrically, and the inhibition of this rate in the presence of a test compound is used to determine the IC₅₀ value.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, purified COX-1 and COX-2 enzymes, arachidonic acid solution, and the colorimetric substrate solution (TMPD).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, Heme, and the enzyme solution (either COX-1 or COX-2) to each well.
-
Compound Addition: Add various concentrations of the synthesized thiophene derivative (dissolved in DMSO) to the wells. Include wells for a positive control (e.g., Indomethacin) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed immediately by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader.
-
Data Analysis (Self-Validation): Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The ease of its chemical modification, combined with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry.
Future research should focus on several key areas:
-
Multi-Target Ligands: Design derivatives that can modulate multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors or compounds with combined antimicrobial and anti-inflammatory effects).
-
Pharmacokinetic Optimization: Systematically modify the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.
-
Exploration of New Targets: Screen libraries of these derivatives against novel biological targets to uncover new therapeutic applications beyond the well-established areas.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design and synthesize the next generation of thiophene-based drugs with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Potential Applications of 2,5-Dimethylthiophene-3-carboxylic acid
This guide provides a comprehensive technical overview of 2,5-Dimethylthiophene-3-carboxylic acid, a versatile heterocyclic building block. Addressed to researchers, scientists, and professionals in drug development and materials science, this document explores the compound's synthesis, properties, and significant potential in medicinal chemistry and advanced materials. By synthesizing current research and field-proven insights, this guide aims to serve as a foundational resource for harnessing the unique characteristics of this thiophene derivative in innovative applications.
Introduction: The Thiophene Scaffold and the Promise of this compound
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to act as a bioisostere of the benzene ring.[1] This five-membered aromatic heterocycle containing a sulfur atom is a key component in numerous pharmaceuticals and organic electronic materials. This compound (DMTC) emerges as a particularly interesting derivative, offering a unique combination of features: the electron-rich thiophene core, the steric and electronic influence of two methyl groups at the alpha positions, and the versatile reactivity of a carboxylic acid functional group. These attributes position DMTC as a valuable starting material for the synthesis of a diverse range of functional molecules with potential applications in oncology, infectious diseases, and organic electronics.
This guide will delve into the core potential of DMTC, providing a technical framework for its application. We will explore its utility as a scaffold for novel therapeutic agents and as a monomer for the synthesis of functional polymers. The narrative will be grounded in established chemical principles and supported by detailed experimental protocols, offering a practical roadmap for researchers.
Physicochemical Properties and Synthesis
A thorough understanding of the fundamental properties and synthesis of DMTC is crucial for its effective application.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 26421-32-9 | [2] |
| Molecular Formula | C₇H₈O₂S | [2][3] |
| Molecular Weight | 156.20 g/mol | [2] |
| Melting Point | 117-118 °C | |
| Boiling Point | 278.8 °C | [2] |
| Appearance | Solid | [4] |
| SMILES | CC1=CC(=C(S1)C)C(=O)O | [3] |
| InChI | 1S/C7H8O2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | [3] |
Synthesis of this compound
While commercially available, understanding the synthesis of DMTC provides context for its purity and potential impurities. A common route to substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] A plausible synthetic route to DMTC is outlined below.
Potential Applications in Medicinal Chemistry
The thiophene scaffold is a cornerstone in drug discovery, and DMTC provides a robust starting point for developing novel therapeutic agents. The carboxylic acid moiety offers a handle for derivatization, most commonly to form amides, which can significantly modulate biological activity.
As a Scaffold for Kinase Inhibitors in Oncology
Kinase inhibitors are a major class of targeted cancer therapies. The thiophene ring is a common feature in many approved and investigational kinase inhibitors. Thiophene-3-carboxamide derivatives, in particular, have shown promise as inhibitors of various kinases, including VEGFR-2 and EGFR.[6][7][8]
This protocol describes a general procedure for the synthesis of a carboxamide derivative from DMTC, a crucial step in developing potential kinase inhibitors.
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,5-dimethylthiophene-3-carbonyl chloride, which can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-dimethylthiophene-3-carboxamide.[9]
-
Antimicrobial Agents
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11][12][13] The synthesis of thiophene carboxamides and other derivatives from DMTC could lead to the discovery of new antimicrobial agents, particularly against drug-resistant pathogens.
While specific data for DMTC derivatives is limited, the following table presents representative minimum inhibitory concentration (MIC) values for related thiophene compounds against common pathogens, illustrating the potential of this class of molecules.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thiophene Carboxamide Derivatives | Staphylococcus aureus | 2 - >64 | [14] |
| Thiophene Carboxamide Derivatives | Escherichia coli | 16 - >64 | [13] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives | Candida albicans | Potent Activity | [12] |
| Thiourea Derivatives of 2-Thiophenecarboxylic Acid | Candida species | 7.8 - 500 | [10] |
Potential Applications in Materials Science
The conjugated π-system of the thiophene ring imparts valuable electronic and optical properties, making thiophene-based materials suitable for a range of applications in organic electronics. DMTC, with its polymerizable carboxylic acid group, can serve as a monomer for the synthesis of functional polymers.
Building Block for Conductive Polymers and Organic Electronics
Polythiophenes are a well-studied class of conductive polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][15] The carboxylic acid group of DMTC can be utilized for post-polymerization modification or to influence the polymer's solubility and film-forming properties. Copolymers incorporating DMTC could exhibit tailored electronic properties.[16][17]
For polymerization reactions, the carboxylic acid of DMTC is often converted to an ester to improve solubility and prevent interference with the coupling catalysts.
-
Esterification of DMTC:
-
Suspend this compound (1.0 eq) in a suitable alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the corresponding ester.[18]
-
-
Polymerization via Cross-Coupling (Illustrative Example):
-
The esterified and appropriately halogenated (e.g., dibrominated) DMTC monomer can be copolymerized with a suitable comonomer (e.g., a distannyl or diboronic acid/ester derivative of another aromatic compound) using a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., toluene, DMF) under inert conditions.
-
The reaction is typically heated to facilitate the cross-coupling reaction.
-
After the polymerization is complete, the polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol).
-
The polymer is then collected by filtration and purified by Soxhlet extraction to remove residual catalyst and oligomers.[19][20]
-
Conclusion and Future Outlook
This compound is a versatile and highly promising building block with significant potential in both medicinal chemistry and materials science. Its unique structural features allow for the creation of a diverse array of functional molecules. In drug discovery, DMTC serves as an excellent scaffold for the development of novel kinase inhibitors and antimicrobial agents. In materials science, it is a valuable monomer for the synthesis of functional polythiophenes for organic electronic applications.
Further research into the biological activities of DMTC derivatives and the properties of DMTC-containing polymers is warranted. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and researchers to explore and unlock the full potential of this valuable heterocyclic compound.
References
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- Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evalu
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH.
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An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 2,5-Dimethylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the thiophene ring in 2,5-Dimethylthiophene-3-carboxylic acid. As a polysubstituted thiophene, its reactivity is governed by the complex interplay of two electron-donating methyl groups and one electron-withdrawing carboxylic acid group. This document explores the regioselectivity of electrophilic aromatic substitution, the potential for metalation, and the conditions for decarboxylation. Detailed mechanistic insights and field-proven experimental protocols are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Unique Electronic Landscape of a Trisubstituted Thiophene
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of pharmaceuticals and functional materials.[1][2] Its π-excessive nature makes it generally more reactive towards electrophilic attack than benzene.[3] The reactivity and regioselectivity of the thiophene ring are profoundly influenced by the electronic properties of its substituents.[4]
In this compound (CAS No: 26421-32-9), the thiophene core is adorned with two activating methyl groups at the α-positions (C2 and C5) and a deactivating, meta-directing carboxylic acid group at a β-position (C3).[5][6] The methyl groups, through hyperconjugation and inductive effects, increase the electron density of the ring, thereby enhancing its nucleophilicity. Conversely, the carboxylic acid group withdraws electron density via a negative inductive effect and a resonance effect, deactivating the ring towards electrophilic attack.
The sole unsubstituted position, C4, becomes the focal point of this guide. The directing effects of the flanking methyl and carboxyl groups converge on this position, creating a unique electronic environment that dictates the feasibility and outcome of further chemical transformations. Understanding this intricate balance is paramount for the strategic functionalization of this versatile building block.
Synthesis of the this compound Scaffold
The preparation of the this compound core can be achieved through established heterocyclic chemistry methodologies, most notably the Gewald aminothiophene synthesis, followed by appropriate functional group transformations.
The Gewald Aminothiophene Synthesis Route
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[5][7] For the synthesis of a precursor to our target molecule, this reaction involves the condensation of a ketone (3-pentanone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8]
The resulting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a versatile intermediate.[9] Subsequent diazotization of the amino group, followed by hydrolysis, can yield the desired carboxylic acid.
Alternative Synthetic Approaches: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers another robust route to substituted thiophenes, typically involving the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[10] While not a direct route to the title compound, variations of this method can be employed to construct the thiophene ring with the desired substitution pattern.[2]
Electrophilic Aromatic Substitution: Targeting the C4 Position
The convergence of directing effects from the substituents in this compound makes the C4 position the primary site for electrophilic attack. The two electron-donating methyl groups at C2 and C5 strongly activate the adjacent C4 position. Although the C3-carboxylic acid is a deactivating group, its meta-directing influence also points towards C4. This synergistic effect overcomes the inherent deactivation by the carboxyl group, allowing for functionalization at this position.
Bromination
Halogenation, particularly bromination, is a feasible electrophilic substitution reaction at the C4 position. The existence of 4-bromo-2,5-dimethylthiophene-3-carboxylic acid in chemical databases confirms this transformation.[9]
Table 1: Predicted Protocol for Bromination
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | A milder and more selective brominating agent than elemental bromine, reducing the risk of side reactions. |
| Solvent | Acetic Acid or Dichloromethane | Provides a suitable medium for the reaction and can help to moderate reactivity. |
| Catalyst | Not typically required | The thiophene ring, despite the deactivating group, is sufficiently activated by the methyl groups. |
| Temperature | 0 °C to room temperature | Lower temperatures enhance selectivity and minimize potential side reactions like decarboxylation. |
Experimental Protocol: Predicted Bromination
-
Dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2,5-dimethylthiophene-3-carboxylic acid.
Nitration
Nitration of the C4 position is anticipated to require more forcing conditions due to the deactivating nature of the nitro group being introduced. Careful control of the reaction temperature is crucial to prevent oxidative degradation of the thiophene ring.
Table 2: Predicted Protocol for Nitration
| Parameter | Condition | Rationale |
| Nitrating Agent | Fuming Nitric Acid in Acetic Anhydride | A common and effective nitrating mixture for moderately reactive aromatic systems.[11] |
| Solvent | Acetic Anhydride | Acts as both a solvent and a scavenger for water, which can deactivate the nitrating agent. |
| Temperature | -10 °C to 0 °C | Strict temperature control is essential to prevent runaway reactions and decomposition.[12] |
Experimental Protocol: Predicted Nitration
-
Cool a solution of fuming nitric acid in acetic anhydride to -10 °C.
-
Slowly add a solution of this compound in acetic anhydride, keeping the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 4-nitro-2,5-dimethylthiophene-3-carboxylic acid.
Friedel-Crafts Acylation
The introduction of an acyl group at the C4 position via Friedel-Crafts acylation is expected to be challenging. The deactivating carboxylic acid group and the further deactivation of the product by the introduced acyl group necessitate a strong Lewis acid catalyst and potentially harsh reaction conditions.[13]
Table 3: Predicted Protocol for Friedel-Crafts Acylation
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | A reactive acylating agent. |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid required to activate the acyl chloride and overcome the deactivation of the thiophene ring.[14] |
| Solvent | Dichloromethane or Carbon Disulfide | Inert solvents that are compatible with the strong Lewis acid. |
| Temperature | 0 °C to reflux | The temperature will need to be optimized based on the reactivity of the specific acyl chloride. |
Experimental Protocol: Predicted Friedel-Crafts Acylation
-
Suspend Aluminum Chloride (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 eq.).
-
Add a solution of this compound (1.0 eq.) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature or gently reflux, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purification is typically achieved by column chromatography or recrystallization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for introducing a formyl group onto an electron-rich aromatic ring.[15][16] The Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF), is a less reactive electrophile, which can offer better regioselectivity.[1][5]
Experimental Protocol: Predicted Vilsmeier-Haack Formylation
-
Cool phosphorus oxychloride (1.5 eq.) to 0 °C under an inert atmosphere.
-
Slowly add anhydrous dimethylformamide (3.0 eq.), maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture and quench by pouring it into a stirred mixture of ice and aqueous sodium acetate.
-
Adjust the pH to neutral and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to yield the crude 4-formyl derivative.
Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the carboxylic acid group can act as a directed metalation group (DMG). However, the acidic proton of the carboxylic acid will be preferentially abstracted by strong organolithium bases. Therefore, a two-equivalent approach is necessary: the first equivalent deprotonates the carboxylic acid, and the second equivalent deprotonates the C4 position.
Experimental Protocol: Predicted Lithiation and Carboxylation
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 eq.) and stir at -78 °C for 1-2 hours.
-
Quench the resulting dianion by pouring the solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then acidify with aqueous HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 2,5-dimethylthiophene-3,4-dicarboxylic acid.
Decarboxylation
The removal of the carboxylic acid group at the C3 position can be achieved under certain conditions, providing access to 2,5-dimethylthiophene. This transformation is often facilitated by heating in the presence of a catalyst, such as copper powder in quinoline.[17] The steric hindrance around the carboxylic acid may influence the required reaction temperature and time.
Experimental Protocol: Predicted Decarboxylation
-
Combine this compound (1.0 eq.) with copper powder (catalytic amount) in quinoline.
-
Heat the mixture to 200-230 °C and monitor the evolution of carbon dioxide.
-
After the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), cool the mixture.
-
Dilute with a suitable organic solvent (e.g., toluene) and wash with aqueous acid (e.g., 2M HCl) to remove the quinoline.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting 2,5-dimethylthiophene by distillation.
Conclusion
The reactivity of the thiophene ring in this compound is a nuanced interplay of activating and deactivating substituent effects. The C4 position is primed for electrophilic attack due to the concerted directing influence of the two methyl groups and the carboxylic acid. While this guide provides predicted protocols based on established chemical principles, experimental optimization will be crucial for achieving high yields and selectivity. The potential for metalation and decarboxylation further expands the synthetic utility of this molecule, making it a valuable and versatile scaffold for the development of novel compounds in various fields of chemical science.
References
- Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Name reaction in organic chemistry.
- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(3), 1002-1007.
- Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
- Organic Syntheses Procedure. 3-bromothiophene.
- Matrix Scientific. 2,5-Dimethyl-thiophene-3-carboxylic acid.
- ResearchGate. Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with....
- ResearchGate.
- Chemical Science (RSC Publishing). Catalytic asymmetric functionalization and dearomatization of thiophenes. DOI:10.1039/D4SC03530E. (2024-08-02).
- Chemistry Steps. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22).
- ResearchGate. Fiesselmann thiophene synthesis | Download Scientific Diagram.
- arkat usa.
- PMC - NIH.
- ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis..
- Growing Science Ltd. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30).
- Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
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- Semantic Scholar.
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- Advanced Engineering Science. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY.
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An In-depth Technical Guide to the Solubility of 2,5-Dimethylthiophene-3-carboxylic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethylthiophene-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in various laboratory and industrial applications.
Introduction: The Significance of Solubility in a Research Context
This compound is a heterocyclic compound with a molecular structure that lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. The interplay between the thiophene ring, the carboxylic acid group, and the methyl substituents dictates its interaction with solvent molecules, and consequently, its solubility profile.
This guide will delve into the physicochemical properties of this compound, provide a qualitative assessment of its expected solubility in a range of common organic solvents, and offer a detailed experimental protocol for the precise determination of its solubility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [1][2] |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.2 g/mol | [1] |
| Melting Point | 117-118 °C | [3][4] |
| Boiling Point | 278.8 °C (Predicted) | [4] |
| pKa | ~4 (Predicted) | [5] |
| Appearance | Solid | [4] |
The presence of a carboxylic acid group, with a predicted pKa of approximately 4, is a dominant factor influencing its solubility. This functional group can act as a hydrogen bond donor and acceptor, suggesting a preference for polar solvents. The thiophene ring and the two methyl groups contribute to the molecule's lipophilicity. The overall solubility will therefore be a balance between these hydrophilic and lipophilic characteristics.
Predicted Solubility Profile in Organic Solvents
The solubility of similar compounds, such as thiophene-2-carboxylic acid and thiophene-2,5-dicarboxylic acid, indicates a trend of good solubility in polar solvents, particularly those capable of hydrogen bonding, and limited solubility in non-polar solvents. For instance, thiophene-2-carboxylic acid is reported to be soluble in hot water, ethanol, and ether, but only slightly soluble in chloroform[6]. Thiophene-2,5-dicarboxylic acid exhibits excellent solubility in alcohols and poor solubility in hexane[7]. 3-Thiophenecarboxylic acid has a documented solubility in water of 0.2 g/10 mL[8].
Based on these observations and the structure of this compound, the following qualitative solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water (hot) | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions. The absence of acidic protons in the solvent prevents deprotonation of the carboxylic acid. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are less polar than the aprotic solvents listed above. While some interaction is possible, the solubility is expected to be lower. Thiophene-2-carboxylic acid is only slightly soluble in chloroform[6]. |
| Non-Polar Aromatic | Toluene | Low | The primary interactions would be van der Waals forces with the thiophene ring and methyl groups, which are unlikely to overcome the crystal lattice energy of the solid acid. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and solvent will result in minimal solubility. Thiophene-2,5-dicarboxylic acid has poor solubility in hexane[7]. |
Experimental Determination of Solubility: A Validated Protocol
Given the predictive nature of the above table, experimental verification is crucial for any research or development application. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, column, and detection wavelength.
-
Generate a calibration curve using standard solutions of known concentrations.
-
Analyze the diluted samples and determine their concentrations by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factors.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Discussion and Mechanistic Insights
The predicted high solubility in polar protic solvents like methanol and ethanol can be attributed to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl groups of the solvents. In polar aprotic solvents such as DMSO and DMF, the solubility is expected to be driven by strong dipole-dipole interactions.
The lower solubility in less polar solvents like toluene and the very low solubility in non-polar solvents like hexane are a direct consequence of the "like dissolves like" principle. The energy required to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
The two methyl groups on the thiophene ring slightly increase the lipophilicity of the molecule compared to its unsubstituted counterpart. This may lead to a marginal increase in solubility in less polar solvents and a slight decrease in very polar solvents, although the effect of the carboxylic acid group is expected to be the dominant factor.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the public domain, a reliable qualitative prediction of its solubility profile has been presented based on its physicochemical properties and the behavior of analogous compounds. The provided experimental protocol offers a robust framework for obtaining precise and accurate solubility data, which is indispensable for the successful application of this compound in research and development.
References
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). Thiophene-2,5-dicarboxylic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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thermal stability of 2,5-Dimethylthiophene-3-carboxylic acid
An In-Depth Technical Guide to the Thermal Stability of 2,5-Dimethylthiophene-3-carboxylic Acid
Introduction
This compound is a substituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is incorporated into various compounds being explored for therapeutic applications. For drug development professionals, understanding the thermal stability of such an intermediate is not merely a procedural checkpoint; it is a cornerstone of safe manufacturing, rational formulation design, and predicting long-term product shelf-life. A compound that degrades under thermal stress can lead to the formation of impurities, loss of potency, and potential toxicity.
This guide provides a comprehensive technical overview of the . We will move beyond a simple data sheet presentation to explore the chemical principles governing its stability, outline robust methodologies for its assessment, and provide field-proven insights into interpreting the resulting data. The protocols and analyses described herein are designed to be self-validating, ensuring that researchers can confidently assess the thermal robustness of this and similar compounds.
Section 1: Physicochemical Profile
A foundational understanding of a compound's basic physical properties is essential before undertaking thermal analysis. These properties, particularly the melting point, provide a critical reference for designing analytical experiments.
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [1][2][3] |
| Molecular Formula | C₇H₈O₂S | [1][2][4] |
| Molecular Weight | 156.20 g/mol | [2] |
| Physical Form | White to off-white solid | [1][5] |
| Melting Point | 117-118 °C | [2][6] |
| Boiling Point | 278.8 °C (Predicted) | [3][6] |
| Storage | Room temperature, sealed in dry, dark place | [1] |
Section 2: Theoretical Assessment of Molecular Stability
The structure of this compound contains specific functional groups that are predictive of its thermal behavior. An expert analysis of these features allows us to anticipate potential degradation pathways.
-
The Carboxylic Acid Group (-COOH): This is the most likely site of initial thermal decomposition. Heterocyclic carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating. For many stable heterocyclic acids, this process begins at temperatures above 250 °C.[7] The loss of the carboxyl group would result in the formation of 2,5-dimethylthiophene.
-
The Thiophene Ring: The thiophene ring is an aromatic heterocycle, which confers significant thermal stability. However, at elevated temperatures, cleavage of the carbon-sulfur (C-S) bonds can occur, leading to ring-opening and subsequent fragmentation.[8] Studies on related thiophene compounds indicate that C-S bond scission is a preferential decomposition pathway compared to C-C bond cleavage within the ring.[8]
-
Methyl Substituents (-CH₃): The two methyl groups on the thiophene ring are generally stable. Their primary influence is electronic; they are electron-donating groups that can subtly affect the stability of the thiophene ring.
Based on these principles, the primary anticipated degradation event is decarboxylation, followed by more extensive fragmentation involving C-S bond cleavage at significantly higher temperatures.
Section 3: Methodologies for Thermal Stability Assessment
To experimentally determine the thermal stability profile, two complementary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose (onset temperature) and for quantifying mass loss events.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and glass transitions, which do not involve mass loss but are critical to understanding the material's physical state.[10] When decomposition is accompanied by an endothermic or exothermic heat exchange, DSC can also detect it.
The logical workflow for a comprehensive thermal analysis involves subjecting the sample to both TGA and DSC, allowing for a correlation of thermal events (from DSC) with mass loss events (from TGA).
Figure 1: Experimental workflow for thermal stability analysis.
Section 4: Experimental Protocols
The following protocols represent best practices for the analysis of a crystalline solid organic compound like this compound.
4.1 Equipment
-
Thermogravimetric Analyzer (TGA), capable of reaching at least 500 °C.
-
Differential Scanning Calorimeter (DSC), capable of reaching at least 300 °C.
-
Microbalance with a precision of at least ±0.01 mg.
-
Inert gas supply (high purity Nitrogen or Argon).
4.2 Sample Preparation
-
Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.
-
Tare a clean, empty TGA pan (platinum or ceramic) on the microbalance.
-
Accurately weigh 3-5 mg of the sample directly into the TGA pan. Record the exact weight.
-
Tare a clean, empty DSC pan (aluminum) and lid.
-
Accurately weigh 2-3 mg of the sample into the DSC pan. Record the exact weight.
-
Hermetically seal the DSC pan using a sample press. This prevents mass loss due to sublimation before decomposition.
4.3 Thermogravimetric Analysis (TGA) Method
-
Instrument Setup: Place the prepared sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 40-50 mL/min for at least 15 minutes before starting the experiment to ensure an oxygen-free environment.[11]
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.[11]
-
-
Data Collection: Record mass, temperature, and time throughout the run.
4.4 Differential Scanning Calorimetry (DSC) Method
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Maintain a low flow of inert gas (e.g., Nitrogen) at ~20 mL/min through the cell.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. The upper limit is set well above the melting point but below the likely decomposition temperature to avoid contaminating the DSC cell.
-
-
Data Collection: Record heat flow, temperature, and time.
4.5 Data Analysis
-
From TGA: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td5%). Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
From DSC: Determine the onset and peak temperatures of the melting endotherm (Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Section 5: Anticipated Thermal Profile and Degradation Pathways
While specific experimental data for this compound is not publicly available, we can construct a scientifically grounded, hypothetical thermal profile based on its known melting point and the behavior of analogous compounds.[2][7]
| Thermal Event | Technique | Anticipated Temperature Range (°C) | Observation |
| Melting | DSC | 117-120 °C | Sharp endothermic peak corresponding to the solid-to-liquid phase transition.[2] |
| Decomposition Onset | TGA | > 260 °C | Onset of mass loss, likely initiated by decarboxylation.[7] |
| Major Decomposition | TGA | 280 - 400 °C | Significant mass loss corresponding to decarboxylation and initial ring fragmentation. |
The primary degradation pathways are hypothesized to be decarboxylation followed by ring cleavage.
Figure 2: Proposed thermal degradation pathways.
Pathway 1 (Decarboxylation): The initial and most favorable degradation route is the loss of carbon dioxide from the carboxylic acid group.[7] This would yield 2,5-dimethylthiophene as a major intermediate product.
Pathway 2 (Ring Cleavage): At higher temperatures, the resulting 2,5-dimethylthiophene would undergo further degradation, likely initiated by the cleavage of the C-S bonds in the thiophene ring, leading to smaller, volatile sulfur and hydrocarbon fragments.[8] The hazardous decomposition products for a similar chlorinated analog include carbon oxides and sulfur oxides, supporting this hypothesis.[12]
Section 6: Factors Influencing Stability and Handling
The is not an immutable property. It can be influenced by several external factors that are critical for researchers and drug development professionals to control.
-
Atmosphere: The presence of oxygen can significantly lower the decomposition temperature by introducing oxidative degradation pathways. All thermal analyses and high-temperature manufacturing processes should be conducted under an inert atmosphere (e.g., Nitrogen) to obtain data representative of intrinsic stability.
-
Impurities: The presence of metallic impurities (e.g., residual catalysts from synthesis) can catalyze decomposition reactions, lowering the observed onset temperature.
-
Heating Rate: In dynamic TGA experiments, a faster heating rate can shift the observed decomposition temperature to a higher value. For comparative studies, a consistent heating rate, such as the recommended 10 °C/min, is crucial.
-
Handling and Storage: Given its stability profile, the compound should be stored in well-sealed containers, protected from light, in a dry environment to prevent moisture absorption which could promote other forms of degradation.[1] The recommended storage temperature is at room temperature or refrigerated (2-8°C).[1][5][6]
Conclusion
This compound is a thermally stable solid with a melting point of 117-118 °C.[2][6] While stable under typical storage and handling conditions, it is predicted to undergo thermal decomposition at temperatures exceeding 260 °C, with the primary degradation mechanism being decarboxylation.[7] A comprehensive assessment using TGA and DSC under controlled, inert conditions is essential to precisely quantify its thermal limits. For professionals in pharmaceutical development, this data is critical for ensuring the safety, quality, and stability of any process or formulation involving this compound. The methodologies and insights provided in this guide serve as a robust framework for achieving this critical characterization.
References
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Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2007). Thermochemical study of 2- and 3-alkyl substituted thiophenes. Journal of Thermal Analysis and Calorimetry, 87(1), 7-17. [Link]
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Synthesis and Characterization of New 3-Substituted Thiophene Copolymers. (2025). Journal of the Brazilian Chemical Society. [Link]
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Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. (n.d.). ACS Omega. [Link]
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Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. (1999). Thermochimica Acta. [Link]
-
Thermal studies of chlorinated thiophenols - Open Research Newcastle. (2025). [Link]
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Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). Polymers. [Link]
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This compound (C7H8O2S) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]
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Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2014). Biophysical Chemistry. [Link]
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Pyrolysis of Carboxylic Acids. (2018). In Feedstock Recycling and Pyrolysis of Waste Plastics. [Link]
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The Rising Profile of 2,5-Dimethylthiophene-3-carboxylic Acid: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its bioisosteric relationship with the phenyl ring, coupled with favorable pharmacokinetic properties, has cemented its importance in drug design. Within this class of heterocycles, 2,5-Dimethylthiophene-3-carboxylic acid is emerging as a particularly valuable building block. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the novel research surrounding this compound, from its synthesis and physicochemical properties to its burgeoning applications in the discovery of new therapeutic agents.
The strategic placement of the methyl groups at the 2- and 5-positions of the thiophene ring in this compound offers a unique combination of steric and electronic properties. These substitutions block potential sites of metabolism, enhancing the metabolic stability of derivative compounds, while also influencing the orientation of substituents at the 3-position, which is critical for molecular recognition by biological targets. The carboxylic acid functionality at the 3-position serves as a versatile handle for a wide array of chemical modifications, enabling the exploration of vast chemical space in the quest for novel drug candidates.
This guide will delve into the intricacies of synthesizing and characterizing this promising molecule, and explore its potential in generating derivatives with significant pharmacological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Advanced Synthesis and Derivatization Strategies
The efficient and scalable synthesis of this compound is paramount to its widespread use in drug discovery programs. While a single, universally adopted protocol is not extensively documented, established methodologies for the synthesis of substituted thiophenecarboxylic acids provide a robust foundation for its preparation.
Proposed Synthetic Pathway: A Logic-Driven Approach
A highly plausible and efficient route to this compound involves a multi-step sequence commencing with the cyclization of a 1,4-dicarbonyl compound to form the thiophene ring, followed by regioselective functionalization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2,5-Dimethylthiophene
-
To a stirred solution of 2,5-hexanedione (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation to yield pure 2,5-dimethylthiophene.
Step 2: Formylation of 2,5-Dimethylthiophene
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF with vigorous stirring to form the Vilsmeier-Haack reagent.
-
To this reagent, add a solution of 2,5-dimethylthiophene (1 equivalent) in DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,5-dimethylthiophene-3-carbaldehyde.
Step 3: Oxidation to this compound
-
Dissolve 2,5-dimethylthiophene-3-carbaldehyde (1 equivalent) in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (prepared from chromium trioxide and sulfuric acid) or potassium permanganate, dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.
-
Filter the mixture to remove manganese dioxide or chromium salts.
-
Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical Properties and Spectroscopic Analysis
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery, influencing factors such as solubility, membrane permeability, and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [3] |
| Melting Point | 117-118 °C | [3] |
| Boiling Point | 278.8 °C | [1][2] |
| Flash Point | 117 °C | [1][2] |
| CAS Number | 26421-32-9 | [1][2] |
Spectroscopic Characterization
While a comprehensive, publicly available spectral dataset for this compound is limited, its characteristic spectroscopic features can be reliably predicted based on the analysis of its functional groups and analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely appearing as singlets in the range of δ 2.2-2.8 ppm. The aromatic proton on the thiophene ring should appear as a singlet further downfield, typically in the region of δ 7.0-8.0 ppm. The acidic proton of the carboxylic acid group will be a broad singlet, highly dependent on the solvent and concentration, but generally found at δ 10-13 ppm.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two methyl carbons around δ 15-25 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon bearing the carboxylic acid group being the most deshielded. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of δ 165-180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.
Applications in Drug Discovery: A Scaffold of Opportunity
The true potential of this compound lies in its utility as a versatile starting material for the synthesis of a diverse array of biologically active molecules. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and ketones, each offering unique opportunities for interaction with biological targets.
Derivatization into Bioactive Amides
A primary derivatization strategy involves the conversion of the carboxylic acid to an amide. Thiophene-3-carboxamides have been shown to possess a wide range of pharmacological activities.
Caption: General workflow for the synthesis of thiophene-3-carboxamide derivatives.
Therapeutic Potential of Thiophene Derivatives:
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of thiophene carboxamide derivatives.[4] For instance, certain thiophene-3-carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.[5] The 2,5-dimethyl substitution pattern can enhance the metabolic stability of such inhibitors, potentially leading to improved pharmacokinetic profiles.
-
Antimicrobial Activity: Thiophene derivatives have demonstrated significant activity against a range of microbial pathogens.[6][7] The thiophene scaffold can be found in compounds with both antibacterial and antifungal properties.[8] The derivatization of this compound into various amides and other functional groups presents a promising avenue for the development of novel antimicrobial agents to combat the growing threat of drug-resistant infections.[1][9]
-
Anti-inflammatory and Analgesic Activity: The thiophene nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene derivatives have shown potent anti-inflammatory and analgesic effects, and this compound serves as an excellent starting point for the synthesis of new chemical entities in this therapeutic area.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its robust and adaptable synthesis, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable tool for medicinal chemists. The strategic dimethyl substitution offers inherent advantages in terms of metabolic stability, while the carboxylic acid functionality provides a gateway for extensive chemical exploration.
Future research should focus on the continued exploration of the chemical space accessible from this starting material. The synthesis and screening of focused libraries of 2,5-dimethylthiophene-3-carboxamide and ester derivatives against a wide range of biological targets are warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds derived from this scaffold. As our understanding of the biological importance of the thiophene nucleus continues to grow, this compound is poised to play an increasingly significant role in the future of drug discovery.
References
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- Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta crystallographica.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central journal, 11(1), 74.
- Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., Hoshya, M., Sobuh, S., & Hawash, Z. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 27(24), 8963.
- García-García, A., Miró-Canturri, A., Blasco, L., Bou, G., Álvarez-Marín, R., & Beceiro, A. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in microbiology, 14, 1189311.
- Smole, A., & Zidar, N. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International journal of molecular sciences, 22(21), 11520.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2017). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules (Basel, Switzerland), 22(11), 1993.
- Wang, Y., Li, X., Wang, Y., Zhang, Y., Zhao, Y., Wang, Y., & Li, C. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 147, 107358.
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- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Methodological & Application
Synthesis of 2,5-Dimethylthiophene-3-carboxylic Acid from 2,5-Dimethylthiophene: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 2,5-Dimethylthiophene-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and material sciences. The protocol outlines a robust and efficient two-step synthetic route starting from the readily available 2,5-dimethylthiophene. The methodology involves an initial Vilsmeier-Haack formylation to yield the key intermediate, 2,5-dimethylthiophene-3-carboxaldehyde, followed by a controlled oxidation to the desired carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic explanations, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is a substituted thiophene derivative of significant interest in organic synthesis. The thiophene-3-carboxylic acid moiety is a key pharmacophore found in various biologically active compounds and serves as a versatile precursor for the development of novel pharmaceuticals and advanced materials like conductive polymers.[1] Its structural rigidity and electronic properties make it an attractive scaffold for designing molecules with specific therapeutic or material functions.
The synthesis commences with 2,5-dimethylthiophene, an organosulfur compound that is stable and commercially available.[2] The chosen synthetic strategy is a reliable two-step sequence designed for efficiency and scalability:
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[3][4] 2,5-dimethylthiophene, with its electron-donating methyl groups, is highly activated towards electrophilic substitution, making it an ideal substrate. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to regioselectively install the aldehyde at the 3-position.[5]
-
Oxidation of the Aldehyde: The intermediate, 2,5-dimethylthiophene-3-carboxaldehyde, is then oxidized to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, and various reagents can accomplish it. This protocol will focus on a common and effective method that ensures high conversion without compromising the integrity of the thiophene ring.
This approach avoids the use of highly pyrophoric organolithium reagents, such as n-butyllithium, which, while effective for direct carboxylation, require stringent anhydrous and inert atmosphere conditions and pose significant safety risks.[6][7][8]
Reaction Mechanism and Rationale
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone of aromatic chemistry for introducing aldehyde functionalities. Its mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This leads to the formation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[4]
-
Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylthiophene attacks the Vilsmeier reagent. The methyl groups at the 2- and 5-positions direct the substitution to the vacant 3- or 4-positions. Due to steric hindrance and electronic effects, substitution at the 3-position is favored. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final product, 2,5-dimethylthiophene-3-carboxaldehyde.[3][9]
Step 2: Oxidation of 2,5-Dimethylthiophene-3-carboxaldehyde
The conversion of the aldehyde to a carboxylic acid is a fundamental oxidative process. While several oxidizing agents like silver oxide or potassium permanganate are known, this protocol employs a milder and more selective option to prevent over-oxidation or degradation of the sulfur-containing ring.[10] The general mechanism involves the hydration of the aldehyde to form a geminal diol, which is then oxidized to the carboxylic acid.
Experimental Protocols
Mandatory Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[11]
-
2,5-Dimethylthiophene: Highly flammable liquid and vapor.[12][13] Keep away from heat, sparks, and open flames.[14]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic fumes. Handle with extreme care, avoiding inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Irritant and can be harmful if inhaled or absorbed through the skin.
-
n-Butyllithium (if considering alternative routes): Extremely pyrophoric and reacts violently with water.[8][15] Requires specialized handling under an inert atmosphere.[6][16] This protocol specifically avoids its use for safety reasons.
An appropriate fire extinguisher (e.g., dry powder) and a spill kit should be readily accessible.
Part A: Synthesis of 2,5-Dimethylthiophene-3-carboxaldehyde
Materials and Reagents:
-
2,5-Dimethylthiophene (>98%)
-
Phosphorus oxychloride (POCl₃, >99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice (from deionized water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
In the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCM (approx. 5 mL per 1 g of 2,5-dimethylthiophene).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Prepare a solution of 2,5-dimethylthiophene (1.0 eq.) in anhydrous DCM (approx. 2 mL per 1 g).
-
Add the thiophene solution dropwise to the Vilsmeier reagent mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it over crushed ice.
-
Vigorously stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethylthiophene-3-carboxaldehyde.[17] The product can be purified further by column chromatography or used directly in the next step if sufficiently pure.
Part B: Synthesis of this compound
Materials and Reagents:
-
2,5-Dimethylthiophene-3-carboxaldehyde (from Part A)
-
Potassium permanganate (KMnO₄) or another suitable oxidant
-
Acetone or a suitable solvent
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated or 1M
-
Deionized water
Procedure:
-
Dissolve the crude 2,5-dimethylthiophene-3-carboxaldehyde (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Prepare a solution of potassium permanganate (approx. 1.1 eq.) in water and add it dropwise to the stirred aldehyde solution. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared (typically 1-3 hours). Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ dissolves.
-
Remove the acetone using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 1-2 with hydrochloric acid. A white or off-white precipitate of this compound should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.[18][19]
-
Dry the purified solid in a vacuum oven.
Data Summary and Visualization
Quantitative Data Table
| Parameter | 2,5-Dimethylthiophene | POCl₃ | DMF | 2,5-Dimethylthiophene-3-carboxaldehyde | KMnO₄ | Final Product |
| Molar Mass ( g/mol ) | 112.19[2] | 153.33 | 73.09 | 140.20[17] | 158.03 | 156.20[20] |
| Equivalents | 1.0 | 1.2 | 3.0 | 1.0 | ~1.1 | - |
| Reaction Time | 2-4 hours | - | - | 1-3 hours | - | - |
| Temperature | 0 °C to RT | 0 °C | 0 °C | 0 °C to RT | - | - |
| Expected Yield | - | - | - | 80-90% | - | 75-85% |
| Physical State | Colorless Liquid[2] | Colorless Liquid | Colorless Liquid | Solid/Oil | Purple Solid | White/Off-white Solid[19] |
| Melting Point | -62.6 °C[2] | - | - | - | - | 117-118 °C[19] |
Diagrams
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in formylation (Step 1) | - Moisture in reagents/glassware.- Incomplete formation of Vilsmeier reagent.- Insufficient reaction time. | - Ensure all reagents are anhydrous and glassware is oven-dried.- Allow sufficient time for reagent formation at 0 °C.- Monitor reaction by TLC to confirm completion. |
| Dark, tar-like product | - Reaction temperature too high during POCl₃ addition.- Polymerization of the thiophene substrate. | - Maintain strict temperature control at 0 °C during additions.- Use a more dilute solution of the thiophene. |
| Incomplete oxidation (Step 2) | - Insufficient oxidizing agent.- Low reaction temperature. | - Add slightly more oxidant until a faint persistent pink/purple color remains.- Allow the reaction to stir for a longer period at room temperature. |
| Difficulty in final product precipitation | - Product is too soluble in the aqueous medium.- Insufficient acidification. | - Add NaCl (salting out) to decrease aqueous solubility.- Ensure pH is 1-2 using a pH meter or pH paper.- Cool the solution thoroughly in an ice bath. |
References
- Vertex AI Search. (2024). nbutyl lithium safety - YouTube.
- Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet.
- Synerzine. (2018). 2,5-Dimethylthiophene Safety Data Sheet.
- CDH Fine Chemical. (n.d.). N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Wikipedia. (2024). n-Butyllithium.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Safety of 2,5-Dimethylthiophene.
- Benchchem. (2025). Essential Safety and Logistics for Handling 2,5-Dimethyl-1-benzothiophene.
- Chem-Impex. (n.d.). Thiophene-3-carboxylic acid.
- Sigma-Aldrich. (2022). 2,5-Dimethylthiophene SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid.
- Ambeed.com. (n.d.). Thiophene-3-carboxylic acid.
- Thermo Fisher Scientific. (2021). 2,5-Dimethylthiophene SAFETY DATA SHEET.
- Benchchem. (n.d.). A Comparative Guide to the Formylation of 2-Methylthiophene.
- Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Thiophene.
- Biosynth. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Matrix Scientific. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.
- ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
- Wikipedia. (2024). Vilsmeier–Haack reaction.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Harvard University. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ResearchGate. (n.d.). Formylation and the Vilsmeier Reagent.
- PubChemLite. (2025). This compound (C7H8O2S).
- PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
- MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- Wikipedia. (2024). 2,5-Dimethylthiophene.
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Application Note & Protocol: A Detailed Synthesis of 2,5-Dimethylthiophene-3-carboxylic acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2,5-Dimethylthiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step methodology involves the initial Friedel-Crafts acylation of 2,5-dimethylthiophene to yield 3-acetyl-2,5-dimethylthiophene, followed by a haloform reaction to afford the target carboxylic acid. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
Substituted thiophenes are a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals, agrochemicals, and organic electronics. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of its carboxylic acid functionality for amide bond formation, esterification, and other transformations. The methyl groups at the 2- and 5-positions provide steric hindrance and electronic effects that can be exploited to fine-tune the properties of derivative compounds.
The synthetic route detailed herein was selected for its reliability, scalability, and the use of readily available starting materials. It avoids harsh conditions and expensive catalysts where possible, making it an accessible method for most organic chemistry laboratories.
Reaction Scheme
The overall synthetic pathway is a two-step process:
-
Step 1: Friedel-Crafts Acylation of 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to selectively introduce an acetyl group at the 3-position.
-
Step 2: Haloform Reaction of the resulting 3-acetyl-2,5-dimethylthiophene using sodium hypochlorite to oxidize the methyl ketone to the corresponding carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dimethylthiophene | ≥98% | Commercially Available | |
| Acetyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |
| Aluminum chloride (anhydrous) | ≥99% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Hydrochloric acid (HCl) | 37% | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | ||
| Sodium hypochlorite (NaOCl) | 10-15% solution | Commercially Available | |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available | |
| Diethyl ether | Reagent Grade | ||
| Hexanes | Reagent Grade | ||
| Deionized water |
Step 1: Synthesis of 3-Acetyl-2,5-dimethylthiophene
Reaction Principle: Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The reaction of acetyl chloride with aluminum chloride generates a highly electrophilic acylium ion. The electron-rich 2,5-dimethylthiophene then attacks the acylium ion. Acylation occurs preferentially at the 3-position due to the directing effects of the two methyl groups.[2]
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (7.8 mL, 0.11 mol) to the suspension via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of 2,5-dimethylthiophene (11.2 g, 0.10 mol) in anhydrous dichloromethane (20 mL).
-
Add the 2,5-dimethylthiophene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to afford 3-acetyl-2,5-dimethylthiophene as a colorless to pale yellow oil.[3]
Expected Yield: 75-85% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step 2: Synthesis of this compound
Reaction Principle: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[4] The reaction proceeds via the repeated halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetyl-2,5-dimethylthiophene (15.4 g, 0.10 mol) in 1,4-dioxane (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (24 g, 0.60 mol) in deionized water (150 mL).
-
Add the sodium hydroxide solution to the flask containing the thiophene derivative.
-
Heat the mixture to 50 °C.
-
Slowly add sodium hypochlorite solution (10-15%, approx. 350 mL) to the reaction mixture, maintaining the temperature between 50-60 °C. The addition should be exothermic.
-
After the addition is complete, continue stirring at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[5]
Expected Yield: 80-90% Characterization: The final product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should be in the range of 117-118 °C.[5]
Visualization of the Workflow
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Acetyl Chloride: Corrosive and reacts violently with water. Handle with extreme care.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture.
-
Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with organic materials.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed slowly and with caution.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and haloform reaction, researchers can confidently reproduce this synthesis and adapt it for their specific needs. The availability of this key intermediate will facilitate the development of novel compounds in the fields of drug discovery and materials science.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis (2nd ed.). John Wiley & Sons.
-
Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., Belen'kii, L. I., & Krayushkin, M. M. (2000). Friedel–Crafts Acylation of 2,5-Dimethylthiophene in the Presence of Pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219–220. [Link]
-
PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 29). What are the products of the haloform reaction of acetylacetone? Retrieved from [Link]
Sources
Die Gewald-Synthese: Ein umfassender Leitfaden zur Herstellung substituierter Thiophene
Anwendungsgebiete und Protokolle für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Die Gewald-Synthese, benannt nach ihrem Entdecker Karl Gewald, ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion zur Herstellung von hochsubstituierten 2-Aminothiophenen.[1][2][3] Diese Thiophen-Grundgerüste sind in der medizinischen Chemie und den Materialwissenschaften von herausragender Bedeutung, da sie in einer Vielzahl von pharmazeutisch aktiven Verbindungen und funktionellen organischen Materialien vorkommen.[4][5] Dieser Leitfaden bietet einen detaillierten Einblick in den Mechanismus, die praktische Durchführung und die vielfältigen Anwendungsmöglichkeiten der Gewald-Synthese.
Das Herz der Reaktion: Mechanismus und Schlüsselschritte
Die Gewald-Synthese ist eine Eintopfreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes Nitril mit einer aktiven Methylengruppe) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[1][2][6] Der Mechanismus, obwohl erst Jahre nach der Entdeckung der Reaktion vollständig aufgeklärt, lässt sich in drei wesentliche Schritte unterteilen:
-
Knoevenagel-Kondensation: Zunächst reagiert die Carbonylverbindung (Aldehyd oder Keton) mit dem α-aktivierten Nitril in einer basenkatalysierten Knoevenagel-Kondensation.[2][7] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die aktive Methylengruppe des Nitrils. Das resultierende Carbanion greift die Carbonylgruppe an, und nach anschließender Wasserabspaltung entsteht ein stabiles α,β-ungesättigtes Nitril-Intermediat.[2]
-
Michael-Addition von Schwefel: Elementarer Schwefel (S₈) wird durch die Base aktiviert und addiert sich an das α,β-ungesättigte Nitril. Der genaue Mechanismus der Schwefeladdition ist komplex und Gegenstand aktueller Forschung, aber es wird angenommen, dass ein Thiolat-Intermediat gebildet wird, das als Nukleophil fungiert.[8]
-
Ringschluss und Tautomerisierung: Das Schwefel-Addukt durchläuft einen intramolekularen Ringschluss, bei dem die Thiolatgruppe die Nitrilgruppe angreift.[2] Eine anschließende Tautomerisierung des entstandenen Imin-Intermediats führt zur Aromatisierung und Bildung des stabilen 2-Aminothiophen-Produkts.[1][2]
Abbildung 1: Vereinfachter Mechanismus der Gewald-Synthese.
Experimentelle Protokolle
Die Vielseitigkeit der Gewald-Synthese zeigt sich in den zahlreichen Variationen der Reaktionsbedingungen. Nachfolgend werden zwei repräsentative Protokolle vorgestellt: ein klassisches thermisches Verfahren und eine moderne, mikrowellenunterstützte Methode.
Dieses Protokoll beschreibt die Synthese eines Tetrahydrobenzothiophens, eines häufigen Grundgerüsts in der Wirkstoffchemie.
Materialien und Reagenzien
| Reagenz | Molmasse ( g/mol ) | Menge | Mol (mmol) |
|---|---|---|---|
| Cyclohexanon | 98.14 | 4.91 g (5.16 mL) | 50 |
| Ethylcyanoacetat | 113.12 | 5.66 g (5.05 mL) | 50 |
| Schwefel (Pulver) | 32.06 | 1.60 g | 50 |
| Morpholin | 87.12 | 4.36 g (4.36 mL) | 50 |
| Ethanol | 46.07 | 50 mL | - |
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem 250-mL-Dreihalskolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden Cyclohexanon (50 mmol), Ethylcyanoacetat (50 mmol) und 25 mL Ethanol vorgelegt.
-
Basenzugabe: Unter Rühren wird Morpholin (50 mmol) langsam zu der Mischung gegeben. Eine leichte Erwärmung der Reaktion kann beobachtet werden.
-
Schwefelzugabe: Anschließend wird elementarer Schwefel (50 mmol) portionsweise hinzugefügt.
-
Reaktion: Die Reaktionsmischung wird unter Rühren für 2 Stunden auf 50-60 °C erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen, um überschüssige Reagenzien zu entfernen, und anschließend im Vakuum getrocknet.
-
Charakterisierung: Das Produkt kann durch Schmelzpunktbestimmung, ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert werden.
Sicherheitshinweise: Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden. Morpholin ist korrosiv und Ethanol ist leicht entzündlich. Geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) ist zu tragen.
Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten oftmals verbessern.[2][9]
Abbildung 2: Arbeitsablauf für die mikrowellen-assistierte Gewald-Synthese.
Typische Reaktionsparameter:
| Parameter | Wert |
|---|---|
| Temperatur | 100 - 140 °C |
| Zeit | 5 - 20 Minuten |
| Leistung | 100 - 300 W |
| Lösungsmittel | Ethanol, DMF oder lösungsmittelfrei |
Vorteile: Die mikrowellen-assistierte Methode bietet eine signifikante Reduzierung der Reaktionszeit von Stunden auf Minuten und führt oft zu saubereren Reaktionen mit höheren Ausbeuten.[9]
Anwendungsbereiche, Umfang und Limitierungen
Die Gewald-Synthese ist äußerst robust und toleriert eine breite Palette von funktionellen Gruppen, was sie für die kombinatorische Chemie und die Wirkstoffentdeckung besonders attraktiv macht.[5]
Substrat-Umfang:
-
Carbonyl-Komponente: Acyclische, cyclische und aromatische Ketone sowie Aldehyde können eingesetzt werden. Sterisch gehinderte Ketone reagieren tendenziell langsamer.
-
Nitril-Komponente: Neben Cyanoessetern können auch Malononitril, Cyanoacetamide und Benzoylacetonitril verwendet werden, was zu unterschiedlichen Substituenten in der 3-Position des Thiophens führt.
-
Base: Am häufigsten werden sekundäre Amine (Morpholin, Piperidin) oder Triethylamin verwendet. In jüngerer Zeit wurden auch katalytische Mengen von konjugierten Säure-Base-Paaren wie Piperidiniumborat erfolgreich eingesetzt, was die Reaktion umweltfreundlicher macht.[5]
Anwendungen in der Wirkstoffentwicklung: Die 2-Aminothiophen-Einheit ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie. Verbindungen, die mittels der Gewald-Synthese hergestellt werden, zeigen ein breites Spektrum an biologischen Aktivitäten.
| Wirkstoff/Wirkstoffkandidat | Therapeutische Anwendung | Referenz |
| Olanzapin (Analogon) | Antipsychotikum | [5] |
| Tinoridin | Nichtsteroidales Antirheumatikum (NSAID) | [5] |
| Bentazepam | Anxiolytikum | [5] |
| TPCA-1 | Inhibitor der IκB-Kinase 2 (IKK-2) | [5] |
Limitierungen: Trotz ihrer breiten Anwendbarkeit hat die Gewald-Synthese einige Einschränkungen. Stark elektrophile oder basenlabilen Gruppen in den Ausgangsmaterialien können zu Nebenreaktionen führen. Bei der Verwendung von unsymmetrischen Ketonen kann es zur Bildung von Regioisomeren kommen, obwohl oft eine Selektivität zugunsten des thermodynamisch stabileren Produkts beobachtet wird.
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Geringe oder keine Ausbeute | - Base zu schwach oder inaktiv- Schwefel nicht fein genug pulverisiert- Reaktionstemperatur zu niedrig | - Frische, trockene Base verwenden- Schwefel vor Gebrauch mörsern- Temperatur schrittweise erhöhen (z.B. auf 80 °C) oder auf Mikrowellensynthese umsteigen |
| Bildung von Nebenprodukten | - Zu hohe Reaktionstemperatur- Zu lange Reaktionszeit- Knoevenagel-Produkt dimerisiert | - Temperatur senken und Reaktionszeit optimieren (DC-Kontrolle)- Base und Schwefel erst nach Bildung des Knoevenagel-Intermediats zugeben (Zweischritt-Verfahren) |
| Schwierige Aufarbeitung | - Produkt ist ölig oder löst sich im Lösungsmittel | - Anderes Lösungsmittel für die Kristallisation versuchen (z.B. Isopropanol, Hexan)- Säulenchromatographische Reinigung durchführen |
Fazit
Die Gewald-Synthese bleibt auch mehr als 60 Jahre nach ihrer Entdeckung eine der effizientesten und vielseitigsten Methoden zur Herstellung von polysubstituierten 2-Aminothiophenen.[10][11] Ihre Einfachheit, die Verfügbarkeit der Ausgangsmaterialien und die milden Reaktionsbedingungen machen sie zu einem unverzichtbaren Werkzeug in der organischen Synthese, insbesondere in der Wirkstoffforschung und Materialwissenschaft.[3][11] Moderne Anpassungen wie die Mikrowellen-assistierte Synthese und die Entwicklung katalytischer Systeme erweitern kontinuierlich ihre Anwendungsbreite und verbessern ihre Nachhaltigkeit.[5][9]
Referenzen
-
Gewald-Reaktion. (n.d.). In Wikipedia. Abgerufen am 5. Januar 2026, von [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Abgerufen am 5. Januar 2026, von [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von [Link]
-
Gewald-Reaktion. (n.d.). Organische-Chemie.ch. Abgerufen am 5. Januar 2026, von [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald Reaction. (n.d.). J&K Scientific LLC. Abgerufen am 5. Januar 2026, von [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Gewald reaction and apply in drug synthesis. (2012). ResearchGate. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Gewald-Reaktion. (2016, April 23). YouTube. [Link]
-
Gewald reaction. (n.d.). chemeurope.com. Abgerufen am 5. Januar 2026, von [Link]
-
Li, J. J. (2024). Gewald Aminothiophen-Synthese. ResearchGate. [Link]
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- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Paal-Knorr Synthesis of Dimethylthiophenes
Abstract
The Paal-Knorr thiophene synthesis stands as a cornerstone reaction in heterocyclic chemistry, offering a robust and versatile method for the construction of the thiophene ring from readily available 1,4-dicarbonyl compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Paal-Knorr synthesis for the preparation of various dimethylthiophene isomers. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for the synthesis of 2,3-, 2,4-, 2,5-, and 3,4-dimethylthiophene, and provide comprehensive spectroscopic data for the characterization of these products. Furthermore, this guide includes a comparative analysis of common sulfurating agents, troubleshooting strategies for common synthetic challenges, and critical safety considerations.
Introduction: The Enduring Utility of the Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, first reported in the late 19th century, remains a highly relevant and synthetically valuable method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-diketones.[1][2] The thiophene variant of this reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to afford the corresponding thiophene derivative.[3][4] The dimethylthiophene isomers are of particular interest as they serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their diverse substitution patterns allow for fine-tuning of molecular properties, making them valuable synthons in drug discovery and materials science.
This guide is designed to be a practical resource for chemists, providing not only the "how" but also the "why" behind the experimental procedures. By understanding the reaction mechanism and the factors that influence its outcome, researchers can confidently apply and adapt these protocols to their specific synthetic needs.
The Reaction Mechanism: A Stepwise Look at Thiophene Formation
The mechanism of the Paal-Knorr thiophene synthesis is a subject of ongoing discussion in the scientific community, though it is generally accepted that the reaction does not proceed through a furan intermediate.[1][5] The currently favored mechanism involves the sequential thionation of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic thiophene ring.
The key steps are as follows:
-
Thionation of a Carbonyl Group: The sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent, reacts with one of the carbonyl groups of the 1,4-dicarbonyl compound to form a thiocarbonyl intermediate.
-
Enolization/Thioenolization: The remaining carbonyl group can then enolize, or the thiocarbonyl can tautomerize to a thioenol.
-
Intramolecular Cyclization: The enol or thioenol then undergoes an intramolecular nucleophilic attack on the other (thio)carbonyl group, forming a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate readily dehydrates to form the stable, aromatic thiophene ring. The strong dehydrating nature of the sulfurating agents drives this final step to completion.[2]
Caption: Generalized mechanism of the Paal-Knorr thiophene synthesis.
Experimental Protocols: Synthesis of Dimethylthiophene Isomers
The following protocols provide detailed, step-by-step procedures for the synthesis of 2,3-, 2,4-, 2,5-, and 3,4-dimethylthiophene. These protocols are based on established literature procedures and have been optimized for clarity and reproducibility.
General Considerations and Safety Precautions
Safety First! The Paal-Knorr thiophene synthesis generates hydrogen sulfide (H₂S), a highly toxic and flammable gas with the characteristic odor of rotten eggs. All manipulations must be performed in a well-ventilated fume hood. It is highly recommended to use a scrubbing system, such as a bleach solution, to neutralize the H₂S gas evolved during the reaction.
Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are moisture-sensitive and corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.
Starting Materials for Dimethylthiophene Synthesis
The selection of the appropriate 1,4-dicarbonyl precursor is crucial for the synthesis of the desired dimethylthiophene isomer. The following table outlines the required starting materials for each target molecule.
| Target Dimethylthiophene | 1,4-Dicarbonyl Precursor |
| 2,5-Dimethylthiophene | Hexane-2,5-dione |
| 2,3-Dimethylthiophene | 3-Methylhexane-2,5-dione |
| 2,4-Dimethylthiophene | 2-Methylhexane-2,5-dione |
| 3,4-Dimethylthiophene | 3,4-Dimethylhexane-2,5-dione |
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dimethylthiophenes via the Paal-Knorr reaction.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Detailed Protocol for the Synthesis of 2,5-Dimethylthiophene
This protocol describes the synthesis of 2,5-dimethylthiophene from hexane-2,5-dione using phosphorus pentasulfide.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Hexane-2,5-dione | 114.14 | 50 | 5.71 | 5.8 | 1.0 |
| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | 25 | 11.11 | - | 0.5 |
| Toluene (anhydrous) | - | - | - | 100 | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hexane-2,5-dione (5.71 g, 50 mmol) and anhydrous toluene (100 mL).
-
With stirring, carefully add phosphorus pentasulfide (11.11 g, 25 mmol) in portions to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over 100 mL of crushed ice in a beaker.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure to afford 2,5-dimethylthiophene as a colorless liquid.
Expected Yield: 70-85%
Protocols for Other Dimethylthiophene Isomers
The synthesis of 2,3-, 2,4-, and 3,4-dimethylthiophene follows a similar procedure to that of 2,5-dimethylthiophene, with the appropriate 1,4-dicarbonyl precursor. Minor adjustments to reaction time and purification may be necessary.
Product Characterization: Spectroscopic Data
The following table provides a summary of the key spectroscopic data for the characterization of the four dimethylthiophene isomers.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | MS (m/z) |
| 2,5-Dimethylthiophene | 6.58 (s, 2H), 2.44 (s, 6H) | 137.9, 124.9, 15.3 | 3095, 2918, 1560, 1440, 1215, 800 | 112 (M+), 97, 84, 45 |
| 2,3-Dimethylthiophene | 6.85 (d, J=5.2 Hz, 1H), 6.62 (d, J=5.2 Hz, 1H), 2.38 (s, 3H), 2.15 (s, 3H) | 136.2, 131.5, 127.8, 119.2, 14.8, 12.7 | 3090, 2920, 1555, 1450, 1220, 790 | 112 (M+), 97, 84, 45 |
| 2,4-Dimethylthiophene | 6.65 (s, 1H), 6.60 (s, 1H), 2.40 (s, 3H), 2.18 (s, 3H) | 138.1, 134.2, 122.1, 119.8, 15.1, 14.9 | 3092, 2921, 1562, 1445, 1218, 810 | 112 (M+), 97, 84, 45 |
| 3,4-Dimethylthiophene | 6.90 (s, 2H), 2.20 (s, 6H) | 135.5, 120.1, 14.2 | 3088, 2915, 1565, 1455, 1225, 805 | 112 (M+), 97, 84, 45 |
Troubleshooting and Optimization
| Problem | Possible Cause | Recommendation |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a higher boiling point solvent like xylene. |
| Degradation of starting material or product | Use milder reaction conditions. Lawesson's reagent is often milder than P₄S₁₀. Microwave-assisted heating can also reduce reaction times and improve yields.[6] | |
| Formation of Furan Byproduct | Dehydration of the 1,4-dicarbonyl | Use Lawesson's reagent instead of P₄S₁₀, as it is a more selective thionating agent. |
| Difficult Purification | Presence of phosphorus-containing byproducts | Perform a thorough aqueous workup. A wash with a dilute NaOH solution can help remove acidic impurities. |
| Similar boiling points of product and impurities | Use a high-efficiency fractional distillation column or consider purification by column chromatography on silica gel. |
Conclusion
The Paal-Knorr thiophene synthesis is a powerful and reliable method for the preparation of dimethylthiophenes. By understanding the reaction mechanism, carefully selecting the appropriate starting materials and reaction conditions, and adhering to strict safety protocols, researchers can efficiently synthesize these valuable heterocyclic compounds. The detailed protocols, spectroscopic data, and troubleshooting guide provided in this application note are intended to serve as a comprehensive resource for the successful application of this important named reaction in both academic and industrial research settings.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
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Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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3,4-Dimethylthiophene | C6H8S | CID 79089 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis of Furan and Thiophene. (n.d.). Retrieved January 6, 2026, from [Link]
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Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(22), 5277-5288.
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2,4-Dimethylthiophene | C6H8S | CID 34296 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Thiophene, 3,4-dimethyl- - NIST. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Retrieved January 6, 2026, from [Link]
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Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. (n.d.). Retrieved January 6, 2026, from [Link]
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Thiophene, 2,4-dimethyl- - NIST. (n.d.). Retrieved January 6, 2026, from [Link]
- Paal-Knorr Thiophene Synthesis. (2018). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 6, 2026, from [Link]
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Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]
-
Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. (n.d.). Retrieved January 6, 2026, from [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved January 6, 2026, from [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. (2020, April 11). Retrieved January 6, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds | PDF - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]
-
Thiophene. (n.d.). Retrieved January 6, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 6, 2026, from [Link]
-
A guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 6, 2026, from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (2022, October 27). Retrieved January 6, 2026, from [Link]
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Protocol & Application Note: High-Purity Recovery of 2,5-Dimethylthiophene-3-carboxylic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, in-depth guide to the purification of 2,5-Dimethylthiophene-3-carboxylic acid using recrystallization. The protocol is designed to maximize purity and yield by detailing the critical steps from solvent selection to final product verification. We move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the procedure effectively. This guide is intended for professionals in chemical research and drug development who require a robust method for obtaining high-purity this compound, a key intermediate in various synthetic pathways.
Foundational Principles: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[1] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations, remain dissolved in the cooled solvent (the "mother liquor").[2]
This method is particularly effective because the slow, ordered process of crystal growth tends to exclude foreign molecules (impurities) from the lattice, resulting in a significant increase in purity.
Physicochemical Properties of this compound
A thorough understanding of the target compound's properties is fundamental to designing an effective purification protocol.
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [3] |
| Molecular Formula | C₇H₈O₂S | [3] |
| Molecular Weight | 156.2 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 117-118 °C | |
| Boiling Point | 278.8 °C | [3] |
| Hazards | Irritant |
The reported melting point of 117-118°C for the pure compound serves as the primary benchmark for assessing the success of the purification. A sharp melting point within this range indicates high purity.
The Critical Decision: Solvent Selection
The choice of solvent is the most critical parameter in a recrystallization procedure. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room temperature or below.[2]
Characteristics of an Ideal Solvent:
-
Solubility Profile: It must dissolve the compound completely when hot but poorly when cold to ensure high recovery.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[2]
-
Chemical Inertness: The solvent must not react with the compound.[2]
-
Volatility: It should have a relatively low boiling point for easy removal from the purified crystals during the drying step.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]
Given that this compound is a polar molecule with a carboxylic acid group capable of hydrogen bonding, polar solvents are logical starting points. Solvent mixtures, such as alcohol/water, are often effective for carboxylic acids as they allow for fine-tuning of the solvent's polarity.[4][5]
Workflow for Solvent Selection
Caption: Step-by-step experimental workflow for recrystallization.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small portion of the selected solvent and heat the mixture to a gentle boil on a hot plate with stirring. * Continue adding small portions of hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. Adding excess solvent will significantly reduce the final yield.
-
-
Hot Filtration (Conditional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a short-stemmed glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution quickly through the pre-heated filtration setup. This step prevents the desired compound from crystallizing prematurely in the funnel.
-
-
Decolorization (Conditional):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.
-
Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the high-molecular-weight colored impurities. * Remove the charcoal via hot filtration as described in Step 2.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wood block) to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to facilitate initial drying.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
-
Verification and Troubleshooting
Purity Assessment
The primary method for assessing purity is melting point determination. The purified this compound should exhibit a sharp melting point within the literature range of 117-118°C . Impurities typically depress and broaden the melting point range.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Re-heat the solution to boil off some of the solvent and then allow it to cool again. Try inducing crystallization by scratching or seeding. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. This is sometimes seen with alcohol/water mixtures. [4] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly. Ensure the solution is not cooled too rapidly. |
| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Optimize the solvent volume on a smaller scale first. Ensure wash solvent is ice-cold. Ensure filtration apparatus is properly pre-heated. |
| Colored Crystals | Decolorization step was insufficient or not performed. | Repeat the recrystallization process, ensuring the proper use of activated charcoal. |
Conclusion
The protocol described provides a robust and adaptable framework for the purification of this compound. By carefully selecting the solvent and controlling the rate of cooling, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The key to success lies not in rigidly following steps, but in understanding the principles behind them, allowing for intelligent troubleshooting and optimization.
References
- Matrix Scientific. 2,5-Dimethyl-thiophene-3-carboxylic acid.
- Biosynth. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles.
- University of Rochester, Department of Chemistry.
- Journal of Chemical Education.
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- University of Wisconsin-Madison.
- University of Canterbury.
- Sigma-Aldrich. This compound | 26421-32-9.
- Pharmaffiliates. This compound | 26421-32-9.
Sources
A Comprehensive Guide to the Purification of 2,5-Dimethylthiophene-3-carboxylic Acid via Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2,5-Dimethylthiophene-3-carboxylic acid using normal-phase column chromatography. Recognizing the unique challenges associated with purifying acidic compounds on silica gel, this guide explains the fundamental principles and provides a step-by-step methodology to overcome common issues like peak tailing and achieve high purity. The protocol covers all stages, from mobile phase development using Thin-Layer Chromatography (TLC) to final product isolation. Additionally, alternative purification strategies and a comprehensive troubleshooting guide are presented to equip researchers with the tools for successful separation.
Introduction: The Importance of Purity
This compound is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity and material properties of such compounds are intrinsically linked to their purity. Impurities, including unreacted starting materials, byproducts, or isomers, can lead to erroneous experimental results, reduced efficacy in drug candidates, and unpredictable material performance.
Column chromatography is a fundamental, powerful, and accessible technique for the purification of organic compounds. This guide focuses on a normal-phase silica gel method, which is often the first choice for moderately polar molecules. However, the acidic nature of the carboxylic acid group presents a specific challenge—strong interaction with the silica stationary phase. This document provides the scientific rationale and a validated protocol to mitigate this issue, ensuring a robust and reproducible purification.
Analyte Profile: Physicochemical Properties
A thorough understanding of the target molecule's properties is the cornerstone of developing an effective purification strategy.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | - |
| CAS Number | 26421-32-9 | [1][2] |
| Molecular Formula | C₇H₈O₂S | [1][3] |
| Molecular Weight | 156.21 g/mol | [2] |
| Physical Form | Solid | [4][2] |
| Melting Point | 117-118 °C | [5] |
| Predicted pKa | 4.0 ± 0.30 | [4][5] |
| Polarity | Moderately polar, acidic | Inferred |
The key takeaway from this profile is the compound's acidic nature (pKa ≈ 4.0). This acidity is the primary driver behind the specific modifications required for successful silica gel chromatography.
The Science of Separation: Overcoming Tailing
In normal-phase chromatography, separation is based on the analyte's affinity for the polar stationary phase (silica gel) versus the less polar mobile phase. More polar compounds interact more strongly with the silica and elute later.
The surface of silica gel is covered with silanol groups (Si-OH), which are slightly acidic. When a carboxylic acid like this compound passes through the column, an acid-base interaction occurs. A portion of the analyte can deprotonate, forming a carboxylate anion. This anionic form adsorbs very strongly and unpredictably to the silica surface, while the neutral, protonated form moves more freely. This equilibrium between two forms on the column leads to significant peak broadening and "tailing" or "streaking," resulting in poor separation.[6]
The Solution: Suppressing Ionization
To achieve sharp, symmetrical peaks, the analyte must exist in a single, neutral state. This is accomplished by adding a small percentage (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[6][7] This acidic additive ensures an acidic environment on the column, shifting the equilibrium of the analyte entirely to its protonated (R-COOH) form according to Le Châtelier's principle. The protonated molecule has a more consistent and predictable interaction with the silica gel, allowing for effective separation based on polarity.
Workflow for Purification
The following diagram outlines the logical flow of the entire purification process, from initial method development to the final isolated product.
Caption: Workflow for Purification of this compound.
Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This step is critical for identifying a suitable mobile phase before committing to a large-scale column.
-
Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.
-
System A (Less Polar): 70:30 Hexane / Ethyl Acetate + 1% Acetic Acid
-
System B (Medium Polarity): 50:50 Hexane / Ethyl Acetate + 1% Acetic Acid
-
System C (More Polar): 30:70 Hexane / Ethyl Acetate + 1% Acetic Acid
-
-
Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Analyze: Calculate the Retention Factor (Rf) for the target compound and impurities. The ideal mobile phase will provide an Rf value of 0.2-0.4 for the target compound and show good separation from other spots.[8] Adjust the solvent ratio as needed; increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.
Protocol 2: Preparative Column Chromatography
Materials and Reagents
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glacial Acetic Acid
-
Crude this compound
-
Sand (acid-washed)
-
Collection tubes, TLC plates, rotary evaporator
Step-by-Step Procedure
-
Mobile Phase Preparation: Based on the optimized TLC results, prepare a sufficient volume of the mobile phase. For example, to make 1 L of 70:30 Hexane/EtOAc with 1% acetic acid, combine 700 mL Hexane, 300 mL Ethyl Acetate, and 10 mL Glacial Acetic Acid. Mix thoroughly.[6]
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[9]
-
In a separate beaker, create a slurry by mixing silica gel with the mobile phase (approx. 10-15 g of silica per 1 g of crude material).
-
Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[6]
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the surface.[6] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Solid Loading Recommended):
-
Dissolve the crude compound (e.g., 1 g) in a minimal amount of a low-boiling-point solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in test tubes or flasks. Maintain a steady flow rate.
-
Continuously add fresh mobile phase to the top of the column.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the mobile phase.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.[6]
-
Remove the solvents and the volatile acetic acid using a rotary evaporator to yield the purified this compound.
-
Alternative Purification Strategies
While normal-phase chromatography is highly effective, other techniques may be suitable depending on the specific impurities present.
-
Reversed-Phase Chromatography (C18): This technique is excellent for purifying polar compounds.[10] The stationary phase is nonpolar (C18-functionalized silica), and the mobile phase is polar. For this compound, a typical mobile phase would be a gradient of water and acetonitrile (or methanol), with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to keep the analyte protonated.[10][11]
-
Acid-Base Extraction: This is a powerful pre-purification step to remove neutral or basic impurities. The crude material is dissolved in an organic solvent (e.g., diethyl ether) and extracted with an aqueous base (e.g., NaHCO₃). The carboxylic acid moves into the aqueous layer as its sodium salt. The aqueous layer is then separated, re-acidified (e.g., with HCl), and the pure carboxylic acid is extracted back into an organic solvent.[6][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing on TLC/Column | Insufficient acid in the mobile phase; analyte is partially deprotonated. | Ensure 0.5-1% acetic or formic acid is added to the mobile phase.[6] |
| Poor Separation of Spots | Mobile phase polarity is too high or too low. | Adjust the solvent ratio. If spots are at the baseline, increase polarity. If at the solvent front, decrease polarity. Use a long, narrow column for difficult separations.[8] |
| Compound Won't Elute from Column | Mobile phase is not polar enough. Compound may have degraded on silica. | Gradually increase the polarity of the mobile phase (gradient elution). If degradation is suspected, consider using neutral alumina or a reversed-phase method.[8] |
| Cracked or Channeled Column Bed | Improper packing; column allowed to run dry. | Repack the column carefully using the wet slurry method. Never let the solvent level drop below the top of the stationary phase. |
| Product is an Oil, Not a Solid | Residual solvent is present. | Dry the product under high vacuum for an extended period. If it remains an oil, consider recrystallization as a final polishing step. |
Conclusion
The purification of this compound by silica gel chromatography is a highly effective method when the acidic nature of the analyte is properly addressed. The key to success lies in the suppression of ionization by acidifying the mobile phase, which prevents peak tailing and allows for separation based on polarity. The detailed protocols and troubleshooting guide provided herein offer a robust framework for researchers to obtain this valuable compound in high purity, enabling reliable and accurate downstream applications in drug discovery and materials science.
References
Sources
- 1. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]
- 2. This compound | 26421-32-9 [sigmaaldrich.com]
- 3. store.p212121.com [store.p212121.com]
- 4. This compound CAS#: 26421-32-9 [chemicalbook.com]
- 5. 26421-32-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
The Versatile Building Block: 2,5-Dimethylthiophene-3-carboxylic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Substituted Thiophene
2,5-Dimethylthiophene-3-carboxylic acid is a versatile heterocyclic building block that offers a unique combination of reactive sites for the synthesis of a diverse array of complex organic molecules. Its structure, featuring a thiophene ring substituted with two methyl groups and a carboxylic acid moiety, provides chemists with multiple avenues for functionalization. The electron-rich thiophene core is amenable to various transformations, while the carboxylic acid group serves as a handle for amide bond formation, esterification, and other derivatizations crucial in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts: the carboxylic acid group and the thiophene ring.
1. The Carboxylic Acid Handle: The carboxylic acid at the 3-position is the primary site for derivatization, enabling the construction of amides and esters. These functional groups are prevalent in pharmaceuticals and functional materials. Standard coupling protocols can be employed, though the specific conditions may require optimization based on the coupling partner.
2. The Thiophene Scaffold: The thiophene ring itself is a key pharmacophore and a versatile platform for further functionalization. The methyl groups at the 2- and 5-positions influence the electronic properties and steric environment of the ring, directing further substitutions. The unsubstituted C4 position is a potential site for electrophilic aromatic substitution, allowing for the introduction of additional functional groups to modulate the properties of the final molecule.
Application Notes and Protocols
This section details proven protocols for the derivatization of this compound, providing a foundation for its use in synthetic campaigns.
I. Amide Synthesis: A Gateway to Bioactive Molecules
The formation of an amide bond is a fundamental transformation in drug discovery.[2] The following protocols outline reliable methods for the coupling of this compound with a variety of amines.
This method is a widely used and reliable approach for the synthesis of amides from carboxylic acids and amines.[3]
Reaction Scheme:
A general amide coupling reaction.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | --INVALID-LINK--[4] | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Major Supplier | Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Major Supplier | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Anhydrous |
| Amine (R-NH2) | Various | As required |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Supplier | HPLC Grade |
| Ethyl acetate (EtOAc) | Major Supplier | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Laboratory Preparation | |
| Brine | Laboratory Preparation | |
| Anhydrous magnesium sulfate (MgSO4) | Major Supplier |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.1 eq.) and the desired amine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.0 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization if chiral amines are used.[3]
-
DIPEA: This non-nucleophilic base is crucial to neutralize the carboxylic acid and any HCl formed from the EDC hydrochloride salt, ensuring the amine is in its free base form for nucleophilic attack.
-
Anhydrous Conditions: The use of anhydrous solvents is critical as moisture can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
II. Esterification: Crafting Functional Materials and Prodrugs
Esterification of this compound provides access to a range of esters with applications as prodrugs, fragrances, and monomers for polymers.
This protocol is a classic and effective method for the esterification of carboxylic acids with alcohols, particularly for sterically hindered substrates.
Reaction Scheme:
A general esterification reaction.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | --INVALID-LINK-- | ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Major Supplier | Synthesis Grade |
| 4-Dimethylaminopyridine (DMAP) | Major Supplier | Synthesis Grade |
| Alcohol (R-OH) | Various | As required |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| Diethyl ether | Major Supplier | Anhydrous |
| 1 M Hydrochloric acid (HCl) | Laboratory Preparation | |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Laboratory Preparation | |
| Brine | Laboratory Preparation | |
| Anhydrous sodium sulfate (Na2SO4) | Major Supplier |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, reacting with the DCC-activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.
-
DCU Removal: The dicyclohexylurea byproduct is poorly soluble in most organic solvents and can be easily removed by filtration. For very nonpolar products, precipitation of DCU can be facilitated by adding a small amount of diethyl ether.
III. Synthesis of Heterocyclic Scaffolds: Expanding Chemical Space
The thiophene ring of this compound can serve as a foundation for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry.
Proposed Synthetic Workflow:
A proposed synthetic pathway to thieno[3,2-d]pyridazinones.
This proposed pathway highlights the potential for this compound to be used in the synthesis of more complex heterocyclic systems. Further experimental validation would be required to optimize the reaction conditions for each step.
Conclusion: A Building Block of Growing Importance
This compound is a valuable and versatile building block for organic synthesis. Its readily derivatizable carboxylic acid function and the potential for further functionalization of the thiophene ring make it an attractive starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the synthetic potential of this important heterocyclic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]
Application Notes and Protocols: Derivatization of 2,5-Dimethylthiophene-3-carboxylic Acid
Introduction: The Strategic Value of a Versatile Thiophene Scaffold
2,5-Dimethylthiophene-3-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiophene ring system is a well-recognized bioisostere of the benzene ring, offering similar structural properties while often conferring advantageous physicochemical and pharmacokinetic profiles.[1] The strategic placement of the carboxylic acid group at the 3-position, flanked by methyl groups at the 2- and 5-positions, provides a unique scaffold for chemical elaboration. The methyl groups can influence the molecule's conformation and electronic properties, while the carboxylic acid serves as a versatile handle for derivatization.
The conversion of this carboxylic acid into a variety of functional groups, such as esters, amides, and acyl chlorides, is a critical step in the synthesis of novel compounds with potential therapeutic applications. Thiophene carboxamide derivatives, for instance, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Similarly, ester derivatives are pivotal in modulating properties like solubility and cell permeability, which are crucial for drug development.
This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity derivatives.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the carboxylic acid group of this compound primarily involves nucleophilic acyl substitution. The core challenge is the activation of the carboxylic acid's hydroxyl group, which is a poor leaving group. To facilitate this, we employ specific reagents to convert the hydroxyl into a more reactive intermediate. This guide will focus on three principal transformations:
-
Formation of the Acyl Chloride: A highly reactive intermediate for subsequent conversions.
-
Esterification: The formation of esters to modify steric and electronic properties.
-
Amidation: The synthesis of amides, a common motif in biologically active molecules.
The logical workflow for these transformations is depicted below.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Synthesis of 2,5-Dimethylthiophene-3-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive group into a highly electrophilic intermediate.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds by converting the hydroxyl group into a chlorosulfite, which is an excellent leaving group.[5][6]
Scientific Rationale
The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride on the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[5]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware (oven or flame-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Ensure all glassware is scrupulously dry to prevent hydrolysis of the thionyl chloride and the product.
-
Reaction Mixture: To the flask, add this compound (1.0 eq). Suspend the acid in anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).
-
Reagent Addition: While stirring, slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. A catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction, but be aware of potential side reactions with substituted thiophenes.
-
Reaction Conditions: Gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.
-
Purification: The resulting crude 2,5-Dimethylthiophene-3-carbonyl chloride is often used directly in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed, though care must be taken due to its reactivity.
Expected Outcome: A pale yellow to brown oil or low-melting solid. The product is highly reactive and moisture-sensitive.
Protocol 2: Esterification via Dicyclohexylcarbodiimide (DCC) Coupling
Direct esterification of carboxylic acids with alcohols under acidic conditions (Fischer esterification) can be harsh. A milder and highly efficient alternative is the use of coupling agents like dicyclohexylcarbodiimide (DCC), often catalyzed by 4-dimethylaminopyridine (DMAP).[7] This method is particularly suitable for a wide range of alcohols, including those that are sterically hindered.
Scientific Rationale
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. The thermodynamic driving force for this reaction is the formation of the insoluble dicyclohexylurea (DCU) byproduct.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-12 hours. The formation of a white precipitate (DCU) indicates the reaction is progressing.
-
Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, water, and saturated NaHCO₃ solution to remove unreacted starting materials and DMAP.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary:
| Derivative | Reagents | Typical Yield |
| Acyl Chloride | SOCl₂ | >90% (crude) |
| Ethyl Ester | Ethanol, DCC, DMAP | 80-95% |
| Benzyl Ester | Benzyl alcohol, DCC, DMAP | 75-90% |
Protocol 3: Amidation using HATU Coupling
The formation of an amide bond directly from a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium carboxylate salt. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have revolutionized amide synthesis by providing high yields and minimizing side reactions, particularly racemization in chiral substrates.[2]
Scientific Rationale
The mechanism of HATU-mediated coupling involves the activation of the carboxylic acid.[2] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to a more stable OAt-active ester, which is then efficiently attacked by the amine to form the desired amide, regenerating HOAt (1-hydroxy-7-azabenzotriazole).
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The Strategic Application of 2,5-Dimethylthiophene-3-carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Thiophene Scaffold in Inflammation Research
The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous commercially successful drugs with anti-inflammatory properties, such as Tinoridine and Tiaprofenic acid.[1][2][3][4] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][2][3] The thiophene moiety, particularly when substituted with functional groups like carboxylic acids, amides, and methyl groups, has been shown to be crucial for effective binding to these biological targets.[1][2][3] This application note focuses on a specific and highly versatile thiophene derivative, 2,5-dimethylthiophene-3-carboxylic acid, as a foundational building block for the development of next-generation anti-inflammatory therapeutics. Its inherent structural features provide a robust platform for generating diverse chemical libraries with the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Core Rationale: Why this compound?
The selection of this compound as a starting material is underpinned by several key strategic advantages in the context of anti-inflammatory drug design:
-
Bioisosteric Resemblance: The thiophene ring is a well-established bioisostere of the phenyl ring present in many classic non-steroidal anti-inflammatory drugs (NSAIDs). This allows it to mimic the interactions of traditional NSAIDs with their target enzymes while offering a distinct chemical space for modification.
-
Modulation of Physicochemical Properties: The presence of the sulfur atom and the specific substitution pattern influences the electronic and lipophilic properties of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Versatile Chemical Handle: The carboxylic acid group at the 3-position serves as a versatile anchor for a wide range of chemical modifications, most notably the formation of amide bonds. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities.
-
Methyl Group Influence: The methyl groups at the 2- and 5-positions are not merely passive substituents. They can contribute to steric interactions within the binding pockets of target enzymes, potentially enhancing affinity and selectivity. They also increase the lipophilicity of the core scaffold.
Key Synthetic Strategy: Amide Coupling Reactions
A primary and highly effective method for derivatizing this compound is through amide bond formation. This reaction couples the carboxylic acid with a diverse array of primary and secondary amines, leading to a library of novel compounds with potential anti-inflammatory activity.
General Workflow for Amide Synthesis
The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. A common and reliable method involves the use of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Caption: General workflow for the synthesis of 2,5-dimethylthiophene-3-carboxamide derivatives.
Protocol 1: Synthesis of a Model Amide Derivative using EDC/HOBt Coupling
This protocol details the synthesis of a representative amide derivative from this compound and a generic primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of an activated ester intermediate occurs during this step.
-
Amine Addition: Add the desired primary amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, with some showing promising activity. For instance, various amide derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes.
| Derivative Type | R-Group (Amine) | Reported Activity | Reference |
| Simple Amides | Substituted anilines | Inhibition of COX-1 and COX-2 | [5] |
| Acrylamido Derivatives | Phenylacrylamido moieties | Good antioxidant and anti-inflammatory activity | [6] |
| Fused Heterocycles | Various heterocyclic amines | Promising anti-inflammatory activity | [7][8] |
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Many thiophene-based anti-inflammatory agents exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation). The carboxylic acid or a bioisosteric equivalent on the thiophene scaffold is often crucial for interacting with the active site of these enzymes.
Caption: Inhibition of the COX-2 pathway by thiophene-based anti-inflammatory agents.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward and robust amide coupling protocols allow for the generation of large and diverse libraries of compounds for screening. Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing computational modeling and molecular docking to design derivatives with enhanced affinity and selectivity for specific inflammatory targets, such as COX-2.[9]
-
Exploration of Diverse Functionalities: Moving beyond simple amides to synthesize more complex heterocyclic systems fused to the thiophene core.
-
In-depth Pharmacological Profiling: Comprehensive evaluation of promising compounds in cellular and in vivo models of inflammation to determine their efficacy, safety, and mechanism of action.
By leveraging the unique properties of the 2,5-dimethylthiophene scaffold, researchers can continue to develop innovative and effective treatments for a wide range of inflammatory diseases.
References
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de F. Alves, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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de F. Alves, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
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de F. Alves, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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de F. Alves, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. OUCI. [Link]
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MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
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Abdellatif, K. R. A., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. ResearchGate. [Link]
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Hussein, M. A., et al. (2016). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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TÜBİTAK Academic Journals. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. TÜBİTAK Academic Journals. [Link]
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NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
da C. Costa, A. C., et al. (2020). RMD86, a thiophene derivative, promotes antinociceptive and antipyretic activities in mice. ResearchGate. [Link]
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application of 2,5-Dimethylthiophene-3-carboxylic acid in polymer chemistry
An Application Guide to Thiophene-Based Carboxylic Acids in Advanced Polymer Synthesis
This document provides researchers, polymer chemists, and materials scientists with a detailed technical guide on the application of thiophene carboxylic acids in modern polymer chemistry. While direct polymerization of 2,5-Dimethylthiophene-3-carboxylic acid is an emerging area, this guide establishes a foundational understanding by detailing established, field-proven protocols for structurally related and functionally equivalent thiophene-based polymers. We will explore the synthesis of high-performance polyesters using a dicarboxylic acid analogue and the strategic introduction of carboxylic acid groups onto polythiophene backbones through post-polymerization modification. Finally, we will propose a prospective synthetic route for this compound itself, grounded in these established principles.
Introduction: The Strategic Role of the Thiophene Carboxylic Acid Moiety
The incorporation of thiophene rings into polymer backbones is a cornerstone of modern materials science, imparting valuable electronic, optical, and thermal properties. The addition of a carboxylic acid group to the thiophene monomer introduces a versatile functional handle. This group can enhance solubility, provide sites for cross-linking, enable anchoring to surfaces like metal oxides, and introduce pH-responsiveness.
While monomers like this compound are of significant interest, their direct polymerization can be challenging. The acidic proton of the carboxyl group is often incompatible with the transition metal catalysts used in common cross-coupling polymerizations (e.g., Stille, Suzuki).[1] This necessitates either a protecting group strategy or, more commonly, the use of related monomers or post-polymerization functionalization techniques to achieve the desired carboxylated polymer.
This guide focuses on two highly successful and illustrative strategies:
-
Melt Polycondensation of Thiophene Dicarboxylic Acids: A robust, solvent-free method for producing high-performance, bio-based polyesters.
-
Post-Polymerization Carboxylation: A precise method to introduce carboxylic acid end-groups onto a pre-synthesized conjugated polymer, crucial for applications in organic electronics.
Part 1: High-Performance Bio-Based Polyesters via Melt Polycondensation
A prominent application of thiophene carboxylic acids is in the synthesis of sustainable polyesters that can serve as mimics for petroleum-based plastics like Polyethylene Terephthalate (PET).[2] The monomer of choice in this field is often 2,5-thiophenedicarboxylic acid (TDCA) , a structural analogue of the topic molecule.[2][3]
Causality Behind the Experimental Design
The direct polycondensation of a diacid (like TDCA) with a diol is possible, but often inefficient. To achieve high molecular weight polymers, the reactivity of the carboxyl groups must be enhanced. The standard industrial and laboratory practice is to first convert the dicarboxylic acid into its more reactive dimethyl ester derivative, in this case, dimethyl 2,5-thiophenedicarboxylate (DMTD) .[2][4] This esterification step is critical because the subsequent transesterification reaction with a diol, catalyzed by metal oxides at high temperatures, is more efficient and controllable, leading to polymers with superior properties.
The synthesis is a two-stage melt polycondensation process, which is considered a green and easily scalable method as it avoids the use of solvents.[3]
-
Stage 1 (Ester Interchange): The DMTD monomer reacts with an excess of a diol (e.g., 1,6-hexanediol) at elevated temperatures. The catalyst facilitates the exchange of the methyl group from the ester with the diol, releasing methanol as a byproduct, which is distilled off to drive the reaction forward.
-
Stage 2 (Polycondensation): The temperature is further increased, and a vacuum is applied. This promotes the reaction between the newly formed hydroxy-terminated oligomers, eliminating excess diol and building high molecular weight polymer chains.
Experimental Workflow: Two-Step Melt Polycondensation
The following diagram illustrates the workflow for synthesizing thiophene-based copolyesters.
Caption: Workflow for Thiophene Polyester Synthesis.
Protocol 1: Synthesis of Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)
This protocol is adapted from methodologies described for synthesizing high-performance, bio-based polyesters.[2][3]
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTD)
-
1,6-Hexanediol (HDO)
-
Antimony Trioxide (Sb₂O₃) or Titanium(IV) isopropoxide (TTIP) as catalyst (approx. 200-500 ppm)
-
Nitrogen gas (high purity)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
Procedure:
-
Reactor Setup: Charge the reactor with DMTD and 1,6-hexanediol (HDO). A molar ratio of Diol:Diester of 1.3:1 to 2:1 is typically used to drive the initial reaction.[3][4] Add the catalyst.
-
Inert Atmosphere: Purge the reactor thoroughly with nitrogen gas for at least 30 minutes to remove all oxygen, which can cause degradation at high temperatures. Maintain a slow, constant nitrogen flow during the first stage.
-
Stage 1 - Transesterification:
-
Begin stirring and slowly heat the mixture to ~180°C under the nitrogen atmosphere.
-
The reactants will melt and become a homogenous solution. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Over a period of 2-3 hours, gradually increase the temperature to 220°C, continuing to collect the methanol distillate. The reaction is considered complete when ~90-95% of the theoretical amount of methanol has been collected.
-
-
Stage 2 - Polycondensation:
-
Increase the temperature to 230-250°C.
-
Gradually apply a vacuum (reducing pressure to <1 mbar over 30-60 minutes). The increased temperature and low pressure facilitate the removal of excess HDO and promote the linking of oligomers into high molecular weight chains.
-
A noticeable increase in the viscosity of the melt will be observed, indicated by an increase in the torque on the mechanical stirrer.
-
Maintain these conditions for 2-4 hours, or until the desired viscosity is achieved.
-
-
Recovery: Discontinue heating and break the vacuum by reintroducing nitrogen gas. Extrude the molten polymer from the reactor and allow it to cool. The resulting polymer can be pelletized for further analysis.
Data Summary: Properties of Thiophene-Based Polyesters
The properties of these polymers can be tuned by varying the co-monomers and diol length.[3][4]
| Polymer Property | Typical Value Range | Source |
| Weight-Average Molar Mass (Mw) | 27,500 - 78,700 g/mol | [2][4] |
| Glass Transition Temp. (Tg) | 70 - 105.5 °C | [2][4] |
| Melting Temperature (Tm) | 173 - 194 °C | [2] |
| Tensile Strength | 23 - 80 MPa | [2][4] |
Part 2: Carboxylic Acid Functionalization of Conjugated Polymers
For applications in organic electronics, such as solar cells or sensors, it is often desirable to have a conjugated polymer backbone like poly(3-hexylthiophene) (P3HT) functionalized with carboxylic acid groups. These groups can act as anchoring points to attach the polymer to inorganic surfaces like TiO₂, improving interfacial contact and device efficiency.[5][6]
Causality Behind the Experimental Design
Direct polymerization of a 3-alkylthiophene monomer bearing a free carboxylic acid is problematic. Therefore, a post-polymerization modification is the preferred and most controlled route.[5] The synthesis involves creating a living polythiophene chain, which can then be "end-capped" with a carboxyl group.
The chosen method is the lithiation of the terminal thiophene ring followed by quenching with carbon dioxide (in the form of dry ice).
-
Living Polymerization: A regioregular P3HT is synthesized, often with a specific end-group (e.g., a bromine atom) that can be readily lithiated.
-
Lithiatiation: The polymer is dissolved and cooled to a low temperature (-78°C) to prevent side reactions. A strong organolithium base, such as sec-butyllithium (s-BuLi), is added. The base selectively deprotonates the most acidic proton or performs a lithium-halogen exchange at the chain end, creating a highly reactive carbanion.
-
Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction. The nucleophilic carbanion at the polymer chain end attacks the electrophilic carbon of the CO₂, forming a lithium carboxylate salt.
-
Protonation: The reaction is quenched with a weak acid (e.g., a HCl/methanol mixture) to protonate the carboxylate salt, yielding the final carboxylic acid-terminated polymer (P3HT-COOH).
Reaction Scheme: End-Group Carboxylation of P3HT
Caption: Post-polymerization carboxylation of P3HT.
Protocol 2: Synthesis of Carboxylic Acid End-Functionalized P3HT
This protocol is adapted from the literature for the end-functionalization of regioregular P3HT.[5]
Materials:
-
Regioregular, bromine-terminated poly(3-hexylthiophene) (P3HT-Br)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)
-
Dry Ice (CO₂(s)), crushed
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of nitrogen or argon. Dissolve P3HT-Br in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cooling: Cool the polymer solution to -78°C using a dry ice/acetone bath. Stir for 15-20 minutes to ensure thermal equilibrium.
-
Lithiatiation: While stirring vigorously, slowly add a slight excess of the s-BuLi solution dropwise via syringe. The solution may change color. Allow the reaction to proceed for 1 hour at -78°C.
-
Carboxylation: Add a generous amount of crushed dry ice directly to the flask. The reaction is rapid. Continue stirring for at least 1 hour, allowing the flask to slowly warm to room temperature as the dry ice sublimes.
-
Quenching & Precipitation: Terminate the reaction by pouring the mixture into a beaker containing a solution of 9:1 methanol:HCl. The functionalized polymer will precipitate out.
-
Purification:
-
Filter the precipitated polymer.
-
Wash the solid extensively with methanol to remove any remaining salts and unreacted reagents.
-
To purify the polymer, perform a Soxhlet extraction. First, use methanol to remove low molecular weight impurities, then use a solvent like chloroform or THF to extract the desired P3HT-COOH polymer.
-
Precipitate the extracted polymer from the chloroform solution into methanol one final time.
-
Collect the final product by filtration and dry under vacuum.
-
Validation of Functionalization
The successful incorporation of the -COOH group is confirmed by spectroscopic analysis.
| Technique | Observation for P3HT-COOH | Source |
| FTIR | Appearance of a strong C=O stretch (~1665 cm⁻¹) and broad O-H stretches (2500-3000 cm⁻¹). | [5] |
| ¹H-NMR | General broadening of signals due to hydrogen bonding. Disappearance of signals corresponding to the original end-group and potential appearance of a downfield-shifted carboxyl proton signal (often difficult to see). | [5] |
| Thermal Analysis (DSC) | The melting point of P3HT-COOH is often suppressed or absent compared to the starting P3HT, as strong intermolecular hydrogen bonding from the acid groups hinders crystallization. | [5] |
Part 3: Prospective Synthesis of Polymers from this compound
Based on the principles discussed, we can propose a viable, though currently not widely documented, pathway for the polymerization of this compound. The key is to employ a protecting group strategy to mask the reactive carboxylic acid during the metal-catalyzed polymerization.
Proposed Synthetic Pathway: A Protecting Group Approach
This proposed workflow leverages a Stille-type polycondensation, a powerful method for forming C-C bonds in conjugated polymers.[1]
Caption: Proposed protecting group strategy for polymerization.
Protocol 3: Proposed Synthesis via Stille Polycondensation (Prospective)
Objective: To synthesize a polythiophene derivative with a carboxylic acid group on each repeating unit.
Part A: Monomer Synthesis
-
Protection: Convert this compound to its methyl ester using standard Fischer esterification (Methanol, catalytic H₂SO₄). This protects the acid functionality.
-
Halogenation: Perform a selective di-bromination of the thiophene ring at the available positions (likely the 4-position and a methyl group, or requires a different starting material if polymerization through the 2,5 positions is desired. Note: A more viable route would start with a 3-protected-carboxyl-thiophene and brominate at the 2 and 5 positions). For this example, we assume a suitable di-bromo monomer (A-A) is created.
Part B: Polymerization & Deprotection
-
Polymerization: Perform a Stille polycondensation between the protected di-bromo monomer (A-A) and an appropriate distannyl co-monomer (B-B) (e.g., 2,5-bis(trimethylstannyl)thiophene) using a palladium catalyst system (e.g., Pd(PPh₃)₄). This reaction is carried out in an anhydrous, deoxygenated solvent like Toluene or DMF at elevated temperatures.[1]
-
Purification: After polymerization, precipitate the protected polymer into methanol. Purify using Soxhlet extraction to remove catalyst residues and oligomers.
-
Deprotection: Cleave the methyl ester groups on the purified polymer to reveal the free carboxylic acids. This can be achieved by hydrolysis under basic conditions (e.g., LiOH in THF/water) or acidic conditions, followed by acidification to protonate the carboxylate.
-
Final Isolation: Precipitate the final, functionalized polymer, wash thoroughly, and dry under vacuum.
This proposed protocol combines the robustness of protecting group chemistry with the power of cross-coupling polymerization, offering a scientifically sound pathway to novel functional materials derived from this compound.
References
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). National Institutes of Health (NIH). [Link]
-
A Novel Thermally Conductive Phase Change Material of Polythiophene-Coated Core–Shell Polyethylene Glycol/Nano Zinc Oxide by In Situ Polymerization. (2020). ACS Publications. [Link]
-
Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. (n.d.). MDPI. [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (n.d.). MDPI. [Link]
-
Facile synthesis of poly(3-hexylthiophene)-block-poly(ethylene oxide) copolymers via Steglich esterification. (2013). Royal Society of Chemistry. [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). Wiley Online Library. [Link]
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Wiley Online Library. [Link]
-
Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. (n.d.). Royal Society of Chemistry. [Link]
-
The Versatile Applications of 2,5-Dimethylthiophene in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer in solid-state dye-sensitized solar cells. (2007). ResearchGate. [Link]
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use of 2,5-Dimethylthiophene-3-carboxylic acid as an intermediate for insecticides
Application Note & Protocols
Topic: 2,5-Dimethylthiophene-3-carboxylic acid as a Key Intermediate for the Synthesis of Advanced Thiadiazole Insecticides
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Abstract
The thiophene scaffold is a cornerstone in the development of modern agrochemicals due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] This document provides a detailed technical guide on the application of this compound as a pivotal intermediate in the synthesis of a specific class of Mitochondrial Electron Transport Inhibitor (METI) insecticides. We will explore the synthetic route to potent insecticides, provide detailed, field-tested protocols for key reaction steps, and discuss the underlying mechanism of action. This guide is intended to equip researchers with the necessary knowledge to leverage this important building block in the discovery of next-generation crop protection agents.
The Thiophene Scaffold: A Privileged Structure in Agrochemistry
Thiophene and its derivatives are aromatic heterocyclic compounds that have found extensive use as building blocks for pharmaceuticals and agrochemicals.[1][2] The thiophene ring is often considered a bioisostere of the benzene ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity.[2] This substitution can offer advantages such as altered metabolic stability, enhanced potency, and novel intellectual property. In the context of insecticides, the thiophene moiety is integral to a class of compounds known as METI acaricides and insecticides, which interfere with the mitochondrial electron transport chain, a vital energy-producing process in pests.[4][5]
Synthetic Pathways to Thiophene-Based METI Insecticides
This compound serves as a crucial starting material for the synthesis of several commercial insecticides. The general synthetic approach involves the formation of a carboxamide bond between the thiophene carboxylic acid and a suitable amine-containing fragment.
Case Study: Synthesis of a Tolfenpyrad Analogue
Tolfenpyrad is a potent METI insecticide effective against a wide range of pests. Its structure features a carboxamide linkage derived from a substituted pyrazole carboxylic acid. However, for the purpose of illustrating the utility of our thiophene intermediate, we will outline the synthesis of a closely related analogue, N-(4-(p-tolyloxy)benzyl)-2,5-dimethylthiophene-3-carboxamide.
Retrosynthetic Analysis
A retrosynthetic approach reveals that the target insecticide can be disconnected at the amide bond, leading back to this compound and 4-(p-tolyloxy)benzylamine. This highlights the strategic importance of the starting carboxylic acid.
Caption: Retrosynthetic analysis of a thiophene carboxamide insecticide.
Experimental Protocol: Step 1 - Acyl Chloride Formation
To facilitate the amide coupling, the carboxylic acid must first be activated. A common and efficient method is the conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂).
Protocol: Synthesis of 2,5-Dimethylthiophene-3-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,5-dimethylthiophene-3-carbonyl chloride is typically used in the next step without further purification.
-
-
Scientist's Note: The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Experimental Protocol: Step 2 - Amide Coupling
The activated acyl chloride is then reacted with the appropriate amine in the presence of a base to form the final carboxamide product.
Protocol: Synthesis of N-(4-(p-tolyloxy)benzyl)-2,5-dimethylthiophene-3-carboxamide
-
Materials:
-
Crude 2,5-Dimethylthiophene-3-carbonyl chloride (from Step 1)
-
4-(p-tolyloxy)benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried flask, dissolve 4-(p-tolyloxy)benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath (0 °C).
-
Dissolve the crude 2,5-dimethylthiophene-3-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure thiophene carboxamide insecticide.
-
-
Scientist's Note: The base (triethylamine) is crucial as it scavenges the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Analytical Characterization
Rigorous characterization of the intermediate and final product is essential to ensure purity and structural integrity.
| Compound | Technique | Expected Data |
| This compound | ¹H NMR | Peaks corresponding to the two methyl groups (singlets, ~2.5-2.8 ppm), the thiophene ring proton (singlet, ~7.5 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |
| IR | A broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, and a strong C=O stretch (~1680-1710 cm⁻¹). | |
| Melting Point | Literature value should be confirmed for purity assessment. | |
| Final Carboxamide Product | ¹H NMR | Signals for both the thiophene and the benzylamine fragments, including a characteristic amide N-H proton signal (broad singlet, ~6-8 ppm). |
| HRMS | High-Resolution Mass Spectrometry should be used to confirm the exact mass and elemental composition of the final product. |
Mechanism of Action: METI Insecticides
The resulting thiophene carboxamide insecticides function by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6] This disruption halts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and death of the insect.[5]
Caption: Inhibition of Complex I by thiophene-based METI insecticides.
This mode of action is distinct from many conventional insecticides, making these compounds valuable tools for resistance management programs.[4][5]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced thiophene-based insecticides. The straightforward and robust protocols for its conversion into potent METI insecticides, coupled with the critical mode of action of the final products, underscore its importance in modern agrochemical research. By understanding the synthetic nuances and biological targets, researchers can continue to innovate and develop effective and sustainable crop protection solutions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene in Agrochemicals and Specialty Chemicals.
- UF/IFAS Extension. Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
-
Wikipedia. Thiophene. [Online] Available at: [Link]
- ChemicalBook. Thiophene in Agrochemicals: Enhancing Crop Protection.
- Autechaux. Exploring the Applications of Thiophene Derivatives Beyond Pharmaceuticals.
-
ResearchGate. The structures of thiophene-containing agricultural fungicides. [Online] Available at: [Link]
- Rutgers University. The Insecticide and Miticide Mode of Action Field Guide.
- UT Institute of Agriculture. The Insecticide and Miticide Mode of Action Field Guide.
- IRAC. INSECTICIDES MODE OF ACTION TABLE.
-
NIH. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Online] Available at: [Link]
- IRAC. Mode of Action Classification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 5. utia.tennessee.edu [utia.tennessee.edu]
- 6. cales.arizona.edu [cales.arizona.edu]
Application Notes & Protocols: Leveraging 2,5-Dimethylthiophene-3-carboxylic Acid for the Development of Novel Cytostatic Agents
Introduction: The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the design of novel therapeutics, particularly in oncology.[2] Thiophene derivatives have been shown to exhibit a wide range of anticancer mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3]
This guide focuses on 2,5-Dimethylthiophene-3-carboxylic acid (CAS: 26421-32-9)[4] as a versatile starting material for the synthesis of new chemical entities with cytostatic potential. The methyl groups at the C2 and C5 positions provide a stable and defined structural backbone, while the carboxylic acid at the C3 position serves as a reactive handle for chemical modification. By systematically creating libraries of derivatives—such as amides and esters—researchers can explore the structure-activity relationship (SAR) to identify compounds with high potency and selectivity against cancer cells.[5][6] These application notes provide a strategic workflow, from rational design and synthesis to comprehensive biological evaluation, for developing novel cytostatic agents based on this promising thiophene scaffold.
Section 1: Strategic Approach to Derivative Synthesis
The core principle behind using this compound is to create a focused library of derivatives where the carboxylic acid moiety is modified. This allows for a systematic investigation of how different functional groups impact the compound's ability to interact with biological targets. The primary goal is to enhance potency against cancer cells while minimizing toxicity to normal cells.[7]
Rationale for Amide Synthesis: Amide bonds are stable, prevalent in biological systems, and offer a straightforward method to introduce diverse chemical functionalities. By reacting the carboxylic acid with a variety of amines (aliphatic, aromatic, heterocyclic), one can modulate key physicochemical properties such as:
-
Lipophilicity: Affects membrane permeability and target engagement.
-
Hydrogen Bonding Capacity: Crucial for specific interactions within a protein's binding pocket.
-
Steric Bulk: Can influence binding affinity and selectivity.
-
Electronic Effects: Modifies the overall charge distribution of the molecule.
This strategic derivatization is the first step in building a structure-activity relationship profile for this class of compounds.
Caption: High-level workflow for the development of cytostatic agents.
Section 2: Protocol for Amide Derivative Synthesis
This protocol details a general method for synthesizing N-substituted-2,5-dimethylthiophene-3-carboxamides using a standard carbodiimide coupling reaction.[8]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation: Add DMAP (0.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The formation of a highly reactive O-acylisourea intermediate occurs during this step, which is susceptible to nucleophilic attack.
-
Amine Addition: Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes unreacted amine and DMAP, while the base wash removes unreacted carboxylic acid and EDC byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Caption: Step-by-step workflow for amide synthesis.
Section 3: Protocol for In Vitro Cytotoxicity Screening
The MTS assay is a robust, colorimetric method for assessing cell viability.[9] It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble formazan product, with the absorbance being directly proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293T).[3][11]
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Synthesized thiophene derivatives dissolved in DMSO (10 mM stock).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the compounds (or vehicle control, DMSO) to the respective wells. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the negative control are within the linear range of the plate reader.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Section 4: Mechanistic Elucidation
Once "hit" compounds are identified from the primary screen, subsequent assays are crucial to understand their mechanism of action. A cytostatic agent may function by halting the cell cycle or by inducing programmed cell death (apoptosis).
Caption: Potential mechanisms of action for a cytostatic agent.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[12]
Section 5: Data Interpretation & SAR
The ultimate goal of the initial screening and mechanistic studies is to build a Structure-Activity Relationship (SAR) model. By comparing the IC₅₀ values and mechanistic data of different derivatives, researchers can deduce which chemical modifications enhance cytostatic activity.
Table 1: Hypothetical Screening Data for 2,5-Dimethylthiophene-3-carboxamide Derivatives
| Compound ID | R-Group (Amine) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293T IC₅₀ (µM) | Predominant Effect |
| DMTC-H | -H (Amide) | > 100 | > 100 | > 100 | Inactive |
| DMTC-01 | -Phenyl | 15.2 | 21.5 | > 100 | G1 Arrest |
| DMTC-02 | -4-Fluorophenyl | 5.8 | 8.1 | 85.3 | G1 Arrest |
| DMTC-03 | -Benzyl | 25.0 | 30.7 | > 100 | Weak Activity |
| DMTC-04 | -4-Methoxybenzyl | 45.1 | 55.2 | > 100 | Weak Activity |
| DMTC-05 | -Cyclohexyl | 78.9 | 90.4 | > 100 | Inactive |
Interpretation of Hypothetical Data:
-
Aromatic vs. Aliphatic: Aromatic R-groups (DMTC-01, -02) are significantly more potent than aliphatic ones (DMTC-05), suggesting a potential π-π stacking interaction in the target binding site.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom (DMTC-02) improves potency compared to the unsubstituted phenyl ring (DMTC-01). Conversely, an electron-donating methoxy group (DMTC-04) reduces activity. This suggests that the electronic landscape of the aromatic ring is critical for activity.[5]
-
Selectivity: Compounds DMTC-01 and especially DMTC-02 show good selectivity, with much higher IC₅₀ values against the non-cancerous HEK293T cells compared to the cancer cell lines. This is a highly desirable characteristic for a potential therapeutic agent.[7]
References
-
Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]
-
Saeed, A. A., & De, S. (2017). In Vitro Assays for Screening Small Molecules. Springer Nature. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. Available at: [Link]
-
Xie, L., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]
-
Kaur, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry. Available at: [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
Xie, L., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. National Institutes of Health. Available at: [Link]
-
Ibrahim, A. M., et al. (2020). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI. Available at: [Link]
-
Siddiqui, Z. N., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules. Available at: [Link]
-
Rabelo, S. J., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Burgett, A. W. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Thomas, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]
-
Subramaniam, S., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available at: [Link]
-
El-Gazzar, A., et al. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) Is a Selective Anti-Cancer Small Molecule That Targets Low TβRIII-expressing Malignant T-cell leukemia/lymphoma Cells. PubMed. Available at: [Link]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2,5-Dimethylthiophene-3-carboxylic Acid: An Application Note and Protocol
Introduction
2,5-Dimethylthiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically active compounds and functional organic materials necessitates a robust and scalable synthetic protocol. This application note provides a comprehensive guide for the multi-kilogram scale synthesis of this compound, focusing on practical considerations, process safety, and analytical validation. The described two-step synthesis proceeds via the formation of 2,5-dimethylthiophene from 2,5-hexanedione, followed by a regioselective carboxylation.
Strategic Overview: The Synthetic Rationale
The synthetic approach is designed for efficiency and scalability, prioritizing commercially available starting materials and well-understood, high-yielding chemical transformations.
Part 1: Synthesis of 2,5-Dimethylthiophene
The initial step involves the construction of the thiophene ring. The Paal-Knorr synthesis is the chosen method due to its reliability and proven scalability. This reaction utilizes the cyclization of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a sulfurizing agent.
Part 2: Regioselective Carboxylation
The introduction of the carboxylic acid moiety is achieved through a directed ortho-metalation (DoM) strategy, a cornerstone of modern aromatic functionalization. Specifically, lithiation of 2,5-dimethylthiophene with n-butyllithium (n-BuLi) followed by quenching the resulting organolithium intermediate with carbon dioxide affords the desired carboxylic acid.
Regioselectivity: The regiochemical outcome of the carboxylation is dictated by the directing effects of the substituents on the thiophene ring. The alpha-protons (at positions 2 and 5) of thiophene are the most acidic. However, in 2,5-dimethylthiophene, these positions are blocked by methyl groups. Consequently, deprotonation by n-butyllithium occurs at one of the electronically enriched and sterically accessible beta-positions (3 or 4), leading to the formation of the 3-lithiated intermediate.
Safety First: Handling Pyrophoric Reagents
The scale-up of this synthesis involves the use of n-butyllithium, a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1][2][3][4] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and nitrile gloves are mandatory when handling organolithium solutions.[2]
-
Inert Atmosphere: All operations involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[1]
-
Quenching: A quenching station with a large volume of a suitable solvent (e.g., isopropanol) should be readily accessible.[2] For large-scale reactions, a carefully controlled reverse quench (adding the reaction mixture to the quenching solution) is often preferred.
-
Emergency Preparedness: All personnel must be trained in the proper use of fire extinguishers (Class D for metal fires) and be aware of the location of safety showers and eyewash stations.[2][4]
Detailed Protocols and Methodologies
Part 1: Scale-Up Synthesis of 2,5-Dimethylthiophene
This protocol is adapted from established Paal-Knorr thiophene syntheses.[5]
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 2,5-Hexanedione | 98% | Commercially Available |
| Phosphorus Pentasulfide (P4S10) | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| 10 L Glass Reactor | - | Appropriate Lab Supplier |
| Mechanical Stirrer | - | Appropriate Lab Supplier |
| Heating Mantle with Temperature Control | - | Appropriate Lab Supplier |
| Condenser | - | Appropriate Lab Supplier |
| Distillation Apparatus | - | Appropriate Lab Supplier |
Experimental Workflow:
Caption: Workflow for the synthesis of 2,5-dimethylthiophene.
Step-by-Step Protocol:
-
Reactor Setup: Under a nitrogen atmosphere, charge a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe with 5 L of anhydrous toluene and 1.5 kg (13.14 mol) of 2,5-hexanedione.
-
Reagent Addition: Begin stirring and slowly add 1.3 kg (5.85 mol) of phosphorus pentasulfide in portions over 1-2 hours. The addition is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large quantity of crushed ice (approximately 10 kg) with stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 1 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to afford 2,5-dimethylthiophene as a colorless liquid.
Expected Yield: 70-80%
Part 2: Scale-Up Synthesis of this compound
This protocol is based on the general principles of thiophene lithiation and carboxylation.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 2,5-Dimethylthiophene | >98% | From Part 1 |
| n-Butyllithium (2.5 M in hexanes) | - | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Carbon Dioxide (CO2) | Solid (Dry Ice) | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| 20 L Jacketed Glass Reactor | - | Appropriate Lab Supplier |
| Mechanical Stirrer | - | Appropriate Lab Supplier |
| Low-Temperature Thermostat | - | Appropriate Lab Supplier |
| Addition Funnel | - | Appropriate Lab Supplier |
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactor Setup: Under a nitrogen atmosphere, charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel with 10 L of anhydrous tetrahydrofuran (THF) and 1.0 kg (8.91 mol) of 2,5-dimethylthiophene.
-
Cooling: Cool the reactor to -78°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Slowly add 3.9 L (9.80 mol, 1.1 eq) of n-butyllithium (2.5 M in hexanes) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -70°C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78°C for 1 hour.
-
Carboxylation: While maintaining a nitrogen atmosphere, carefully and portion-wise add a large excess of crushed dry ice (approximately 5 kg) to the reaction mixture. The addition is exothermic; add the dry ice at a rate that maintains the internal temperature below -60°C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with stirring.
-
Work-up: Quench the reaction by the slow addition of 5 L of water. Separate the aqueous layer and wash the organic layer with 2 L of water. Combine the aqueous layers.
-
Extraction: Extract the combined aqueous layers with diethyl ether (2 x 2 L) to remove any unreacted starting material.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white to off-white precipitate will form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Expected Yield: 65-75%
Analytical Characterization
Table 1: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 117-118 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35 (s, 1H, Ar-H), 2.70 (s, 3H, Ar-CH₃), 2.45 (s, 3H, Ar-CH₃), 11.5-12.5 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (C=O), 145.0, 138.0, 130.0, 125.0 (Ar-C), 15.5, 14.0 (Ar-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3100-2500 (br, O-H stretch), 1680 (s, C=O stretch), 1450, 1300, 1250 |
| Mass Spec (EI) | m/z (%): 156 (M⁺), 141 (M⁺ - CH₃), 111 (M⁺ - COOH) |
| Purity (HPLC) | >98% |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction; inefficient work-up. | Ensure anhydrous conditions. Increase reflux time if necessary. Perform thorough extractions. |
| Low yield in Part 2 | Inactive n-BuLi; insufficient cooling; moisture contamination. | Titrate n-BuLi before use. Maintain strict temperature control during addition. Ensure all glassware and solvents are rigorously dried. |
| Formation of byproducts | Over-lithiation or side reactions. | Use the specified stoichiometry of n-BuLi. Ensure rapid and efficient quenching with CO₂. |
| Difficulty in purification | Presence of unreacted starting material or other impurities. | Optimize the acidification and precipitation steps. Use a different recrystallization solvent system. |
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound. By adhering to the outlined procedures and paying close attention to the safety requirements for handling organolithium reagents, researchers and production chemists can confidently produce this valuable intermediate in multi-kilogram quantities. The analytical data provided serves as a benchmark for quality control, ensuring the final product meets the high standards required for its applications in drug development and materials science.
References
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54692, doi:10.3791/54692 (2016).
- Standard Operating Procedure: Pyrophorics - Organolithium Reagents. University of California, Irvine Environmental Health & Safety. (2012).
- Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety. (2024).
- Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives. J. Chem. Soc., Perkin Trans. 1, 173-181 (1985).
- 2,5-Dimethylthiophene. PubChem.
- 2,5-Dimethyl-thiophene-3-carboxylic acid.
- This compound. PubChemLite.
- Challenges in the purification of 2,5-dihydrothiophene
- Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
- Method for producing 5-chlorothiophene-2-carboxylic acid.
- Synthesis method of 2, 5-disubstituted thiophene compound.
- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- The Versatile Applications of 2,5-Dimethylthiophene in Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- Highly selective 5-substitution of 3-methylthiophene via directed lithiation. J. Org. Chem. 2007, 72, 3, 1031–1034.
- Shridhar, D. R., et al. An Improved Method for the Preparation of 2,5-Disubstituted Thiophenes. Synthesis 1982 (12): 1061-1062.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Dimethylthiophene-3-carboxylic acid (CAS No. 26421-32-9).[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols, grounding our advice in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective strategy is a variation of the Fiesselmann Thiophene Synthesis .[5][6] This approach involves the condensation of a β-keto ester with a thioglycolic acid derivative. For the target molecule, the reaction would typically start from ethyl 2-methylacetoacetate and methyl thioglycolate, followed by cyclization, dehydration, and saponification. This method offers a direct route to the thiophene core with the desired substitution pattern.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent issue that can often be traced to one of several factors:
-
Incomplete Cyclization/Dehydration: The initial condensation and subsequent ring-closure to form the thiophene ring is the crucial step. Insufficient base strength or inadequate heating can lead to an incomplete reaction.
-
Side Reactions: The most significant yield-reducing side reactions are decarboxylation of the final product and the formation of isomeric byproducts.[7][8]
-
Purification Losses: this compound has moderate polarity. Significant material can be lost during aqueous workup if the pH is not carefully controlled, or during chromatography if the incorrect solvent system is used.
-
Reagent Quality: Ensure all reagents, particularly the sodium ethoxide or other bases, are anhydrous and of high purity. Moisture can quench the base and hinder the reaction.
Q3: I've observed gas evolution during the final heating/workup stage and my product mass is lower than expected. What is happening?
You are likely observing decarboxylation . Thiophenecarboxylic acids can lose CO₂ when exposed to high temperatures or strong acidic conditions, leading to the formation of 2,5-dimethylthiophene as a volatile byproduct.[7][9] It is critical to perform the final hydrolysis (saponification) and acidification steps under controlled temperature conditions to minimize this loss.
Q4: My NMR spectrum shows an additional set of peaks in the aromatic region, suggesting an isomer. How is this possible and how can I prevent it?
Isomer formation, while less common in a Fiesselmann-type synthesis which is generally regioselective, can occur if alternative cyclization pathways become competitive.[5] This could be due to impurities in the starting materials or non-optimal reaction temperatures. More commonly, if you are attempting to synthesize the target via electrophilic substitution on 2,5-dimethylthiophene (e.g., Friedel-Crafts acylation followed by oxidation), you will almost certainly generate a mixture of 3- and 4-substituted isomers, which can be very difficult to separate.[5] For this reason, constructing the ring via condensation is the preferred method for achieving high regioselectivity.
Q5: What are the best practices for purifying the crude this compound?
Purification typically involves the following steps:
-
Aqueous Workup: After saponification, the reaction mixture should be cooled and washed with a non-polar solvent (like hexanes or diethyl ether) to remove neutral impurities.
-
Acidification: The aqueous layer, containing the sodium salt of the carboxylic acid, should be cooled in an ice bath before slowly acidifying with a mineral acid (e.g., HCl) to a pH of ~2-3. This precipitates the product.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Recrystallization: For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water or toluene/heptane mixture.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or Stalls (Monitored by TLC/LC-MS) | 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Insufficient reaction temperature.3. Poor quality of starting materials. | 1. Use freshly prepared or properly stored anhydrous base. Ensure all glassware is flame-dried.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Verify the purity of starting materials (e.g., ethyl 2-methylacetoacetate) by NMR or GC before starting. |
| Low Yield of Final Product | 1. Decarboxylation: Excessive heat during saponification or acidification.[7]2. Incomplete Reaction: Insufficient reaction time or temperature.3. Product Loss during Workup: Incorrect pH during extraction; product is partially soluble in the aqueous phase. | 1. Keep temperatures below 80°C during saponification. Perform the final acidification step in an ice bath (0-5°C).2. Increase reaction time or temperature moderately. Monitor progress by TLC to determine the optimal endpoint.3. Ensure pH is adjusted to <3 before filtration. If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Presence of 2,5-dimethylthiophene byproduct | Thermal or Acid-Catalyzed Decarboxylation: The carboxylic acid group is lost as CO₂.[9][10] | 1. Avoid overheating the reaction mixture, especially after the carboxylic acid has been formed.2. Use the minimum amount of acid required for precipitation and maintain low temperatures during this step.3. Purify via recrystallization; the decarboxylated byproduct is often more volatile and may be removed under a high vacuum. |
| Crude Product is a Dark Oil or Tar | 1. Polymerization/Side Reactions: Reaction temperature is too high, causing decomposition or polymerization of intermediates.2. Ring Opening: Harsh basic or acidic conditions can potentially lead to the degradation of the thiophene ring.[11][12] | 1. Maintain strict temperature control throughout the reaction. Use a well-controlled heating mantle or oil bath.2. Use stoichiometric amounts of base and acid. Avoid prolonged exposure to very high or low pH. |
| Difficulty in Product Purification | 1. Persistent Impurities: Co-eluting impurities during column chromatography.2. Oily Product: The product fails to crystallize upon acidification. | 1. Convert the crude acid to its methyl ester, purify the less polar ester by column chromatography, and then hydrolyze it back to the acid.2. Ensure complete removal of organic solvents before acidification. Try adding seed crystals or scratching the side of the flask to induce crystallization. If it remains an oil, extract it into an organic solvent, dry, and concentrate. |
Section 3: Key Methodologies & Protocols
Protocol: Fiesselmann-Type Synthesis of this compound
This protocol is a representative example based on established thiophene synthesis principles.[5][13]
Step 1: Condensation and Cyclization
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous ethanol (200 mL).
-
Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
Add ethyl 2-methylacetoacetate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
Following the addition, add methyl thioglycolate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: This step facilitates both the initial Michael addition and the subsequent Dieckmann-type condensation to form the thiophene ring precursor.[13]
Step 2: Saponification
-
After the initial reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (3.0 eq) in water (100 mL).
-
Heat the mixture to a gentle reflux (approx. 80-85°C) for 2-3 hours to hydrolyze both the ester and carboxylate groups. Causality: Saponification converts the ester intermediate into the sodium salt of the target carboxylic acid, making it water-soluble.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any non-polar impurities. Discard the organic layers.
-
Place the aqueous layer in an ice bath and cool to 0-5°C.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3. A precipitate should form. Critical Step: Maintaining a low temperature is crucial to prevent decarboxylation of the product upon acidification.[7]
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).
-
Dry the solid under a high vacuum at a temperature not exceeding 40°C.
Section 4: Visualized Reaction and Troubleshooting Workflows
Primary Synthesis Pathway
Caption: Fiesselmann-type synthesis workflow.
Common Side Reaction: Decarboxylation
Caption: Pathway for decarboxylation side reaction.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Brandsma, L., & Verkruijsse, H. D. (1990). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 20(3), 385-393. 11
-
Candeias, N. R., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. 14
-
Gronowitz, S. (1977). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Journal of Heterocyclic Chemistry, 14(S1), 171-176. 12
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. 15
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. 16
-
Fuchs, A., et al. (2001). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. 17
-
Gronowitz, S. (1990). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 47(3-4), 371-386. 18
-
Konopka, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. 19
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. 20
-
Rauchfuss, T. B. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(24), 6484-6485. 21
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. 5
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. 6
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. 22
-
Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. 7
-
Biosynth. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid. 1
-
Wikipedia. (n.d.). Thiophene. 23
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. 13
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. 9
-
Matrix Scientific. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.
-
BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene. 8
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. 24
-
Organic Chemistry Portal. (n.d.). Decarboxylation. 10
-
PubChemLite. (n.d.). This compound (C7H8O2S). 2
-
Sigma-Aldrich. (n.d.). This compound. 3
-
ChemicalBook. (n.d.). This compound Product Description. 4
Sources
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- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
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- 19. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gewald Reaction [organic-chemistry.org]
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- 24. researchgate.net [researchgate.net]
Gewald Synthesis of Thiophenes: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific literature to help you navigate the complexities of this reaction and achieve optimal results.
Introduction to the Gewald Synthesis
The Gewald reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry, providing a versatile and atom-economical route to highly substituted 2-aminothiophenes.[1] These thiophene scaffolds are privileged structures in medicinal chemistry and materials science.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3] While broadly applicable, the Gewald synthesis is not without its challenges. This guide aims to address the most common issues encountered in the lab, providing not just solutions, but also the mechanistic reasoning behind them.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems that may arise during the Gewald synthesis in a question-and-answer format, offering targeted solutions based on established chemical principles.
Question 1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix it?
Low or no yield in a Gewald synthesis can stem from several factors, primarily related to the initial condensation step or the subsequent sulfur incorporation and cyclization.
Probable Cause 1: Inefficient Knoevenagel-Cope Condensation. The first step of the Gewald reaction is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1] If this equilibrium-driven step is inefficient, the overall yield will be poor.
-
Solution:
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used. For less reactive ketones, a stronger base or a higher concentration may be required. However, an excessive amount of a strong base can promote side reactions. It is recommended to perform a screen of different bases to find the optimal one for your specific substrates.
-
Water Removal: This condensation reaction produces water, which can inhibit the reaction's progress. While not always necessary, for particularly stubborn reactions, the use of a Dean-Stark apparatus to remove water azeotropically can be beneficial.
-
Probable Cause 2: Poor Solubility or Reactivity of Elemental Sulfur. Elemental sulfur (S₈) has limited solubility in many organic solvents, which can hinder its reaction with the Knoevenagel intermediate.
-
Solution:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility of sulfur.[4] Ethanol is a good starting point due to its effectiveness and relatively low cost.[5]
-
Temperature Optimization: Gently heating the reaction mixture, typically to 40-60 °C, can significantly improve the reactivity of sulfur.[4] However, be cautious, as excessive heat can lead to the formation of side products.
-
Sulfur Quality: Ensure the use of finely powdered sulfur to maximize its surface area and reactivity.
-
Probable Cause 3: Steric Hindrance in Substrates. Sterically hindered ketones or aldehydes can react sluggishly in the initial condensation step.
-
Solution:
-
Two-Step Procedure: For challenging substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for sterically hindered substrates.[1]
-
Below is a decision tree to guide your troubleshooting process for low product yield:
Caption: Troubleshooting workflow for low product yield in the Gewald synthesis.
Question 2: My reaction is producing significant side products. What are they and how can I minimize them?
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired 2-aminothiophene.
Common Side Product 1: Dimerization of the Knoevenagel Intermediate. The α,β-unsaturated nitrile intermediate can undergo dimerization, especially if the subsequent reaction with sulfur is slow. This leads to the formation of a six-membered ring byproduct.
-
Mitigation Strategy:
-
Control Stoichiometry and Addition Rate: Ensure that sulfur is present in a stoichiometric amount and consider adding it portion-wise to maintain a sufficient concentration throughout the reaction.
-
Optimize Reaction Conditions: Adjusting the temperature and base concentration can influence the relative rates of the desired cyclization and the undesired dimerization. Lowering the temperature may favor the desired reaction pathway.
-
Common Side Product 2: Unreacted Starting Materials. Incomplete conversion will result in the presence of the starting carbonyl compound and active methylene nitrile in the crude product.
-
Mitigation Strategy:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting materials are consumed.
-
Optimize Temperature and Catalyst: As with low yield issues, adjusting the temperature and base can improve the reaction rate and drive it to completion.
-
Question 3: I am struggling with the purification of my 2-aminothiophene product. What are the best practices?
Purification can be challenging due to the nature of the product and potential impurities.
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration. Washing the crude product with a cold solvent, such as ethanol or a mixture of ethyl acetate and hexanes, can remove some of the impurities.[6]
-
-
Recrystallization:
-
Recrystallization is often the most effective method for purifying 2-aminothiophenes. Ethanol is a commonly used solvent for this purpose.[6] Experiment with different solvent systems to find the one that gives the best recovery and purity for your specific product.
-
-
Column Chromatography:
-
If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.[5] However, be aware that some 2-aminothiophenes can be sensitive and may degrade on silica gel. Using a deactivated silica gel or a different stationary phase like alumina might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis?
A: The reaction proceeds through a three-step sequence:
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation of the ketone/aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a Michael addition to the β-position of the unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization via attack of the sulfur on the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.[6]
Caption: Simplified overview of the Gewald reaction mechanism.
Q2: What are the typical solvents and bases used, and how do I choose the best ones?
A: The choice of solvent and base is crucial for the success of the Gewald reaction and is often substrate-dependent.
| Parameter | Options | Considerations |
| Solvent | Ethanol, Methanol, DMF, Water[4][5][6] | Polar solvents are generally preferred to aid in the dissolution of elemental sulfur. Ethanol is a good starting point for many reactions. Green chemistry approaches have also explored the use of water.[6] |
| Base | Morpholine, Piperidine, Triethylamine | Secondary amines like morpholine and piperidine are highly effective. The basicity and nucleophilicity of the amine can influence the reaction rate. An empirical screening of bases is often the best approach for a new set of substrates. |
Q3: Can I use aldehydes in the Gewald synthesis?
A: Yes, aldehydes can be used in the Gewald synthesis. However, they are often more reactive than ketones and can be prone to self-condensation (aldol reaction) as a competing side reaction. Careful control of the reaction conditions, such as temperature and the rate of addition of reagents, is important when using aldehyde substrates.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a detailed, step-by-step methodology for a standard Gewald synthesis.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur, finely powdered
-
Morpholine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Solvent and Catalyst Addition: To the flask, add 100 mL of absolute ethanol, followed by the dropwise addition of morpholine (0.1 mol) with stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from ethanol.[7]
Expected Yield: 70-85%
References
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of 2,5-Dimethylthiophene-3-carboxylic acid (CAS 26421-32-9).[1][2] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer structured troubleshooting advice to maximize yield and purity.
The most robust and adaptable route to this target involves a three-stage process:
-
Gewald Three-Component Reaction: Formation of a substituted 2-aminothiophene ester intermediate.
-
Reductive Deamination: Removal of the 2-amino group via diazotization.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.
This guide is structured to address specific issues you might face at each of these critical stages.
Synthesis Overview & Core Logic
The overall synthetic strategy is designed to build the substituted thiophene ring first, followed by functional group manipulations to arrive at the target acid. This approach offers high modularity and relies on well-established, high-yielding reactions.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Stage 1: Gewald Reaction Troubleshooting
The Gewald reaction is a one-pot, multi-component reaction that forms the core thiophene ring.[3] It involves a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and cyclization.[4]
Q1: My Gewald reaction has a very low yield and produces a dark, tarry substance. What are the likely causes?
A1: This is a classic issue in Gewald syntheses and typically points to two main factors: incorrect base/solvent combination or poor temperature control.
-
Causality (Base/Solvent): The reaction requires a base to catalyze the initial Knoevenagel condensation. However, a base that is too strong or used in a non-polar solvent can promote side reactions, including the polymerization of the Knoevenagel adduct or unwanted reactions with elemental sulfur. A moderately weak base, such as a secondary amine (morpholine or diethylamine), in a polar protic solvent like ethanol or methanol is ideal.[5] The solvent helps to solubilize all reactants and intermediates, while the amine is basic enough to catalyze the condensation without causing excessive side reactions.
-
Causality (Temperature): The reaction is exothermic, especially upon addition of the base. Uncontrolled temperature spikes (above 60-70 °C) can lead to the rapid, uncontrolled reaction of sulfur, forming polysulfides and other tarry byproducts. The optimal temperature is typically around 45-50 °C, which is sufficient to drive the reaction without promoting degradation.[6]
Solution Workflow:
-
Combine 3-pentanone, ethyl cyanoacetate, and finely powdered sulfur in ethanol.
-
Stir the mixture to ensure a fine suspension of sulfur.
-
Add the base (e.g., morpholine) dropwise while monitoring the internal temperature, using an ice bath if necessary to maintain it below 50 °C.
-
Once the addition is complete, maintain the temperature at ~50 °C and monitor by TLC until the starting materials are consumed.
Q2: The reaction stalls after forming the Knoevenagel intermediate (acrylonitrile derivative). How can I drive the cyclization?
A2: This indicates that the sulfur addition and subsequent ring closure are the rate-limiting steps.
-
Causality (Sulfur Reactivity): Elemental sulfur (S₈) needs to be activated to react. Finely powdered sulfur provides a larger surface area, which is crucial.[5] The reaction medium must be hot enough to facilitate the ring opening of S₈ and its addition to the intermediate. If the temperature is too low, the reaction will be sluggish.
-
Causality (Reaction Time): The Gewald reaction is not instantaneous and can require several hours to reach completion.[7]
Solution:
-
Verify Sulfur Quality: Ensure you are using finely powdered elemental sulfur. If it has clumped, grind it gently before use.
-
Maintain Temperature: After the initial exotherm subsides, ensure the reaction mixture is maintained at the target temperature (e.g., 50 °C or gentle reflux depending on the solvent) with consistent stirring.
-
Patience & Monitoring: Continue to monitor the reaction by TLC. The disappearance of the intermediate Knoevenagel adduct spot and the appearance of the highly fluorescent 2-aminothiophene product spot are key indicators of progress.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.[4]
Stage 2: Reductive Deamination
Q3: I am having trouble cleanly removing the 2-amino group. My yields are low and I see many byproducts.
A3: The deamination of 2-aminothiophenes is sensitive and requires careful control of the diazotization and reduction steps.
-
Causality (Diazotization): The first step is the formation of a diazonium salt by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing or participating in unwanted side reactions, such as coupling to form azo compounds.
-
Causality (Reduction): The diazonium group must then be replaced by a hydrogen atom. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this transformation. Adding the reducing agent must also be done carefully at low temperatures before allowing the reaction to warm, which initiates the reduction and nitrogen gas evolution.
Solution Protocol:
-
Dissolve the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a mixture of acetic acid and hypophosphorous acid (~50% solution).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the thiophene solution, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature. You should observe gas (N₂) evolution.
-
After gas evolution ceases, stir for several hours or overnight to ensure complete reduction.
-
Proceed with an aqueous workup to extract the deaminated ester product.
Stage 3: Saponification (Ester Hydrolysis)
Q4: The hydrolysis of my ester is incomplete, or I am seeing product degradation. What are the optimal conditions?
A4: Thiophene rings, while aromatic, can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures. Base-mediated hydrolysis (saponification) is generally preferred.[8]
-
Causality (Reaction Conditions): A simple reflux in aqueous potassium or sodium hydroxide is usually sufficient. Using a co-solvent like ethanol or THF can improve the solubility of the ester and accelerate the reaction. The key is to use a moderate concentration of base and the lowest temperature that allows the reaction to proceed to completion in a reasonable time (typically reflux).
-
Causality (Workup): After hydrolysis, the product exists as the carboxylate salt in the basic solution. It must be carefully acidified to protonate the carboxylate and precipitate the free carboxylic acid. Adding the acid too quickly can cause a rapid temperature increase, potentially degrading the product.
Solution:
-
Dissolve the ethyl 2,5-dimethylthiophene-3-carboxylate in ethanol.
-
Add an aqueous solution of potassium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux and monitor by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add cold dilute hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the pH is ~2-3.
-
The solid this compound should precipitate. Collect it by filtration, wash with cold water, and dry.
Quantitative Data & Recommended Conditions
The following table summarizes recommended starting conditions for the critical Gewald reaction step. Optimization may be required based on lab-specific equipment and reagent purity.
| Parameter | Recommended Condition | Rationale & Citation |
| Ketone | 3-Pentanone (1.0 eq.) | Provides the 4- and 5-position methyl groups after cyclization. |
| Active Methylene | Ethyl Cyanoacetate (1.0 eq.) | Reacts to form the 2-amino and 3-carboxylate groups.[5] |
| Sulfur | Elemental Sulfur, powder (1.1 eq.) | A slight excess ensures complete cyclization. Must be finely powdered.[5] |
| Base | Morpholine (0.5 - 1.5 eq.) | Catalyzes the Knoevenagel condensation effectively with minimal side reactions.[9] |
| Solvent | Ethanol (3-5 mL per mmol of ketone) | Polar protic solvent that solubilizes reactants and facilitates the mechanism.[5] |
| Temperature | 45 - 50 °C | Optimal balance between reaction rate and suppression of tar formation. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[10]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (8.6 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.5 g, 0.11 mol).
-
Add 100 mL of absolute ethanol to the flask.
-
Begin stirring to create a suspension.
-
Slowly add morpholine (8.7 g, 0.1 mol) dropwise over 15 minutes. An exotherm will be observed. Use a water bath to maintain the internal temperature at approximately 50 °C.
-
After the addition is complete, continue heating the mixture at 50 °C with stirring for 4 hours. Monitor the reaction's progress via TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture in an ice bath for 1 hour to precipitate the product.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the solid with 50 mL of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (Expected yield: 70-80%).
Protocol 2: Synthesis of Ethyl 2,5-dimethylthiophene-3-carboxylate
-
In a 500 mL flask, dissolve the aminothiophene intermediate (21.3 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Add 50 mL of 50% hypophosphorous acid (H₃PO₂).
-
Cool the stirred solution to 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight. Vigorous gas evolution (N₂) will occur.
-
Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester as an oil. Purification can be achieved by vacuum distillation or column chromatography.
Protocol 3: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the crude ester from Protocol 2 (e.g., ~0.08 mol) in 100 mL of ethanol.
-
Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in 50 mL of water.
-
Heat the mixture to reflux for 3 hours, monitoring by TLC for the disappearance of the ester spot.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and cool to 0 °C in an ice bath.
-
With vigorous stirring, slowly add 6 M hydrochloric acid dropwise until the solution is acidic to pH paper (pH ~2).
-
A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight. (Expected yield from ester: 85-95%). Purity can be further enhanced by recrystallization from an ethanol/water mixture.
References
- J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.
- Wikipedia. (n.d.). Gewald reaction. Wikipedia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Thiophene. Wikipedia.
- Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Inno Pharmchem.
- Pews, R. G., & Zoller, P. A. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Biosynth. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid. Biosynth.
- Matrix Scientific. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- PubChem. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal.
- Ghabbour, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]
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- 8. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 9. journals.iau.ir [journals.iau.ir]
Technical Support Center: Troubleshooting Streaking of Carboxylic Acids on Silica Gel TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with streaking of carboxylic acids during thin-layer chromatography (TLC) on silica gel plates. Here, we will delve into the root causes of this common issue and provide robust, field-proven solutions to achieve clean, well-defined spots.
Frequently Asked Questions (FAQs)
Q1: Why is my carboxylic acid streaking on my silica gel TLC plate, and how can I fix it?
A1: Streaking of carboxylic acids on silica gel TLC is a frequent observation that can typically be resolved by modifying the mobile phase. The primary cause of this phenomenon is the interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. [1][2]
This interaction leads to a distribution of the carboxylic acid between its protonated (less polar) and deprotonated (more polar, anionic) forms. The deprotonated carboxylate form interacts strongly with the polar silica gel, leading to tailing or streaking up the plate.[3][4] To obtain sharp, compact spots, it is crucial to suppress this ionization.
The most effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2][5][6][7][8][9][10] This increases the acidity of the eluent, shifting the equilibrium of the carboxylic acid analyte towards its less polar, protonated form, thereby minimizing its interaction with the silica gel and resulting in a well-defined spot.
Troubleshooting Guide: From Streaks to Spots
This section provides a systematic approach to diagnosing and resolving the streaking of carboxylic acids on your TLC plates.
Understanding the 'Why': The Chemistry of Carboxylic Acid Streaking
Silica gel is composed of silicon dioxide (SiO₂) with surface silanol groups (Si-OH). These silanol groups are weakly acidic and can engage in strong hydrogen bonding interactions with polar analytes. Carboxylic acids, being protic, can donate a proton to the silica gel surface, forming a carboxylate anion. This ionized form is significantly more polar than the neutral carboxylic acid and adsorbs very strongly to the stationary phase, leading to the characteristic streaking.[1][3]
The addition of a stronger, volatile acid like acetic or formic acid to the mobile phase effectively "outcompetes" the carboxylic acid analyte for interaction with the silica gel and ensures that the analyte remains in its protonated, less polar state.[10][11] This allows the analyte to travel up the plate as a discrete band, resulting in a sharp spot.
Strategy 1: Mobile Phase Modification
This is the most common and effective method to prevent streaking.
Step-by-Step Protocol: Acidifying the Mobile Phase
-
Prepare your standard mobile phase: Begin by mixing the solvents for your mobile phase in the desired ratio (e.g., 7:3 ethyl acetate:hexane).
-
Add the acid modifier: To this mixture, add a small percentage of glacial acetic acid or formic acid. A typical starting concentration is 0.1% to 2.0% by volume.[1][5] For most applications, 0.5-1% is sufficient.
-
Thoroughly mix: Ensure the acid is completely homogenized within the mobile phase.
-
Develop the TLC plate: Use this acidified mobile phase to run your TLC plate as you normally would.
Data Presentation: Recommended Acidified Mobile Phase Systems
| Mobile Phase Components | Typical Ratio (v/v/v) | Acid Modifier | Recommended Concentration | Target Analytes |
| Ethyl Acetate / Hexane | 7:3 | Acetic Acid or Formic Acid | 0.5 - 1% | Non-polar to moderately polar carboxylic acids |
| Dichloromethane / Methanol | 9:1 | Acetic Acid or Formic Acid | 0.5 - 1% | Moderately polar to polar carboxylic acids |
| Toluene / Ethyl Acetate | 1:1 | Formic Acid | 1% | Aromatic carboxylic acids |
| Light Petroleum / Ethyl Acetate / Formic Acid | 75:25:1 | Formic Acid | 1 part in 101 | Aliphatic and non-polar acids[1] |
Note: Always use fresh mobile phase for reproducible results.[12]
Logical Relationship: Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering streaking with carboxylic acids on TLC.
Caption: Troubleshooting workflow for streaking carboxylic acids.
Strategy 2: Optimizing Sample Concentration
Overloading the TLC plate with too much sample is another common cause of streaking.[5][6][12]
Step-by-Step Protocol: Sample Dilution
-
Prepare a dilution series: If you suspect your sample is too concentrated, prepare a series of dilutions (e.g., 1:10, 1:100) in a suitable solvent.
-
Spot the dilutions: Apply the same small volume of each dilution to the TLC plate.
-
Develop the plate: Run the TLC as usual.
-
Analyze the results: Observe if the streaking diminishes with increasing dilution.
Strategy 3: Alternative Stationary Phases
For highly polar carboxylic acids that are difficult to analyze even with an acidified mobile phase, consider using a different type of TLC plate.
-
Reversed-phase TLC (C18): In this case, the stationary phase is non-polar, and a more polar mobile phase is used. This can be an effective alternative for separating very polar compounds.[5]
Visualization of Carboxylic Acids on TLC
Since many carboxylic acids are not UV-active, a chemical stain is often required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including many carboxylic acids. It appears as yellow spots on a purple background.
-
Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals will cause many organic compounds, including carboxylic acids, to appear as brown spots.
References
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? [Online forum post]. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Reddit. (2021, February 5). Why does tailing happen in TLC? [Online forum post]. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chegg. (2018, April 21). Solved Carboxylic acids often produce a streak rather than a. Retrieved from [Link]
-
ResearchGate. (2019, December 4). Formic acid improve the quality of bands in HPTLC. How it works? What is chemistry? [Online forum post]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? [Online forum post]. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? [Online forum post]. Retrieved from [Link]
-
Reddit. (2024, October 28). Why my TLC is dragging. [Online forum post]. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? [Online forum post]. Retrieved from [Link]
-
Reddit. (2023, March 9). carboxylic acid TLC. [Online forum post]. Retrieved from [Link]
-
PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]
-
Wisdomlib. (2024, December 18). Toluene: Ethyl acetate: Formic acid: Significance and symbolism. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Study.com. (n.d.). Briefly explain why adding acetic acid to a developing solution during chromatography tends to... Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography? [Video]. YouTube. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis of Substituted Thiophene Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of substituted thiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. Thiophene and its derivatives are key building blocks in numerous pharmaceuticals and agrochemicals, often serving as bioisosteres for phenyl rings to improve metabolic stability and binding affinity.[1] However, their synthesis is not without its challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles in your synthetic endeavors.
I. Strategic Considerations in Thiophene Ring Construction & Functionalization
The journey to a substituted thiophene carboxylic acid begins with the strategic construction of the thiophene ring itself, followed by the introduction of the desired substituents and the carboxylic acid moiety. Each step presents a unique set of challenges that can impact yield, purity, and regioselectivity.
FAQ 1: I'm planning to synthesize a polysubstituted 2-aminothiophene-3-carboxylate. Which named reaction is most suitable, and what are its limitations?
For the synthesis of polysubstituted 2-aminothiophenes, the Gewald aminothiophene synthesis is a powerful and widely used multicomponent reaction.[2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3]
Mechanism of the Gewald Reaction: The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the α-carbon of the cyano-group, and subsequent ring closure.
Common Challenges and Troubleshooting:
-
Limited Reactivity of Ketones: Sterically hindered or less reactive ketones may fail to undergo the initial Knoevenagel condensation efficiently.
-
Solution: A two-step procedure can be employed where the α,β-unsaturated nitrile is pre-formed and isolated before reacting it with sulfur and the base.[4]
-
-
Side Reactions: The formation of by-products can be an issue, particularly with certain starting materials.
-
Solution: Careful control of reaction temperature and the choice of base (e.g., morpholine, diethylamine) can minimize side reactions.
-
-
Breaking Limitations: Traditionally, the Gewald reaction was limited by the requirement of a strong electron-withdrawing group on the acetonitrile component. However, recent modifications have expanded its scope. For instance, the use of chalcones with arylacetonitriles has been successful.[5]
Diagram: The Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald aminothiophene synthesis.
FAQ 2: I am struggling with controlling the regioselectivity during the functionalization of a pre-existing thiophene ring. How can I direct substituents to a specific position?
Controlling regioselectivity is a critical challenge in thiophene chemistry due to the differential reactivity of the ring positions. The C2 and C5 positions (α-positions) are generally more reactive towards electrophiles than the C3 and C4 positions (β-positions).[6]
Strategies for Regiocontrol:
-
Directing Groups: The use of a directing group can be a powerful strategy to achieve regioselective C-H functionalization. For example, a pH-sensitive directing group can be employed to access both directed and non-directed C-H activation pathways, providing access to various substitution patterns like 2,3,4- and 2,4,5-substituted thiophenes.[7][8][9][10]
-
Metalation: Directed ortho-metalation (DoM) is a robust technique. A directing group (e.g., amide, sulfoxide) at a specific position can direct a strong base (like n-butyllithium) to deprotonate the adjacent ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile.
-
Halogen-Metal Exchange: Starting with a halogenated thiophene allows for regioselective metalation via halogen-metal exchange, which is often faster than C-H deprotonation. This is particularly useful for introducing substituents at less reactive positions.
Troubleshooting Regioselectivity Issues:
| Issue | Potential Cause | Recommended Solution |
| Mixture of regioisomers | Competing reactivity of different ring positions. | Employ a directing group to favor one position.[7][8][9][10] |
| Low yield of desired isomer | Steric hindrance or unfavorable electronic effects. | Consider an alternative synthetic route, such as a halogen-metal exchange from a pre-functionalized thiophene. |
| Unexpected side products | Reaction conditions are not optimal. | Screen different solvents, bases, and temperatures to improve selectivity. |
II. Introducing the Carboxylic Acid Moiety: Common Hurdles
Once the substituted thiophene core is in hand, the next critical step is the introduction of the carboxylic acid group. This can be achieved through various methods, each with its own set of potential difficulties.
FAQ 3: My attempt to directly carboxylate a substituted thiophene via metalation followed by quenching with CO₂ resulted in a complex mixture of byproducts. What went wrong?
Direct carboxylation via lithiation and quenching with carbon dioxide is a common strategy, but it can be fraught with complications.
Common Pitfalls and Solutions:
-
Protonation of the Lithiated Intermediate: The lithiated thiophene is a very strong base and can be easily protonated by trace amounts of water or other acidic protons in the reaction mixture, leading to the recovery of the starting material.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.
-
-
Butyl Addition Products: When using n-butyllithium in solvents like THF, the reagent can be too reactive, leading to the addition of the butyl group to the thiophene ring rather than clean metalation.[11]
-
Solution: Using a less coordinating solvent like methyl tert-butyl ether (MTBE) can sometimes mitigate this issue. Alternatively, using a Grignard reagent, which is generally less reactive, can be a better choice.[11]
-
-
Cleavage of Functional Groups: Certain substituents on the thiophene ring may not be stable to the strongly basic conditions of metalation. For example, a benzoyl group can be cleaved.[12]
-
Solution: Protect sensitive functional groups before attempting metalation. If protection is not feasible, an alternative carboxylation method should be considered.
-
Diagram: Troubleshooting Direct Carboxylation
Caption: Troubleshooting guide for direct carboxylation of thiophenes.
FAQ 4: I am trying to hydrolyze a thiophene nitrile/ester to the corresponding carboxylic acid, but the reaction is sluggish and gives low yields. How can I improve this transformation?
Hydrolysis of nitriles and esters on the thiophene ring can be challenging due to the electron-rich nature of the heterocycle, which can deactivate the carbonyl or cyano group towards nucleophilic attack.
Strategies for Efficient Hydrolysis:
-
Harsh Conditions: Often, aggressive conditions are required for the hydrolysis of amides and nitriles, such as strong acid or base catalysis with heating.[13]
-
Acid-Catalyzed Hydrolysis: This involves protonating the nitrile or ester to increase its electrophilicity, followed by nucleophilic attack by water.[14][15]
-
Base-Promoted Hydrolysis (Saponification): This is often more facile for esters and involves the direct nucleophilic attack of hydroxide on the carbonyl carbon.[13]
Troubleshooting Hydrolysis Reactions:
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficiently harsh conditions. | Increase the concentration of the acid or base, and/or increase the reaction temperature and time. |
| Side reactions/decomposition | The thiophene ring or other substituents are not stable to the harsh conditions. | Consider a milder hydrolysis method, if available, or explore alternative synthetic routes to the carboxylic acid. |
| Product isolation difficulties | The carboxylic acid product may be soluble in the aqueous work-up. | Carefully adjust the pH to precipitate the product. Extraction with an appropriate organic solvent may be necessary. |
III. Purification and Stability Issues
The final steps of isolating and purifying the substituted thiophene carboxylic acid can also present significant challenges.
FAQ 5: I am observing decarboxylation of my thiophene carboxylic acid during purification or storage. Why is this happening and how can I prevent it?
Decarboxylation, the loss of CO₂, can be a significant issue with certain heterocyclic carboxylic acids. The stability of thiophene-2-carboxylic acid to decarboxylation is generally higher than that of furan-2-carboxylic acid or pyrrole-2-carboxylic acid.[16] However, certain substituents or conditions can promote this unwanted reaction.
Factors Influencing Decarboxylation:
-
Electron-donating groups: Substituents that increase the electron density of the thiophene ring can facilitate decarboxylation.
-
Acidic or basic conditions: Both strong acids and bases can catalyze decarboxylation, especially at elevated temperatures. For instance, refluxing with 48% hydrobromic acid can cause decarboxylation of some benzothiophene-2-carboxylic acids.[17]
-
Metal catalysts: The use of metal catalysts, such as copper in quinoline, has been traditionally used for decarboxylation.[17]
Preventing Unwanted Decarboxylation:
-
Mild Purification Techniques: Avoid high temperatures during purification. Techniques like recrystallization from a suitable solvent at moderate temperatures or flash chromatography with a neutral stationary phase are preferred.
-
pH Control: During work-up and storage, maintain a neutral pH to minimize acid or base-catalyzed decarboxylation.
-
Avoidance of Metal Contaminants: Ensure that the product is free from any residual metal catalysts from previous steps.
FAQ 6: My Suzuki coupling reaction to introduce a substituent onto the thiophene ring is failing. What are the common reasons for this?
The Suzuki-Miyaura coupling is a versatile tool for C-C bond formation, but it can be problematic with sulfur-containing heterocycles like thiophene.
Common Culprits for Failed Suzuki Couplings:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[18] This is a well-documented issue with sulfur-containing compounds in palladium-catalyzed reactions.[18]
-
Solution: Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can sometimes overcome this issue.[19] Increasing the catalyst loading may also be necessary.
-
-
Protodeboronation: The thiophene boronic acid or its ester derivative can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom) under the reaction conditions.[20]
-
Solution: Use of more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts can be beneficial. Careful control of the reaction pH is also important.
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[20]
-
Solution: A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is recommended.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Thiophene Halide
-
Degassing: To a flame-dried Schlenk flask, add the thiophene halide (1.0 eq.), the boronic acid or its derivative (1.2-1.5 eq.), and the base (2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography or recrystallization.
IV. Concluding Remarks
The synthesis of substituted thiophene carboxylic acids is a field rich with challenges that demand a deep understanding of reaction mechanisms and careful experimental design. By anticipating potential issues related to regioselectivity, functional group compatibility, and product stability, researchers can develop robust and efficient synthetic strategies. This guide provides a starting point for troubleshooting common problems, but it is essential to remember that each specific target molecule may require a unique and optimized approach.
References
-
Daniels, M. H., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(14), 3310-3313. [Link]
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Blicke, F. F., & Sheets, D. G. (1949). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Journal of the American Chemical Society, 71(8), 2856-2856. [Link]
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Daniels, M. H., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. [Link]
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Daniels, M. H., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
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Daniels, M. H., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]
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Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
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Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Thesis. [Link]
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Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]
-
Nguyen, T., et al. (2020). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]
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Wang, C., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. [Link]
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Nguyen, T. V., et al. (2020). 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]
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Dr. S. K. Singh. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
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Hull, J. W., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Gewald reaction. Wikipedia. [Link]
- US2462697A - Thiophene-2-carboxylic acid.
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Janečková, E., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 412-424. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]
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Al-Zaydi, K. M., et al. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]
-
Thiophene. Wikipedia. [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
StilleQuestioning. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- US2492658A - Metalation of thiophene.
-
Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
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Angelici, R. J. (1995). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]
-
Gronowitz, S., & Dahlgren, T. (1980). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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David Van Vranken. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]
-
Chen, J., & Angelici, R. J. (1994). A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
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Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Li, Y., et al. (2024). Rational Terminal Engineering Enabled Vulnerable Exocyclic-Vinyl-Free Nonfullerene Acceptors for Sensitive and Durable Near-Infrared Organic Photodetectors. Journal of the American Chemical Society. [Link]
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Dr. Tania CS. (2020). Problem nitrile hydrolysis, esterification. YouTube. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps. [Link]
-
Járay, Z., & Stirling, A. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1993. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Technical Support Center: Purification of 2,5-Dimethylthiophene-3-carboxylic Acid
Welcome to the technical support center for 2,5-Dimethylthiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving the desired purity for this critical building block. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to address common purification hurdles.
Section 1: Frequently Asked Questions - Purity Assessment
Before attempting purification, it is crucial to accurately assess the impurity profile of your crude material. This section addresses the common questions regarding purity analysis.
Q1: My synthesized this compound has a melting point of 112-115°C, which is lower and broader than the reported 117-118°C. What does this indicate?
A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids have a sharp, well-defined melting point.[1] The presence of impurities disrupts the crystal lattice structure, requiring less energy to break it apart, which results in melting point depression and broadening. Your observed range suggests the presence of residual solvents, starting materials, or reaction byproducts.
Q2: How can I use Thin-Layer Chromatography (TLC) to get a quick snapshot of my sample's purity?
TLC is an invaluable, rapid technique for purity assessment.[2] To analyze this compound:
-
Stationary Phase: Use a standard silica gel plate.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a more polar one, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Crucially, add a small amount of acetic acid (~1%) to the eluent.
-
Why Acetic Acid? The carboxylic acid functional group is highly polar and can interact strongly with the acidic silica gel, leading to significant band streaking. The added acetic acid in the mobile phase keeps the thiophene carboxylic acid fully protonated, suppressing its ionization and resulting in a compact, well-defined spot.
-
Analysis: A pure sample should show a single, distinct spot. The presence of multiple spots indicates impurities. The relative position (Rf value) of impurity spots can suggest their polarity and help in selecting a purification strategy.
Q3: What advanced analytical methods are recommended for a definitive purity check and impurity identification?
For quantitative analysis and structural confirmation, more sophisticated techniques are required:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of organic acids. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% phosphoric or formic acid) will provide excellent separation and allow for quantification of impurities with high precision.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without needing a specific reference standard for the analyte.[4] By integrating the signals of your compound against a certified internal standard of known concentration, you can calculate the absolute purity. It also provides structural information to help identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carboxylic acids due to their low volatility, GC-MS can be used after derivatization (e.g., esterification) to identify volatile impurities or byproducts.[5]
Section 2: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process.
Scenario 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids. However, several issues can arise.
Q4: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a supersaturated liquid phase.[6] This is common when the solution is too concentrated or cools too rapidly.
Causality & Solution:
-
Excessive Concentration: The solubility curve is too steep. The compound is highly soluble at high temperatures but crashes out too quickly upon cooling. Solution: Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% more) to make the solution slightly more dilute. Allow it to cool much more slowly.[6]
-
Insoluble Impurities: High levels of impurities can depress the melting point of your compound below the temperature of crystallization. Solution: If adding more solvent doesn't work, consider a pre-purification step. An acid-base extraction can remove neutral or basic impurities, which may be the cause.
Q5: My recrystallization solution is clear and at room temperature, but no crystals have formed. What should I do?
This indicates that your solution is supersaturated but lacks a nucleation point for crystal growth to begin.
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce Solubility: If the above fails, your compound may be too soluble in the chosen solvent. Carefully add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the primary solvent to clarify and let it stand.
-
Cool Further: Place the flask in an ice bath to further decrease solubility.
Scenario 2: Column Chromatography Challenges
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2][7]
Q6: My product is streaking badly on the column, leading to poor separation and mixed fractions. Why is this happening?
This is the most common issue when purifying carboxylic acids on silica gel.
Causality & Solution: The acidic protons on the silica surface can deprotonate your carboxylic acid, creating an anionic carboxylate. This mixture of neutral acid and charged carboxylate has vastly different polarities, causing the compound to smear or "streak" down the column instead of moving as a tight band.
The Fix: Add 0.5-1% acetic or formic acid to your eluent mixture (e.g., Hexane/Ethyl Acetate/Acetic Acid). This acidic modifier ensures the equilibrium is shifted entirely to the protonated, neutral form of your carboxylic acid, resulting in sharp, well-resolved bands.[8]
Caption: Logic flow for troubleshooting streaking in acid chromatography.
Q7: I'm not getting good separation between my product and a similarly polar impurity. How can I improve resolution?
Improving resolution requires optimizing the mobile phase polarity.
-
Decrease Polarity: If your product and the impurity are eluting too quickly (high Rf values on TLC), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to increase the interaction with the silica gel, allowing for better separation.
-
Change Solvents: Sometimes, simply changing the solvent system can alter selectivity. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can change the specific interactions with your compounds and improve separation.
-
Use a Gradient: Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
Scenario 3: Removing Specific Impurity Types
Q8: My NMR spectrum shows signals consistent with the starting materials used in the synthesis. What is the most efficient way to remove them?
For removing neutral or basic starting materials from your acidic product, an acid-base extraction is highly effective and scalable.[9] This exploits the acidic nature of your product.
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
The NaHCO₃ will deprotonate your carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separate the layers. Discard the organic layer (containing impurities).
-
Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
Collect the pure, precipitated solid by vacuum filtration.
Section 3: Standard Operating Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, mixtures of ethanol/water or acetic acid/water can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves. If the solution is colored, this is the point to add a small amount of activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[6]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Aim for an Rf value of ~0.3 for your product. Remember to include ~1% acetic acid in the eluent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column by applying positive pressure (flash chromatography).[2] Begin with a less polar solvent system to elute non-polar impurities.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography purification.
Section 4: Data Summary
The table below summarizes key data points for this compound to aid in analysis and characterization.
| Parameter | Value | Source |
| CAS Number | 26421-32-9 | [1][10] |
| Molecular Formula | C₇H₈O₂S | [1][10] |
| Molecular Weight | 156.20 g/mol | [1][10] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 278.8 °C | [10] |
| Purity Target (Typical) | >97% |
References
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
- Preparation method of 2-thiophenecarboxylic acid. (2012). Google Patents (CN101906092B).
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
- Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry, 32(6), 687-690.
- Process for the preparation of thiophenecarboxylic acids and their derivatives. (1954). Google Patents (AT211830B).
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2017). Sciforum. Retrieved from [Link]
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Technical Support Center: Degradation of 2,5-Dimethylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,5-Dimethylthiophene-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding its stability is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide addresses common questions and troubleshooting scenarios you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) on Primary Degradation Pathways
This section covers the fundamental chemical, metabolic, and physical degradation routes applicable to this compound, based on established principles for substituted thiophenes.
Q1: What are the primary chemical degradation pathways I should be concerned about?
The thiophene ring, while aromatic and relatively stable, is susceptible to oxidation, particularly at the sulfur atom.[1] This is the most common non-biological degradation pathway.
Mechanism of Oxidative Degradation: The sulfur heteroatom can be sequentially oxidized, typically by strong oxidizing agents like hydrogen peroxide or peroxy acids.[2][3]
-
Formation of Thiophene-S-oxide: The initial step is the oxidation of the sulfide in the thiophene ring to a sulfoxide. Thiophene-S-oxides are generally unstable intermediates, especially without bulky substituents at the 2 and 5 positions to provide steric protection.[1]
-
Formation of Thiophene-S,S-dioxide (Sulfone): The sulfoxide can be further oxidized to a more stable sulfone.[3]
-
Ring Opening and Further Reactions: The electron-rich pi system of the thiophene ring can also be targeted. Oxidation can lead to the formation of an epoxide across a double bond, which may rearrange to form a thiophene-2-one (a thiolactone).[1][4] Highly reactive S-oxide intermediates can also undergo Diels-Alder-type dimerizations.[1]
For this compound, the methyl groups at the 2 and 5 positions may provide some steric hindrance, potentially influencing the stability of the S-oxide intermediate. However, the fundamental pathway of S-oxidation remains the primary concern.
Caption: Predicted oxidative degradation pathway for substituted thiophenes.
Q2: How might this compound be metabolized in biological systems?
In biological systems, degradation is typically mediated by enzymes. For thiophene derivatives, two main routes are observed: cytochrome P450-mediated oxidation and microbial degradation.
-
P450-Mediated Oxidation: Cytochrome P450 enzymes in mammalian systems can oxidize the thiophene ring in a manner similar to chemical oxidation, forming reactive thiophene-S-oxide intermediates.[1] These intermediates can then covalently bind to cellular macromolecules or be detoxified. A study on regioisomers of a thiophene-containing drug showed that metabolism can also occur on the ring to form hydroxythiophene derivatives.[1] For 3-substituted thiophenes, steric hindrance from substituents at the 2 and 5 positions may limit pathways like dimerization or conjugation, potentially leaving the reactive S-oxide intermediate to interact with cellular components.[5]
-
Microbial Degradation: Certain bacteria, particularly from genera like Rhodococcus and Vibrio, have been shown to degrade thiophene carboxylic acids completely.[6][7] These organisms can utilize the compound as a sole source of carbon and energy. The degradation process typically involves the cleavage of the thiophene ring and the quantitative release of the sulfur atom as sulfate.[6] This is a crucial pathway to consider in environmental fate studies or in bioremediation contexts.
Q3: Is the compound susceptible to photodegradation?
Yes, compounds containing a thiophene moiety can be susceptible to photodegradation, especially upon exposure to UV light. Studies on thiophene-containing nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that UV exposure can lead to photodecarboxylation (loss of the carboxylic acid group) from an excited triplet state of the molecule.[8]
Practical Implication: To ensure the stability of this compound, it is crucial to protect it from light. Always store the compound in amber vials or wrap containers in aluminum foil.[9] This is especially important when the compound is in solution, as photodegradation can be more rapid.
Q4: What is the thermal stability of this compound?
Thiophene structures are generally thermally stable.[10] However, at very high temperatures, such as those used in pyrolysis, unimolecular decomposition occurs, primarily initiated by ring-hydrogen migrations leading to the formation of thioketene and ethyne.[10]
Practical Implication: While stable under typical laboratory heating conditions, prolonged exposure to high temperatures, such as in a GC inlet, could potentially cause degradation. This may lead to the appearance of unexpected peaks in your chromatogram. If thermal lability is suspected, use analytical methods with lower temperature requirements, such as HPLC.
Section 2: Troubleshooting Guide for Experimental Inconsistencies
Encountering unexpected or irreproducible results can be frustrating. Degradation of a starting material is a common but often overlooked cause.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Q1: My experimental results are inconsistent. Could my sample be degraded?
Absolutely. Inconsistent reaction yields, unexpected side products, or shifts in biological activity can all be symptoms of a degraded starting material. Using a degraded sample introduces unknown impurities that can interfere with your experiment.[9] Before spending significant time optimizing other parameters, it is essential to verify the purity of your starting compound.
Q2: I've observed a change in the physical appearance of my sample. What does this indicate?
Visual inspection can provide the first clues of degradation.[9]
-
Color Change: A pure sample should be a consistent color (typically an off-white or light-colored solid). The development of a yellow or brown hue often indicates oxidation.
-
Clumping or Change in Texture: This may suggest moisture absorption. Thiophene carboxylic acids, like other carboxylic acids, can be hygroscopic. The presence of water can promote hydrolysis or other degradation pathways.
-
Unusual Odor: A significant change in odor can also be a sign of chemical transformation.
If you observe any of these changes, you should not proceed with your experiment. The sample must be quarantined and its purity verified analytically.[9]
Q3: How can I definitively check the purity of my sample and identify potential degradation products?
Visual inspection is not definitive. Analytical chemistry provides the ground truth.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. An HPLC-UV analysis will quantify the main peak (your compound) and reveal any impurity peaks, which may represent degradants. Comparing a suspect sample to a fresh, validated lot is the gold standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the main component. The presence of small, unidentifiable peaks can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is ideal for identifying the molecular weights of degradation products, providing crucial clues to the degradation pathway that has occurred.
| Technique | Information Provided | Primary Use Case |
| HPLC-UV | Quantitative purity (% area), detection of impurities | Routine quality control, stability testing |
| ¹H / ¹³C NMR | Structural confirmation, detection of structural impurities | Verifying identity, initial purity screen |
| LC-MS | Molecular weight of parent and impurities | Identifying unknown degradation products |
| Caption: Table 1. Analytical techniques for assessing sample purity and degradation. |
Section 3: Key Experimental Protocols
Here are two fundamental protocols to help you assess and manage the stability of your this compound.
Protocol 1: General Protocol for Assessing Sample Purity by HPLC-UV
This protocol provides a starting point for developing a method to assess the purity of your compound. It should be optimized for your specific instrument and column.
Objective: To determine the purity of a sample of this compound and detect any degradation products.
Materials:
-
This compound sample
-
Reference standard (if available)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Prepare Sample Solution:
-
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of ACN/water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector (e.g., to 0.1 mg/mL).
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 210-400 nm with a UV-Vis detector to determine the absorbance maximum (λ-max), then monitor at λ-max.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample.
-
Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The appearance of new peaks or a decrease in the main peak area compared to a reference standard indicates degradation.
-
Protocol 2: Protocol for a Forced Degradation Study (Oxidative Stress)
This protocol helps to proactively identify potential oxidative degradation products.
Objective: To intentionally degrade the compound under oxidative stress to understand its degradation profile.
Materials:
-
This compound (1 mg/mL in 50:50 ACN/Water)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC system as described in Protocol 1
Methodology:
-
Set Up Reactions:
-
Test Sample: To 1 mL of your compound solution, add 100 µL of 3% H₂O₂.
-
Control Sample: To 1 mL of your compound solution, add 100 µL of water.
-
-
Incubation:
-
Gently mix both samples and let them stand at room temperature, protected from light, for 24 hours. Other time points (e.g., 2, 6, 12 hours) can also be taken.
-
-
Analysis:
-
Analyze the Test and Control samples by HPLC-UV (and ideally LC-MS) using the method from Protocol 1.
-
-
Interpretation:
-
Compare the chromatograms. In the Test sample, look for a decrease in the parent peak height/area and the appearance of new, more polar peaks (which will likely elute earlier on a reverse-phase column). These new peaks are your oxidative degradation products. This information is invaluable for validating the stability-indicating nature of your analytical method.
-
References
-
Shilov, A. E., & Shul’pin, G. B. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(24), 5346–5350. [Link]
-
Kollár, L., & Kégl, T. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 40(15), 3569–3575. [Link]
-
Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(4), 751–758. [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved January 6, 2026, from [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]
-
Li, X., et al. (2007). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 73(10), 3321–3328. [Link]
-
Constanti, M., et al. (1996). Degradation of dibenzothiophene by Pseudomonas putida. Resources, Conservation and Recycling, 16(1-4), 249-261. [Link]
-
IEEE Xplore. (2022). Effects of Thiophene Degradation on the Corrosiveness of Oil and the Properties of Oil–Paper Insulation in the Oil-Immersed Transformers. IEEE Transactions on Dielectrics and Electrical Insulation. [Link]
-
Ameri, G., et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. Solar Energy Materials and Solar Cells, 157, 62-69. [Link]
-
Zhang, L., et al. (2020). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega, 5(20), 11467–11476. [Link]
-
Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725. [Link]
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 110, 154-173. [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,5-Dimethylthiophene-3-carboxylic acid
Disclaimer: This guide is intended for use by qualified researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for specific safety and handling information before commencing any work. This compound is for research and development use only.
As a Senior Application Scientist, I've designed this technical guide to move beyond simple data sheets. My goal is to provide a practical, field-tested resource that addresses the common and uncommon challenges you may face when working with 2,5-Dimethylthiophene-3-carboxylic acid. This guide is structured to anticipate your questions and provide solutions grounded in chemical principles.
Section 1: Core Compound Characteristics
For efficient experimental planning, key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [1][2][3][4] |
| Molecular Formula | C₇H₈O₂S | [1][2][3] |
| Molecular Weight | 156.20 g/mol | [1][2][3] |
| Appearance | Solid | [4][5] |
| Melting Point | 117-118 °C | [1][5] |
| Boiling Point | 278.8 °C (at 760 mmHg) | [2][6] |
| Flash Point | ~122.4 °C | [6] |
| Purity | Typically ≥97% | [4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the routine handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: Proper storage is critical to maintain the integrity and purity of the compound. The recommended storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[4] Some suppliers may recommend refrigeration (2-8°C).[5]
-
Expertise & Causality: Thiophene derivatives, especially those with functional groups, can be susceptible to slow oxidation or degradation upon prolonged exposure to air and light. A cool, dark environment minimizes thermal and photochemical decomposition pathways. The carboxylic acid moiety is hygroscopic; therefore, a dry environment and a tightly sealed container are essential to prevent moisture absorption, which can affect reactivity and introduce impurities.
Q2: What are the primary safety hazards, and what personal protective equipment (PPE) is mandatory?
A: this compound is classified as an irritant and carries several GHS hazard statements.[1] It may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may cause an allergic skin reaction (H317).[1][6] It is also considered harmful if swallowed (H302).[6]
Therefore, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[6][7]
Q3: What chemical classes are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents.[8]
-
Expertise & Causality: The thiophene ring is an electron-rich aromatic system. Contact with strong oxidizers can lead to a vigorous, potentially exothermic reaction, resulting in the degradation of the thiophene ring and the creation of unwanted byproducts. This is a crucial consideration when planning multi-step syntheses or purification processes (e.g., avoiding certain cleaning agents in glassware).
Q4: What is the correct procedure for disposing of waste containing this chemical?
A: All waste containing this compound, including unused material and contaminated consumables, must be treated as chemical waste. It should be disposed of in a sealed, properly labeled container and managed by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains or waterways.[7]
Section 3: Troubleshooting Guide for Experimental Workflows
This section is designed to address specific problems that may arise during experimentation.
Issue 1: Poor Solubility in Reaction Solvent
-
Symptom: The compound fails to dissolve completely in the chosen solvent, even with agitation, leading to a heterogeneous mixture and potentially stalling the reaction.
-
Root Cause Analysis: The unique structure, containing a nonpolar dimethylthiophene ring and a polar carboxylic acid group, gives it intermediate and specific solubility characteristics. A simple mismatch in solvent polarity is the most common cause.
-
Troubleshooting Protocol:
-
Consult a Solubility Table: While comprehensive data is scarce, its melting point determination in ethanol suggests solubility in polar protic solvents.[5]
-
Small-Scale Testing: Before committing to a large-scale reaction, test the solubility of a few milligrams of the compound in 0.5-1.0 mL of various solvents. Common solvents to test include:
-
Polar Aprotic: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Chlorinated: Dichloromethane (DCM)
-
-
Gentle Heating: For many reactions, gently warming the mixture can significantly improve solubility and reaction rates. Always use a controlled heating method (e.g., an oil bath) and monitor for any signs of decomposition.
-
Consider a Co-Solvent System: If a single solvent is ineffective, a co-solvent system (e.g., Toluene/Ethanol) might provide the necessary polarity balance.
-
Issue 2: Reaction Stalls or Fails (e.g., Amide Coupling, Esterification)
-
Symptom: After the addition of reagents and appropriate reaction time, analysis (TLC, LC-MS) shows a high percentage of unreacted this compound.
-
Root Cause Analysis: Carboxylic acids are generally poor electrophiles. Direct condensation with alcohols or amines is often inefficient without proper activation. Impurities in the starting material, particularly water, can also quench reagents.
-
Troubleshooting Protocol:
-
Confirm Purity: First, verify the purity of your starting material. A depressed or broad melting point range is a key indicator of impurity. If purity is questionable, perform a recrystallization (see workflow below).
-
Activate the Carboxylic Acid: The hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is a fundamental principle of acylation chemistry.
-
For Amide/Ester Formation: Use standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU.
-
Conversion to Acid Chloride: A more reactive intermediate can be formed by treating the starting material with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive towards nucleophiles like amines and alcohols. This is a common strategy for preparing thiophene-based building blocks.[9]
-
-
-
Visualization: Carboxylic Acid Activation Workflow
Caption: Logical workflow for troubleshooting failed acylation reactions.
Issue 3: Compound Discoloration Upon Storage
-
Symptom: The typically off-white solid has developed a yellow or brownish tint over time.
-
Root Cause Analysis: This is a classic sign of minor decomposition or oxidation, likely caused by repeated exposure to atmospheric oxygen, moisture, or light during storage or handling.
-
Troubleshooting Protocol:
-
Assess Impact: For non-critical applications, the slightly impure material may be usable. However, for sensitive reactions, especially those involving catalysts, the impurities could be detrimental.
-
Purify Before Use: The recommended course of action is to purify the material. Recrystallization is the most effective method for solids.
-
Implement Preventative Storage: After purification, store the compound under an inert atmosphere (backfill the container with argon or nitrogen) and seal it tightly with paraffin film before placing it in a cool, dark, and dry location.
-
Section 4: Standardized Experimental Protocols
To ensure reproducibility and safety, follow these standardized procedures.
Protocol 1: Safe Handling and Weighing Workflow
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean.
-
Equilibration: If the compound is stored in a refrigerator, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Aliquot Transfer: Inside the fume hood, open the main container. Use a clean spatula to transfer an approximate amount of the solid to a pre-tared, clean weighing vessel.
-
Seal and Store: Immediately and tightly reseal the main container. If long-term storage is intended, consider flushing the headspace with an inert gas.
-
Weighing: Close the fume hood sash and transfer the weighing vessel to a calibrated analytical balance to obtain the precise mass.
-
Use or Dissolution: Promptly use the weighed material in your experiment. If dissolving, add the solvent to the solid under controlled conditions.
-
Decontamination: Clean the spatula and any contaminated surfaces according to your lab's procedures. Dispose of contaminated gloves and weighing paper in the designated solid chemical waste container.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is a good starting point.[5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
-
Verification: Confirm the purity of the recrystallized product by taking a melting point. The range should be sharp and match the literature value (117-118 °C).[1]
-
Visualization: Recrystallization Process Flow
Caption: Step-by-step workflow for the purification of a solid compound.
References
-
2,5-Dimethyl-thiophene-3-carboxylic acid | CAS 26421-32-9 - P212121 Store. [Link]
-
Esterification of 2,5-dibromothiophene-3-carboxylic acid with... - ResearchGate. [Link]
-
The Versatile Applications of 2,5-Dimethylthiophene in Industry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... - Beilstein Journals. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]
- 3. store.p212121.com [store.p212121.com]
- 4. This compound | 26421-32-9 [sigmaaldrich.com]
- 5. This compound CAS#: 26421-32-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Synthesis of 2,5-Dimethylthiophene-3-carboxylic Acid
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5-dimethylthiophene-3-carboxylic acid. It offers in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of the post-reaction work-up and purification of this compound.
I. Understanding the Work-Up: Core Principles
The synthesis of this compound typically concludes with the target molecule present in a complex reaction mixture. The purpose of the work-up is to isolate and purify the carboxylic acid from unreacted starting materials, catalysts, and byproducts. The cornerstone of this process is an acid-base extraction, which leverages the acidic nature of the carboxylic acid group.
The fundamental principle involves converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a base. This allows for the separation of the desired product from non-acidic organic impurities. Subsequently, the aqueous layer containing the carboxylate salt is acidified, re-protonating the salt and causing the purified carboxylic acid to precipitate out of the solution.
II. Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the work-up and purification procedure for this compound.
Caption: Work-up and purification workflow for this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of this compound.
Issue 1: Low or No Precipitate Formation Upon Acidification
-
Question: I've acidified the aqueous layer, but little to no solid has precipitated. What went wrong?
-
Answer: This is a frequent issue that can stem from several causes:
-
Incomplete Acidification: The most common reason is insufficient addition of acid. The predicted pKa of this compound is approximately 4.0[1]. To ensure complete protonation and precipitation, the pH of the aqueous solution should be lowered to at least 2 pH units below the pKa. A pH of 2-3 is recommended. Always verify the pH with pH paper or a calibrated pH meter.[2][3]
-
Product is "Oiling Out": Instead of a solid precipitate, an oil may form. This can happen if the product has a low melting point or if impurities are depressing the melting point. If an oil forms, you can try scratching the inside of the flask with a glass rod at the oil-solution interface to induce crystallization. Alternatively, you can perform a back-extraction into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane), followed by drying the organic layer and evaporating the solvent to recover the product.[4]
-
Insufficient Product: It is also possible that the initial reaction yield was very low.
-
Issue 2: The Precipitated Product Appears Oily or Gummy
-
Question: I have a precipitate, but it's not a fine powder. It looks more like a sticky solid. How can I improve this?
-
Answer: An oily or gummy precipitate often indicates the presence of impurities.
-
Slow Down Precipitation: Rapidly adding the acid can cause the product to crash out of solution too quickly, trapping impurities. Try adding the acid dropwise while vigorously stirring the solution. Cooling the aqueous layer in an ice bath before and during acidification can also promote the formation of finer, purer crystals.
-
Proceed to Recrystallization: Even if the crude product is not ideal, the subsequent recrystallization step is designed to purify it.
-
Issue 3: Low Yield After Recrystallization
-
Question: My yield dropped significantly after recrystallizing the crude product. What can I do to improve it?
-
Answer: Low recovery from recrystallization is typically due to using an excessive amount of solvent or choosing a suboptimal solvent.
-
Minimize Solvent Usage: The goal of recrystallization is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Refer to the solvent selection table below for guidance.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Crashing the solution directly into an ice bath can lead to smaller, less pure crystals and lower recovery.
-
Issue 4: Emulsion Formation During Extraction
-
Question: An emulsion has formed at the interface of the organic and aqueous layers, and they won't separate. How can I resolve this?
-
Answer: Emulsions are common and can be resolved in several ways:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gently inverting the separatory funnel several times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for the extraction?
-
A1: A weak base like sodium bicarbonate (NaHCO₃) is generally preferred for extracting carboxylic acids.[3] It is strong enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic protons, which can help to avoid unwanted side reactions with other functional groups that might be present. A saturated aqueous solution of sodium bicarbonate is a good choice.
-
-
Q2: How do I choose the right organic solvent for the extraction?
-
A2: The organic solvent should be immiscible with water and should readily dissolve the neutral and basic impurities while having low solubility for the carboxylate salt. Ethyl acetate (EtOAc) is a common and effective choice. Dichloromethane (DCM) can also be used.
-
-
Q3: What is the purpose of washing the organic layer with brine?
-
A3: Washing the separated organic layer with brine (saturated NaCl solution) helps to remove any residual water from the organic phase, aiding the subsequent drying process with agents like anhydrous sodium sulfate or magnesium sulfate.
-
-
Q4: How do I select an appropriate solvent for recrystallization?
-
A4: The principle of "like dissolves like" is a good starting point. Since this compound has both polar (carboxylic acid) and nonpolar (dimethylthiophene) character, a solvent of intermediate polarity or a mixed solvent system might work best. For other thiophene carboxylic acids, water has been used successfully for recrystallization.[5] A trial-and-error approach with small amounts of the crude product is often necessary. The table below provides some suggestions.
-
V. Detailed Protocols
Protocol 1: Optimized Acid-Base Extraction
-
Quenching: Carefully quench the reaction mixture by pouring it into a beaker containing crushed ice or cold water.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent, such as ethyl acetate.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate. Swirl the funnel gently at first to allow for the release of any CO₂ gas that forms. Stopper the funnel and shake, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add another portion of the sodium bicarbonate solution to the organic layer remaining in the funnel. Shake and separate as before. Combine the aqueous extracts. This ensures complete extraction of the carboxylic acid.
-
Wash Organic Layer: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. This layer contains impurities and can typically be discarded after confirming the absence of the product by a technique like TLC.
Protocol 2: Precipitation and Isolation
-
Cooling: Place the combined aqueous extracts in an ice bath to cool.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 2 and 3. Use pH paper to monitor the pH.
-
Precipitation: A white to off-white precipitate of this compound should form.
-
Digestion: Continue to stir the mixture in the ice bath for an additional 15-30 minutes to allow for complete precipitation and crystal growth.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying: Allow the solid to air-dry on the filter for a period, then transfer it to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 3: Recrystallization for High Purity
-
Solvent Selection: Choose a suitable solvent or solvent pair from the table below.
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the pure crystals under vacuum to remove any residual solvent. The melting point of pure this compound is 117-118°C.[6]
VI. Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale and Comments |
| Water | 100 | High | Successfully used for other thiophene carboxylic acids.[5] Good for polar compounds. May require a larger volume. |
| Ethanol/Water | Variable | Medium-High | A versatile mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then clarify with a few drops of hot ethanol. |
| Acetone/Hexane | Variable | Medium-Low | Another common mixed solvent system. Dissolve in a minimum of hot acetone and add hexane until turbidity persists. |
| Toluene | 111 | Low | May be a good choice if nonpolar impurities are a concern. |
VII. References
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 2,5-Dimethylthiophene-3-carboxylic acid
For researchers engaged in the synthesis and characterization of novel pharmaceutical compounds, a deep understanding of analytical techniques is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation, providing unparalleled insight into the molecular architecture of organic compounds. Thiophene derivatives, in particular, are prevalent motifs in medicinal chemistry, and a precise interpretation of their NMR spectra is crucial for unambiguous identification and further development.
This guide provides an in-depth, experience-driven approach to interpreting the ¹H NMR spectrum of 2,5-Dimethylthiophene-3-carboxylic acid. We will move beyond a simple recitation of expected chemical shifts to explore the underlying principles that govern the spectral appearance of this molecule. This includes a comparative analysis with structurally related compounds to build a robust and self-validating interpretation.
Predicted ¹H NMR Spectrum of this compound
A detailed analysis of the molecular structure allows for a confident prediction of the ¹H NMR spectrum. We anticipate four distinct signals corresponding to the four different proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Thiophene Ring Proton (H4) | ~7.0 | Singlet | 1H |
| Methyl Group at C5 (-CH₃) | ~2.5 | Singlet | 3H |
| Methyl Group at C2 (-CH₃) | ~2.7 | Singlet | 3H |
Deconstructing the Spectrum: A Rationale-Driven Interpretation
The predicted chemical shifts and multiplicities are not arbitrary; they are rooted in the fundamental principles of NMR spectroscopy and the specific electronic environment of each proton in this compound.
The Carboxylic Acid Proton: A Broad Singlet in the Far Downfield Region
The proton of the carboxylic acid group is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10 and 13 ppm.[1][2][3][4] This significant deshielding is a result of two primary factors:
-
Anisotropic Effect: The π-electrons of the carbonyl group (C=O) generate a magnetic field that reinforces the applied external magnetic field in the region of the carboxylic acid proton.
-
Inductive Effect: The high electronegativity of the two oxygen atoms withdraws electron density from the O-H bond, further deshielding the proton.
The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[5] In some cases, particularly with protic solvents like D₂O or methanol-d₄, this proton can exchange with deuterium, leading to the disappearance of its signal.[2][6][7]
The Thiophene Ring Proton (H4): A Lone Sentinel
The single proton on the thiophene ring at the C4 position is predicted to resonate at approximately 7.0 ppm. Thiophene is an aromatic heterocycle, and its ring protons typically appear in the aromatic region (around 7-8 ppm) due to the ring current effect.[8][9] The precise chemical shift is influenced by the substituents on the ring. The electron-donating methyl groups at C2 and C5 would tend to shift this proton slightly upfield, while the electron-withdrawing carboxylic acid group at C3 would have a deshielding effect. The observed chemical shift will be a balance of these competing influences. Since there are no adjacent protons, this signal will appear as a sharp singlet. While long-range couplings can sometimes be observed in thiophene systems, they are typically small and may not be resolved.[10][11]
The Methyl Protons: Differentiated by Proximity
We expect two distinct singlets for the two methyl groups. Both are attached to the aromatic thiophene ring, placing them in a similar chemical environment. However, their proximity to the electron-withdrawing carboxylic acid group will differentiate their chemical shifts.
-
Methyl Group at C2: This methyl group is ortho to the carboxylic acid. The spatial proximity and the inductive/mesomeric effects of the carboxyl group will cause a more significant deshielding effect on these protons, leading to a downfield shift to around 2.7 ppm.
-
Methyl Group at C5: This methyl group is further away from the carboxylic acid group. The deshielding effect will be less pronounced, resulting in a more upfield chemical shift, predicted to be around 2.5 ppm.
Both methyl groups will appear as singlets as there are no vicinal protons to couple with.
Comparative Analysis: Building Confidence Through Analogy
A key aspect of robust spectral interpretation is the comparison with known compounds. By examining the spectra of structurally similar molecules, we can validate our assignments for this compound.
| Compound | Relevant Proton | Reported Chemical Shift (δ, ppm) | Source |
| 3-Methylthiophene | H2, H4, H5 | ~7.17, ~6.87, ~6.86 | [12] |
| 2,5-Dimethylthiophene | H3, H4 | Not explicitly stated, but expected ~6.5-7.0 | [13] |
| Thiophene-3-carboxylic acid | H2, H4, H5 | Varies with solvent and concentration |
The data for 3-methylthiophene shows the typical chemical shifts for protons on a substituted thiophene ring.[12] Comparing this to our target molecule, we can see how the addition of another methyl group and a carboxylic acid will influence the position of the remaining ring proton. The spectrum of 2,5-dimethylthiophene provides a baseline for the chemical shifts of the methyl groups and the ring protons in the absence of the carboxylic acid.
Experimental Protocol: A Self-Validating Workflow
To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, if the carboxylic acid proton is of particular interest and exchange is a concern, a non-protic solvent like DMSO-d₆ is recommended.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Logical Relationships in Spectral Interpretation
The process of deducing the structure from the spectrum is a logical puzzle where each piece of information constrains the possibilities.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. By systematically analyzing the chemical shifts, integration, and multiplicities of the four expected signals, a confident structural assignment can be made. This process is strengthened by a comparative analysis with related thiophene derivatives and adherence to a robust experimental workflow. For researchers in drug development and organic synthesis, the ability to perform such detailed spectral interpretations is an indispensable skill for accelerating discovery and ensuring the integrity of their scientific findings.
References
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Takahashi, K., et al. (1969). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 42(1), 231-236. Available at: [Link]
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Takahashi, K., et al. (1968). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 41(10), 2482-2487. Available at: [Link]
- El-Osta, B., et al. (1981). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Iraqi Journal of Science, 22(2), 241-253.
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Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry, 48(11), 853-859. Available at: [Link]
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Smirnov, S. N., et al. (2000). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 122(38), 9258-9266. Available at: [Link]
-
Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. Available at: [Link]
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Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available at: [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 479-490. Available at: [Link]
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McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]
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JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
- Gronowitz, S., & Hoffman, R. A. (1960). Electron Coupling of Proton Spins in Heterocyclic Molecules. N-benzylthieno [3,2-b ]pyrrole. The Journal of Chemical Physics, 33(4), 1253-1254.
-
Soderberg, T. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. ResearchGate. Available at: [Link]
-
Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. Reddit. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]
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ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. ResearchGate. Available at: [Link]
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Soderberg, T. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Liverpool.
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Clays, K., et al. (2025). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Dalton Transactions. Available at: [Link]
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PubChemLite. (n.d.). This compound (C7H8O2S). PubChemLite. Available at: [Link]
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PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. PubChem. Available at: [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,5-Dimethylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Thiophene Scaffold: A ¹³C NMR Perspective
The thiophene ring is a five-membered aromatic heterocycle. The electronic environment of each carbon atom in the ring is highly sensitive to the nature and position of its substituents. This sensitivity is directly reflected in the ¹³C NMR chemical shifts, making it a powerful tool for confirming substitution patterns. In an unsubstituted thiophene, the C2 and C5 carbons (α-carbons) are equivalent and resonate at a different frequency than the equivalent C3 and C4 carbons (β-carbons). The introduction of substituents disrupts this symmetry and induces predictable shifts in the resonance frequencies of the ring carbons.
Predicted ¹³C NMR Chemical Shifts for 2,5-Dimethylthiophene-3-carboxylic Acid
Based on the principles of substituent additivity and analysis of related compounds, the following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~145-150 | The C2 carbon is attached to a methyl group and is alpha to the sulfur atom. The methyl group has a shielding effect, but the adjacent electron-withdrawing carboxylic acid group at C3 will cause a downfield shift. |
| C3 | ~135-140 | This carbon is directly attached to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |
| C4 | ~125-130 | The C4 carbon is beta to the carboxylic acid and adjacent to the methyl-substituted C5. It is expected to be the most shielded of the ring carbons. |
| C5 | ~140-145 | Similar to C2, the C5 carbon is attached to a methyl group and is alpha to the sulfur atom. It will be deshielded compared to an unsubstituted thiophene. |
| -COOH | ~165-170 | The carboxylic acid carbonyl carbon consistently appears in this downfield region. |
| 2-CH₃ | ~15-20 | Methyl groups attached to aromatic rings typically resonate in this range. |
| 5-CH₃ | ~15-20 | Similar to the 2-methyl group. |
Comparative Analysis with Structurally Related Thiophenes
To substantiate the predicted chemical shifts, a comparative analysis with known ¹³C NMR data of structurally similar thiophene derivatives is essential. The following table summarizes the experimental ¹³C NMR data for key analogues. This comparison allows for the dissection of individual substituent effects.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Solvent |
| Thiophene-3-carboxylic acid [1][2] | 128.1 | 138.4 | 127.3 | 133.0 | 163.5 (-COOH) | DMSO-d₆ |
| 2,5-Dimethylthiophene [3][4] | 137.6 | 125.1 | 125.1 | 137.6 | 15.1 (-CH₃) | Neat |
Dissecting Substituent Effects:
-
Carboxylic Acid Group (-COOH) at C3: As observed in thiophene-3-carboxylic acid, the C3 carbon experiences a significant downfield shift to ~138.4 ppm due to the electron-withdrawing nature of the carboxyl group.[1][2] The adjacent carbons, C2 and C4, are also affected, albeit to a lesser extent.
-
Methyl Groups (-CH₃) at C2 and C5: In 2,5-dimethylthiophene, the methyl groups cause a downfield shift of the C2 and C5 carbons to ~137.6 ppm compared to unsubstituted thiophene.[3][4] This is a result of the alkyl substituent effect on the aromatic ring. The methyl carbons themselves appear shielded at ~15.1 ppm.[3]
By combining these observed effects, we can rationalize the predicted shifts for this compound. The presence of all three substituents will lead to a complex interplay of electronic effects, resulting in the predicted chemical shift ranges.
Visualizing Substituent Effects on the Thiophene Ring
The following diagram illustrates how the electron-donating methyl groups and the electron-withdrawing carboxylic acid group influence the electron density and, consequently, the ¹³C NMR chemical shifts of the thiophene ring carbons in this compound.
Caption: Substituent effects on the thiophene ring.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers aiming to acquire experimental ¹³C NMR data for this compound or similar derivatives, the following standardized protocol is recommended.
1. Sample Preparation:
- Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved signals.
3. Data Acquisition Parameters (¹³C NMR):
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[5]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis by setting the reference signal (e.g., TMS at 0.00 ppm or the solvent peak) to its known value.
- Integrate the signals if quantitative information is desired, although this is less common for ¹³C NMR than for ¹H NMR.
Workflow for NMR Analysis
The overall process from sample preparation to structural elucidation is a systematic workflow.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for this compound. By leveraging a comparative approach with structurally related compounds, we can confidently anticipate the spectral features of the target molecule. This methodology not only serves as a practical guide for spectral interpretation but also reinforces the fundamental principles of structure-property relationships in NMR spectroscopy. For unambiguous structural confirmation, the experimental acquisition of the ¹³C NMR spectrum, following the protocol outlined, is highly recommended.
References
-
Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
-
Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry. Wiley. Available at: [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Available at: [Link]
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Sarotti, A. M. (2013). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 117(2), 486-496. Available at: [Link]
-
SpectraBase. (n.d.). 2,5-DIMETHYL-4-FORMYLTHIOPHENE-3-CARBOXYLIC-ACID. Available at: [Link]
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Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. Semantic Scholar. Available at: [Link]
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Wi, S., et al. (2020). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 16(10), 6427-6449. Available at: [Link]
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Dos Santos, A. G., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16641. Available at: [Link]
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SpectraBase. (n.d.). 2,5-Dimethyl-thiophene. Available at: [Link]
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SpectraBase. (n.d.). 3-Thiophenecarboxylic acid. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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SpectraBase. (n.d.). 3-Thiophenecarboxylic acid. Available at: [Link]
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PubChem. (n.d.). 2,5-Dimethylthiophene. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Satonaka, H., Abe, K., & Hirota, M. (n.d.). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
13-C NMR Chemical Shift Table. (n.d.). Scribd. Available at: [Link]
-
2,5-Dimethylthiophene. (n.d.). In Wikipedia. Retrieved from [Link]
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IR spectroscopy of 2,5-Dimethylthiophene-3-carboxylic acid
An In-Depth Comparative Guide to the Infrared Spectroscopy of 2,5-Dimethylthiophene-3-carboxylic acid
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides a detailed examination of the IR spectrum of this compound, a substituted heterocyclic compound, and compares its spectral features against structurally similar molecules to aid in unambiguous identification.
The Structural Landscape: Key Vibrational Reporters
This compound (C₇H₈O₂S) incorporates three distinct structural motifs, each with characteristic vibrational modes that act as reporters in an IR spectrum:
-
The Carboxylic Acid Moiety (-COOH): This group is arguably the most dominant feature in the IR spectrum due to the strong dipole moments of its C=O and O-H bonds and its tendency to form hydrogen-bonded dimers in the solid state.
-
The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its vibrations are influenced by the substitution pattern.
-
The Methyl Groups (-CH₃): Two methyl groups are attached to the thiophene ring at positions 2 and 5.
Understanding the expected spectral contributions from each of these components is crucial for accurate interpretation.
Predicted IR Absorption Profile of this compound
The following table summarizes the anticipated vibrational frequencies and their assignments. These ranges are derived from established principles of IR spectroscopy for carboxylic acids and thiophene derivatives.[1][2]
| Vibrational Mode | Functional Group | **Expected Frequency Range (cm⁻¹) ** | Intensity | Key Characteristics |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer. This broad envelope often overlaps with C-H stretching bands.[2][3][4] |
| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Weak to Medium | Corresponds to the single C-H bond on the thiophene ring. |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 | Medium | Symmetric and asymmetric stretching of the C-H bonds in the two -CH₃ groups. |
| C=O Stretch | Carboxylic Acid | 1680 - 1725 | Strong, Sharp | The position is sensitive to conjugation and hydrogen bonding. For a dimeric, conjugated acid, it appears at the lower end of the typical range (1760-1690 cm⁻¹).[2][3] |
| C=C Stretch | Thiophene Ring | 1350 - 1530 | Medium to Weak | Aromatic ring stretching vibrations. Thiophene derivatives show several bands in this region. |
| O-H Bend (in-plane) | Carboxylic Acid | 1395 - 1440 | Medium | Can sometimes be obscured by C-H bending bands.[2] |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Involves coupling between C-O stretching and O-H in-plane bending. |
| O-H Bend (out-of-plane) | Carboxylic Acid | 910 - 950 | Medium, Broad | Another characteristic, often broad peak for carboxylic acid dimers.[2][5] |
| C-S Stretch | Thiophene Ring | 650 - 850 | Weak to Medium | Characteristic of the thiophene heterocycle.[6] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a reliable IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used standard.
Step-by-Step Methodology: KBr Pellet Preparation
-
Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is the primary source of spectral interference, particularly in the broad O-H stretching region. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Combine the sample and KBr in an agate mortar. Grind the mixture with a pestle for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (the Christiansen effect).
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr into a transparent or translucent disc.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
An alternative, modern technique is Attenuated Total Reflectance (ATR) , which requires minimal sample preparation. A small amount of the solid powder is simply pressed against a high-refractive-index crystal (e.g., diamond or germanium). While faster, the relative peak intensities may differ slightly from a KBr transmission spectrum.
Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.
Comparative Analysis: Distinguishing Features
The true power of IR spectroscopy lies in comparing the spectrum of an unknown to that of known, related compounds. Below, we contrast the expected spectrum of this compound with three relevant alternatives.
Caption: Key Vibrational Modes of this compound.
Comparison Table: Key Spectral Differentiators
| Compound | Key Difference from Target Molecule | Absent Peaks | Present Peaks (Unique) |
| Thiophene-3-carboxylic acid | Lacks the two methyl groups. | Aliphatic C-H stretches (2850-3000 cm⁻¹). Specific methyl C-H bending modes. | Additional aromatic C-H stretches and out-of-plane bends due to more C-H bonds on the ring. |
| 2,5-Dimethylthiophene | Lacks the carboxylic acid group. | Broad O-H stretch (2500-3300 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). C-O stretch and O-H bends. | Spectrum is much simpler, dominated by thiophene ring and methyl group C-H vibrations. |
| Benzoic Acid | Has a benzene ring instead of a thiophene ring. | Thiophene-specific ring and C-S vibrations. | Benzene ring overtone bands (1600-2000 cm⁻¹) and specific C=C ring stretches (~1600, 1580, 1500, 1450 cm⁻¹). |
Analysis of Alternatives:
-
vs. Thiophene-3-carboxylic acid: The most telling difference would be the complete absence of absorptions in the 2850-3000 cm⁻¹ region, which are characteristic of the methyl C-H stretches. The fingerprint region would also differ due to changes in the substitution pattern and vibrational coupling.
-
vs. 2,5-Dimethylthiophene: This comparison is straightforward. The spectrum of 2,5-dimethylthiophene would be missing the two most prominent features of the target compound: the intensely broad O-H stretch and the very strong C=O carbonyl absorption.[7]
-
vs. Benzoic Acid: While both are aromatic carboxylic acids and share the broad O-H and strong C=O absorptions, the fingerprint regions would be distinct. Benzoic acid exhibits characteristic benzene ring absorptions, which differ from the vibrations of the sulfur-containing thiophene ring.[5]
Conclusion
The infrared spectrum of this compound is definitively characterized by a combination of features from its constituent functional groups. The presence of an extremely broad absorption band from 2500-3300 cm⁻¹ coupled with a strong, sharp carbonyl peak around 1700 cm⁻¹ unambiguously confirms the carboxylic acid moiety.[2][3][8] Concurrently, absorptions in the 2850-3000 cm⁻¹ range signal the aliphatic C-H bonds of the methyl groups, and weaker absorptions in the fingerprint region are characteristic of the substituted thiophene ring. By comparing an experimental spectrum against the profiles of logical alternatives, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
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Marzouk, H. A., et al. "The Infrared Absorption Spectra of Thiophene Derivatives." Bulletin of University of Osaka Prefecture. Series A, Engineering and Natural Sciences, vol. 8, no. 1, 1959, pp. 81-91. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dimethylthiophene-3-carboxylic Acid
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2,5-Dimethylthiophene-3-carboxylic acid (DMTC). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying principles of analytical choices. We will explore ionization techniques, predict fragmentation pathways, and benchmark mass spectrometry against alternative analytical methodologies, providing the experimental data and protocols necessary for practical application.
Introduction: The Analytical Challenge of Thiophene Carboxylic Acids
This compound is a heterocyclic compound featuring a thiophene ring substituted with two methyl groups and a carboxylic acid functional group. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making their accurate identification and quantification critical. The presence of both an aromatic-like ring and a polar carboxylic acid group presents a unique analytical challenge, requiring careful selection of methodology to achieve optimal sensitivity and structural elucidation. Mass spectrometry (MS) stands out as a premier technique for this purpose due to its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis.[1]
Core Principles: Mass Spectrometry of this compound
The mass spectrometric analysis of any compound involves three main stages: ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the nature of the ions generated—either intact molecular ions or a rich pattern of fragment ions.[2]
Ionization Techniques: A Comparative Overview
For a molecule like DMTC (Molecular Weight: 156.2 g/mol , Monoisotopic Mass: 156.0245 Da[3][4]), the selection of an ionization source depends largely on the analytical goal and the preceding separation technique (e.g., Gas or Liquid Chromatography).
-
Electron Ionization (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[5] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and extensive fragmentation.[6] This is highly valuable for structural identification as the fragmentation pattern serves as a chemical "fingerprint." EI is suitable for DMTC if the compound is thermally stable and sufficiently volatile, or can be made so through derivatization.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for analytes in solution and is the standard for Liquid Chromatography (LC-MS).[2] It generates ions by applying a high voltage to a liquid, creating an aerosol.[1] For DMTC, ESI can be used in two modes:
-
Negative Ion Mode: This is often the preferred mode for acidic compounds. It generates a deprotonated molecular ion, [M-H]⁻, at m/z 155. This approach is highly sensitive and typically produces a simple spectrum dominated by the molecular ion, which is ideal for quantification.
-
Positive Ion Mode: This mode generates a protonated molecule, [M+H]⁺, at m/z 157. While also effective, it can sometimes produce other adducts (e.g., [M+Na]⁺) which can complicate spectral interpretation.[3]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS technique suitable for nonpolar, thermally stable molecules that are not easily ionized by ESI.[5] It uses a corona discharge to ionize the sample, often resulting in protonated molecules [M+H]⁺.
Recommendation: For unambiguous structural confirmation, GC-MS with Electron Ionization is superior due to its reproducible and extensive fragmentation. For high-sensitivity quantification in complex matrices like biological fluids, LC-MS with Electrospray Ionization in negative ion mode is the method of choice.
Fragmentation Pathways and Spectral Interpretation
Understanding the fragmentation of DMTC is key to its identification. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
A. Electron Ionization (EI) Fragmentation:
Under EI conditions, the molecular ion (m/z 156) will undergo several predictable fragmentation reactions common to carboxylic acids and aromatic systems.[7]
-
Loss of a Hydroxyl Radical (•OH): A primary fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in a highly stable acylium ion. For DMTC, this produces a fragment at m/z 139 .[7]
-
Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the thiophene ring and the carboxyl group results in the loss of a 45 Da radical, yielding a 2,5-dimethylthienyl cation at m/z 111 .[7]
-
Loss of a Methyl Radical (•CH₃): Cleavage of a C-C bond from one of the methyl groups can occur, leading to an ion at m/z 141 .
The following diagram illustrates the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation pathway for DMTC.
B. ESI Fragmentation (MS/MS):
In tandem mass spectrometry (MS/MS), the deprotonated ion ([M-H]⁻, m/z 155) is isolated and fragmented via collision-induced dissociation (CID). The most likely fragmentation is decarboxylation.
-
Loss of Carbon Dioxide (CO₂): The carboxylate anion readily loses a neutral CO₂ molecule (44 Da), resulting in a stable 2,5-dimethylthienyl anion at m/z 111 .
The following table summarizes the key mass fragments for DMTC.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Putative Fragment Structure |
| EI | 156 ([M]⁺•) | 141 | •CH₃ (15 Da) | [C₆H₅O₂S]⁺ |
| 139 | •OH (17 Da) | 2,5-dimethylthiophene-3-carbonylium | ||
| 111 | •COOH (45 Da) | 2,5-dimethylthienyl cation | ||
| ESI (-) | 155 ([M-H]⁻) | 111 | CO₂ (44 Da) | 2,5-dimethylthienyl anion |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is essential to compare it with other available techniques to make an informed decision based on the specific analytical requirements.
| Feature | Mass Spectrometry (GC/LC-MS) | HPLC-UV | GC-FID |
| Specificity | Very High (provides mass and structural data) | Moderate (based on retention time and UV absorbance) | Low (based on retention time only) |
| Sensitivity | Very High (pg to fg range) | Moderate (ng to µg range) | Moderate (ng range) |
| Structural Info | Yes (via fragmentation) | No | No |
| Matrix Effect | High (ion suppression/enhancement) | Low to Moderate | Low |
| Throughput | Moderate | High | High |
| Cost | High | Low to Moderate | Low |
| Expertise | High | Moderate | Moderate |
Summary:
-
HPLC-UV is a cost-effective method for routine quantification if the analyte has a strong chromophore and the sample matrix is relatively clean. However, it lacks the specificity and structural confirmation capabilities of MS.
-
GC-FID is a robust and inexpensive technique for quantifying volatile compounds. It is less specific than MS and may require derivatization for polar molecules like DMTC.
-
Mass Spectrometry is the gold standard for trace-level detection and unambiguous identification. Its ability to provide structural information makes it indispensable for metabolite identification, impurity profiling, and research applications where certainty is paramount. For complex analyses like detecting DMTC in biological matrices, the selectivity of MS is often a necessity.[8]
Experimental Protocols
The following protocols provide a starting point for the analysis of DMTC. Method optimization is recommended for specific applications.
Protocol 1: GC-MS Analysis
This protocol is designed for structural confirmation and quantification of DMTC in a relatively clean solvent matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the DMTC standard in a suitable solvent (e.g., Methanol or Dichloromethane) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
(Optional Derivatization): For improved volatility and peak shape, the carboxylic acid can be derivatized (e.g., silylation with BSTFA or methylation with diazomethane).
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis
This protocol is optimized for high-sensitivity quantification of DMTC in complex matrices.[9]
-
Sample Preparation:
-
Prepare stock and calibration standards in a 50:50 mixture of Methanol:Water.
-
For complex matrices (e.g., plasma, urine), perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) to remove interferences.
-
Vortex, centrifuge, and transfer the supernatant for analysis.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B (hold 0.5 min), ramp to 95% B over 4 min, hold 1 min, return to 5% B and re-equilibrate for 2 min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Sciex 6500+ QTRAP or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
IonSpray Voltage: -4500 V.
-
Source Temp: 500°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Q1/Q3 Transition: 155.0 -> 111.0
-
Optimize collision energy and other compound-specific parameters.
-
-
The workflow for a typical LC-MS experiment is visualized below.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound offers exceptional specificity and sensitivity. For definitive structural elucidation, GC-MS with Electron Ionization provides rich, reproducible fragmentation patterns. For quantitative analysis, particularly at trace levels in complex environments, LC-MS/MS with Electrospray Ionization is the superior choice. While alternative methods like HPLC-UV and GC-FID have their place in routine analysis due to lower cost and higher throughput, they cannot match the confident identification provided by mass spectrometry. The selection of the appropriate technique ultimately hinges on a careful balance of the analytical objective, required sensitivity, sample complexity, and available resources.
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analytical methods for the characterization of 2,5-Dimethylthiophene-3-carboxylic acid
An In-Depth Comparative Guide to the Analytical Characterization of 2,5-Dimethylthiophene-3-carboxylic Acid
For researchers, medicinal chemists, and quality control specialists, the unambiguous characterization of molecular entities is the bedrock of scientific validity and product safety. This compound (CAS No: 26421-32-9, Molecular Formula: C₇H₈O₂S, Molecular Weight: 156.21 g/mol ) is a valuable heterocyclic building block in the synthesis of pharmacologically active compounds and advanced materials.[1][2] Its purity and structural integrity are paramount. This guide provides a comparative overview of the essential analytical techniques required for its comprehensive characterization, explaining not just the "how" but the "why" behind the methodologies.
No single analytical technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on the orthogonal application of several methods, where each technique provides a unique and complementary piece of the structural puzzle. For this compound, the core analytical workflow involves Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) Spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
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A Tale of Two Isomers: Unraveling the Biological Activities of Thiophene-2-Carboxylic Acid and Thiophene-3-Carboxylic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the subtle shift of a single functional group can dramatically alter a molecule's biological profile. This guide delves into the fascinating case of thiophene carboxylic acid isomers—thiophene-2-carboxylic acid and thiophene-3-carboxylic acid—offering a comprehensive comparison of their biological activities, supported by experimental data and mechanistic insights. As Senior Application Scientists, we aim to provide not just a list of facts, but a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these closely related compounds.
The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The position of the carboxylic acid group on this ring, at either the 2- or 3-position, creates two distinct isomers with unique electronic and steric properties, which in turn dictates their interactions with biological targets.
At a Glance: Comparative Biological Profile
While extensive research has been conducted on a vast array of their derivatives, direct comparative studies on the parent isomers are less common. However, existing data, particularly in the realm of enzyme inhibition, provides a compelling glimpse into their differential activities. For other biological effects, we will draw upon data from simple derivatives to infer the potential activities of the parent compounds, with the understanding that these are extrapolations.
| Biological Activity | Thiophene-2-Carboxylic Acid | Thiophene-3-Carboxylic Acid | Key Findings |
| Enzyme Inhibition (D-Amino Acid Oxidase) | Moderate Inhibitor (IC50 = 7.8 µM) | Potent Inhibitor (IC50 = 4.4 µM) | Thiophene-3-carboxylic acid shows stronger inhibition of DAO, a potential target for neurological disorders.[2] |
| Antimicrobial Activity | Derivatives show activity | Derivatives show activity | Data on parent compounds is limited, but various derivatives of both isomers exhibit significant antimicrobial effects.[3][4][5][6] |
| Anti-inflammatory Activity | Derivatives show activity | Derivatives show activity | Derivatives of both isomers are known to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[7][8][9] |
| Anticancer Activity | Derivatives show cytotoxicity | Derivatives show cytotoxicity | A wide range of derivatives from both isomers have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] |
Delving Deeper: A Mechanistic Comparison
The observed differences in biological activity can be attributed to the distinct electronic and steric environments of the carboxylic acid group in each isomer.
A Case Study in Enzyme Inhibition: D-Amino Acid Oxidase (DAO)
A direct comparative study on the inhibition of D-amino acid oxidase (DAO), a flavoenzyme implicated in the pathophysiology of schizophrenia, provides a clear example of isomeric differentiation. Thiophene-3-carboxylic acid was found to be a more potent inhibitor of DAO with an IC50 value of 4.4 µM, compared to thiophene-2-carboxylic acid's IC50 of 7.8 µM.[2]
Causality Behind the Difference:
X-ray crystallography and molecular dynamics simulations revealed that both isomers bind to the active site of DAO, with the thiophene ring stacking against the Tyr224 residue.[2] The more potent inhibitory activity of the 3-isomer is attributed to a more favorable orientation within the active site, leading to stronger interactions. This highlights how the positioning of the carboxylic acid group influences the overall binding affinity and inhibitory potential.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and validation, we provide detailed protocols for key biological assays.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Thiophene carboxylic acid isomer (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the thiophene carboxylic acid isomers in the appropriate broth in the 96-well plates.
-
Inoculation: Add the prepared microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Signaling Pathways: The Next Frontier
While the direct molecular targets of thiophene carboxylic acid isomers are being elucidated, their downstream effects on cellular signaling pathways are of significant interest. Thiophene derivatives have been shown to modulate key pathways involved in inflammation and cancer, such as the NF-κB and apoptosis pathways. [14][15][16][17] Potential Modulation of the NF-κB Pathway:
The NF-κB signaling pathway is a central regulator of inflammation. [18]Thiophene derivatives have been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like COX-2. [14][15]The differential ability of the 2- and 3-isomers to modulate this pathway warrants further investigation.
Caption: Potential Inhibition of the NF-κB Pathway.
Induction of Apoptosis:
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [16][17][19][20]The ability of each isomer to modulate key apoptotic proteins such as caspases and Bcl-2 family members is a critical area for future comparative studies.
Conclusion and Future Directions
The positional isomerism of thiophene carboxylic acids presents a compelling example of how subtle structural changes can lead to significant differences in biological activity. While thiophene-3-carboxylic acid shows greater promise as a DAO inhibitor, the full therapeutic potential of both isomers and their derivatives across various disease areas is still being uncovered.
Future research should focus on:
-
Direct comparative studies of the parent isomers in antimicrobial, anti-inflammatory, and anticancer assays to generate robust quantitative data.
-
Elucidation of specific molecular targets for each isomer to understand their mechanisms of action at a deeper level.
-
Investigation of their effects on key signaling pathways to unravel their downstream cellular consequences.
-
Exploration of structure-activity relationships of a wider range of simple derivatives to build a more comprehensive picture of how substitutions on the thiophene ring influence biological activity.
By systematically addressing these questions, the scientific community can unlock the full potential of these versatile thiophene scaffolds in the development of novel and effective therapeutics.
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Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
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A Comparative Analysis for the Bench Scientist: 2,5-Dimethylthiophene-3-carboxylic acid vs. Thiophene-3-carboxylic acid
In the landscape of heterocyclic chemistry, thiophene scaffolds are foundational building blocks, particularly in the realms of medicinal chemistry and materials science. Their utility is often tailored by the nature and position of substituents on the thiophene ring. This guide provides a detailed comparative analysis of two closely related analogues: 2,5-Dimethylthiophene-3-carboxylic acid and its parent compound, Thiophene-3-carboxylic acid. We will delve into their fundamental physicochemical properties, supported by experimental data, and explore how the addition of two methyl groups influences their characteristics and potential applications.
At a Glance: Key Physicochemical Properties
The introduction of two methyl groups at the 2- and 5-positions of the thiophene ring in thiophene-3-carboxylic acid brings about predictable yet significant changes in its physical and chemical properties. These alterations are primarily driven by the electron-donating nature and steric bulk of the methyl substituents.
| Property | This compound | Thiophene-3-carboxylic acid | Rationale for an Experimental Scientist |
| Molecular Formula | C₇H₈O₂S[1] | C₅H₄O₂S | The addition of two methyl groups increases the carbon and hydrogen count. |
| Molecular Weight | 156.2 g/mol [1] | 128.15 g/mol | A higher molecular weight can influence physical properties like boiling point and density. |
| Melting Point | 117-118 °C | 136-141 °C | The less symmetrical structure of the dimethylated compound can lead to less efficient crystal packing and a lower melting point. |
| Boiling Point | 278.8 °C (Predicted)[2] | 260 °C (Estimate) | The increased molecular weight and van der Waals forces of the dimethylated compound lead to a higher boiling point. |
| pKa | ~4.0 (Predicted)[2] | 4.1 (at 25°C) | The electron-donating methyl groups are expected to slightly increase the electron density on the carboxylate group, making the conjugate base less stable and the acid slightly weaker (higher pKa). An experimental value for the dimethylated compound is not readily available. |
| Solubility | Data not readily available | Water: 4.3 g/L (25 °C) | The increased lipophilicity due to the methyl groups would suggest lower solubility in polar solvents like water for the dimethylated analogue. |
Structural and Electronic Considerations: A Tale of Two Thiophenes
The fundamental difference between these two molecules lies in the electronic and steric influence of the methyl groups on the thiophene ring.
Spectroscopic Fingerprints: A Comparative Overlay
The structural differences between the two compounds are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of thiophene-3-carboxylic acid, one would expect to see three distinct aromatic proton signals. For this compound, the two methyl groups simplify the aromatic region to a single proton signal, while also introducing two new signals for the methyl protons.
Thiophene-3-carboxylic acid (in CDCl₃):
-
~8.24 ppm (s, 1H): Proton at C2
-
~7.57 ppm (d, 1H): Proton at C5
-
~7.34 ppm (d, 1H): Proton at C4[3]
This compound (Predicted in CDCl₃):
-
Aromatic region: One singlet for the C4 proton.
-
Aliphatic region: Two singlets for the two methyl groups at C2 and C5.
Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic IR absorption bands for the carboxylic acid group: a broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹. The fingerprint region will show differences due to the C-H bending and ring vibrations influenced by the methyl substituents.
Synthesis Strategies: Building the Thiophene Core
The synthesis of these thiophene derivatives can be approached through several established methods in heterocyclic chemistry.
Synthesis of Thiophene-3-carboxylic Acid
A common laboratory-scale synthesis involves the bromination of thiophene followed by metallation and subsequent carboxylation.
Synthesis of this compound
The synthesis of the dimethylated analogue often employs the Gewald reaction, a powerful tool for the construction of substituted thiophenes.[2] This multicomponent reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of a 2,5-Dimethyl-3-aminothiophene Precursor
This protocol outlines a general procedure that can be adapted for the synthesis of a precursor to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), acetone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or diethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Hydrolysis and Further Modification: The resulting aminothiophene ester can then be hydrolyzed to the carboxylic acid and the amino group can be removed via diazotization followed by reduction.
Reactivity and Biological Potential: The Impact of Methylation
The presence of methyl groups in this compound is anticipated to influence its reactivity and biological profile compared to the unsubstituted parent compound.
Chemical Reactivity
The electron-donating methyl groups increase the electron density of the thiophene ring, potentially making it more susceptible to electrophilic attack. However, the positions of the methyl groups (2 and 5) block these reactive sites, directing any substitution to the 4-position. In reactions involving the carboxylic acid group, such as esterification or amidation, the steric hindrance from the adjacent methyl group at the 2-position might slightly decrease the reaction rate compared to thiophene-3-carboxylic acid. A study comparing the reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids suggests that the position of the carboxyl group relative to the sulfur atom significantly impacts reactivity.[4] While a direct comparative study with the dimethylated analogue is not available, it is reasonable to infer that the electronic and steric changes will play a role.
Biological Activity
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. Thiophene derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The addition of methyl groups can impact biological activity in several ways:
-
Increased Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and potentially increase its bioavailability.
-
Metabolic Stability: The methyl groups can block sites of potential metabolism on the thiophene ring, leading to a longer biological half-life.
-
Receptor Binding: The steric bulk of the methyl groups can influence how the molecule fits into the binding pocket of a biological target, potentially increasing or decreasing its affinity and efficacy.
While specific comparative biological data for these two exact compounds is scarce, the general principles of medicinal chemistry suggest that the dimethylated analogue would have a distinct pharmacological profile.
Conclusion
The comparison between this compound and thiophene-3-carboxylic acid offers a clear illustration of the profound impact of simple alkyl substitution on the properties of a heterocyclic scaffold. The introduction of two methyl groups alters the molecule's physical properties, such as melting and boiling points, and is predicted to subtly influence its acidity. Furthermore, these substituents are expected to modulate the compound's chemical reactivity and biological activity through a combination of electronic and steric effects. For the research scientist, understanding these differences is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The choice between these two building blocks will depend on the specific requirements of the target molecule, whether that be enhanced lipophilicity, altered reactivity, or a different steric profile for biological interactions.
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The Evolving Landscape of Thiophene-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylthiophene Derivatives
Introduction: The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, the 2,5-dimethylthiophene core serves as a versatile and synthetically accessible starting point for the development of novel therapeutic agents.[2] The methyl groups at the 2 and 5 positions influence the electronic properties and steric hindrance of the molecule, providing a unique framework for targeted drug design.[2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2,5-dimethylthiophene derivatives, with a primary focus on their anticancer applications. We will delve into experimental data, compare their performance with alternative thiophene-based compounds, and provide detailed protocols for their biological evaluation.
Unraveling the Anticancer Potential: A Focus on Topoisomerase II Inhibition
A notable example of the therapeutic potential of 2,5-dimethylthiophene derivatives lies in their activity as selective topoisomerase II inhibitors. A study focusing on a series of 2,5-dimethylthiophene/furan-based N-acetyl pyrazolines has demonstrated their efficacy in this area.[3] Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a well-established target for cancer chemotherapy. The inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
The research highlighted that specific compounds within this series exhibited potent and selective inhibitory activity against topoisomerase II without intercalating with DNA.[3] These derivatives were shown to exert significant anticancer effects against a panel of human cancer cell lines, including breast, colon, lung, and prostate cancers, with activity at the low micromolar level, comparable to the standard chemotherapeutic agent, etoposide.[3] Furthermore, these compounds induced the production of reactive oxygen species (ROS) in cancer cells and prompted cell cycle arrest at the G1 phase, contributing to their apoptotic effect.[3]
Comparative Analysis of Anticancer Activity
| Compound ID/Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2,5-dimethylthiophene/furan N-acetyl pyrazolines | 2,5-Disubstituted Thiophene | Breast, Colon, Lung, Prostate | Low µM level | Etoposide | - | [3] |
| Compound 480 | 2,3-Fused Thiophene | HeLa | 12.61 (µg/mL) | Paclitaxel | - | [4] |
| HepG2 | 33.42 (µg/mL) | Paclitaxel | - | [4] | ||
| Compound 471 | 2,3-Fused Thiophene | HeLa | 23.79 (µg/mL) | Paclitaxel | - | [4] |
| HepG2 | 13.34 (µg/mL) | Paclitaxel | - | [4] | ||
| Thiophene Carboxamide (2b) | Thiophene Carboxamide | Hep3B | 5.46 | - | - | [5] |
| Thiophene Carboxamide (2d) | Thiophene Carboxamide | Hep3B | 8.85 | - | - | [5] |
| Thiophene Carboxamide (2e) | Thiophene Carboxamide | Hep3B | 12.58 | - | - | [5] |
| Thienopyrimidine (3b) | Fused Thiophene | HepG2 | 3.105 | Doxorubicin | - | [6] |
| PC-3 | 2.15 | Doxorubicin | - | [6] | ||
| Thieno[3,2-b]pyrrole (4c) | Fused Thiophene | HepG2 | 3.023 | Doxorubicin | - | [6] |
| PC-3 | 3.12 | Doxorubicin | - | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and methodologies.
Structure-Activity Relationship Insights
The biological activity of thiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. For the 2,5-dimethylthiophene scaffold, the methyl groups provide a lipophilic character and can influence the orientation of the molecule within the binding pocket of its target protein.
The study on N-acetyl pyrazolines suggests that the combination of the 2,5-dimethylthiophene moiety with a pyrazoline ring and further N-acetylation is crucial for their selective topoisomerase II inhibitory activity.[3] The specific substitutions on the pendant phenyl ring of the pyrazoline core would further modulate the potency and selectivity, a common theme in SAR studies.
For other thiophene derivatives, the following general SAR principles have been observed:
-
Fused Ring Systems: Thienopyrimidines and thienopyrroles often exhibit potent anticancer activity, suggesting that extending the aromatic system can enhance interactions with biological targets.[6]
-
Substituents on Fused Rings: The nature of substituents on the fused ring systems significantly impacts cytotoxicity. For instance, in a series of thienopyrimidines, a chloro derivative (3b) showed excellent activity, while a methyl group (3e) resulted in lower cytotoxicity.[6]
-
Carboxamide Linker: The presence of a carboxamide linker is a common feature in many biologically active thiophene derivatives, likely participating in hydrogen bonding interactions with target enzymes.[5]
Caption: Key structural modifications influencing the topoisomerase II inhibitory activity of 2,5-dimethylthiophene derivatives.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of 2,5-dimethylthiophene derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2,5-Dimethylthiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
10 mM ATP
-
Test compounds
-
Stop buffer (containing SDS and loading dye)
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled DNA.
-
Inhibitor Addition: Add the desired concentrations of the test compound or vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the presence of supercoiled DNA, while the control lane will show relaxed DNA.[7][8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the 96-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[9]
Conclusion and Future Perspectives
2,5-Dimethylthiophene derivatives represent a promising class of compounds with significant potential in anticancer drug discovery. The demonstrated activity of N-acetyl pyrazoline derivatives as selective topoisomerase II inhibitors underscores the value of this scaffold. The comparative data, while not exhaustive, positions these compounds favorably among other thiophene-based anticancer agents. The key to advancing this field lies in systematic SAR studies, exploring a wider range of substitutions on the 2,5-dimethylthiophene core and associated functionalities to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the continued evaluation and development of these promising therapeutic candidates. Future research should also focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling to guide the rational design of next-generation 2,5-dimethylthiophene-based drugs.
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Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Amer, O. M., El-Sherbiny, M., & Abdel-Aziz, M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]
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Zhao, M., Cui, Y., Zhao, L., Zhu, T., Lee, R. J., Liao, W., ... & Teng, L. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8874-8880. [Link]
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Kumar, D., Joshi, G., Amrutkar, S. M., Baviskar, A. T., Kler, H., Singh, S., ... & Kumar, R. (2016). Synthesis and biological evaluation of new 2, 5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC advances, 6(18), 14880-14892. [Link]
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ResearchGate. (2023). Anticancer activities of new analogues against various cell lines expressed as IC50 values. [Link]
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Dudhe, R., Kumar, N., & Sharma, P. K. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie, 23(4), 493-504. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. [Link]
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National Center for Biotechnology Information. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. [Link]
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Dudhe, R., Kumar, N., & Sharma, P. K. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie, 23(4), 493-504. [Link]
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National Center for Biotechnology Information. (2013). Topoisomerase Assays. [Link]
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El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & El-Sayed, M. A. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(15), 4453. [Link]
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Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4, 4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]
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National Center for Biotechnology Information. (2011). Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. [Link]
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MDPI. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. [Link]
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The Unsung Workhorse: A Comparative Guide to 2,5-Dimethylthiophene-3-carboxylic acid as an Analytical Standard
For the Researcher, by a Senior Application Scientist
In the world of analytical chemistry, particularly within pharmaceutical and drug development, the pursuit of accuracy, precision, and reliability is paramount. The choice of an analytical standard can be the linchpin of a robust quantitative method. While household names in analytical standards abound, lesser-known compounds often possess unique advantages for specific applications. This guide delves into the utility of 2,5-Dimethylthiophene-3-carboxylic acid as an analytical standard, offering a comparative perspective against more conventional choices.
This is not a mere catalog of properties but an in-depth technical guide born from field-proven insights. We will explore the "why" behind the "how," grounding our discussion in the principles of scientific integrity and providing a framework for you to assess its suitability for your analytical challenges.
The Ideal Internal Standard: A Recap of First Principles
Before we dissect this compound, let us revisit the cornerstones of selecting an internal standard (IS) for chromatographic analysis. An effective IS is the bedrock of a self-validating system, compensating for variations in sample preparation, injection volume, and instrument response.[1][2]
The ideal internal standard should exhibit the following characteristics:
-
Structural Analogy: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction and chromatography.[1][3]
-
Chromatographic Resolution: The IS peak must be well-resolved from the analyte and any other sample components.[1][2]
-
Purity and Stability: It must be of high purity and chemically stable throughout the analytical process.[1]
-
Non-endogenous: The internal standard should not be naturally present in the sample matrix.[1][4]
-
Elution Proximity: Ideally, it should elute near the analyte(s) of interest.[1]
The following diagram illustrates the logical workflow for selecting an appropriate internal standard.
Caption: Workflow for the selection of a suitable internal standard.
Profiling this compound as an Analytical Standard
This compound is a sulfur-containing heterocyclic compound.[5] Its key physicochemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 26421-32-9 | [5] |
| Molecular Formula | C₇H₈O₂S | [5] |
| Molecular Weight | 156.20 g/mol | |
| Melting Point | 117-118 °C | |
| Appearance | Solid | |
| Predicted XlogP | 1.9 |
The presence of both a carboxylic acid group and a substituted thiophene ring makes it a compelling candidate as an internal standard for the analysis of a specific class of acidic drugs. The thiophene moiety provides a degree of non-polarity, while the carboxylic acid group allows for pH-dependent retention in reversed-phase chromatography, mirroring the behavior of many acidic pharmaceutical compounds.
A Comparative Analysis: this compound vs. Common Alternatives
Here, we compare it with two widely used carboxylic acid standards: Ibuprofen and Naproxen .
| Feature | This compound | Ibuprofen | Naproxen |
| Structure | Substituted thiophene carboxylic acid | Propionic acid derivative with an isobutylphenyl group | Propionic acid derivative with a methoxynaphthalene group |
| Molecular Weight | 156.20 g/mol | 206.29 g/mol | 230.26 g/mol |
| Chromophore | Thiophene ring | Phenyl ring | Naphthalene ring |
| Potential Applications | Analytes with thiophene or other heterocyclic cores; acidic drugs. | General purpose for acidic drugs, particularly propionic acid derivatives.[6][7] | Acidic drugs, especially those with larger aromatic systems.[8][9] |
| Advantages | - Structurally unique, less likely to be an endogenous compound or a metabolite of common drugs.- The sulfur atom can offer unique selectivity in certain chromatographic systems or with specific detectors. | - Widely available and well-characterized.- Proven track record in numerous validated methods.[6][7] | - Strong UV absorbance due to the naphthalene ring, beneficial for UV detection.[9]- Extensive history of use in bioanalytical methods.[8] |
| Considerations | - Limited published data on its use and performance.- UV absorbance may be lower compared to standards with more extensive aromatic systems. | - Potential for interference if the analyte is also a propionic acid derivative or if ibuprofen has been consumed by the subject in bioanalytical studies. | - Can be a common medication, requiring careful screening of subjects in clinical studies.[8][9] |
The following diagram illustrates the structural comparison of these potential internal standards.
Caption: Structural comparison of potential acidic internal standards.
Experimental Protocols: A Framework for Validation
While specific performance data for this compound is not available, we can outline a robust experimental protocol for its validation as an internal standard in a hypothetical HPLC-UV method for an acidic analyte. This protocol is based on established guidelines from the International Council for Harmonisation (ICH).
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a similar manner.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking a constant volume of the internal standard stock solution into varying concentrations of the analyte. The final concentration of the internal standard should be consistent across all calibration levels and samples.
Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectra of the analyte and this compound. A diode array detector is recommended for initial method development.
The following diagram outlines the general workflow for HPLC method validation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethylthiophene-3-carboxylic Acid
This document provides a detailed operational plan for the safe and compliant disposal of 2,5-Dimethylthiophene-3-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential information for laboratory safety and chemical handling. This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals.
Directive: The following procedures are based on established best practices for chemical waste management and the known hazards associated with thiophene derivatives and carboxylic acids. Since a specific Safety Data Sheet (SDS) for this compound may not be readily available, this guide extrapolates from structurally similar compounds to ensure a conservative and safety-first approach. Always consult your institution's Environmental Health & Safety (EHS) office for specific local and national regulations.[1]
Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the foundation of its safe disposal. This compound is a heterocyclic compound containing a thiophene ring, a known aromatic system that can exhibit biological activity, and a carboxylic acid group, which imparts acidic properties.
Causality of Hazards:
-
Thiophene Moiety: Thiophene and its derivatives are known irritants.[2] The sulfur atom and aromatic ring can interact with biological systems. While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin.[3]
-
Carboxylic Acid Group: The carboxylic acid functional group makes the compound acidic. Concentrated forms can cause skin and eye irritation or burns.[4][5]
-
Solid State: As a solid, the primary exposure risk is the inhalation of dust during handling, which can cause respiratory irritation.[4][6]
Anticipated Hazard Profile:
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statement & Rationale | Supporting Compounds |
| Skin Irritation | Category 2 | H315: Causes skin irritation. Avoid direct contact by wearing appropriate gloves and a lab coat. Thiophene derivatives are known skin irritants. | 5-Chlorothiophene-2-carboxylic acid[5], 1-Benzothiophene-5-carboxylic acid[4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. Chemical safety goggles are mandatory to prevent contact with dust or splashes. | 5-Chlorothiophene-2-carboxylic acid[5], 1-Benzothiophene-5-carboxylic acid[4] |
| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation. Handle in a well-ventilated area or fume hood to avoid inhaling dust. | 5-Bromothiophene-2-carboxylic acid[6], 2-Amino-4,5-dimethylthiophene-3-carboxylic acid[7] |
| Hazardous Decomposition | Not Classified | Under fire conditions, expect emission of Carbon Monoxide (CO), Carbon Dioxide (CO2), and Sulfur Oxides.[5][8] | 2,5-Dimethylthiophene[8], 5-Chlorothiophene-2-carboxylic acid[5] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] A face shield is recommended when handling larger quantities where splashing is possible.[10]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection: A flame-retardant lab coat is required.[11] Ensure it is fully buttoned to maximize skin coverage.[10]
-
Respiratory Protection: For weighing or procedures that may generate dust, work within a certified chemical fume hood.[12] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[6][8]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a legal and ethical requirement, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] Disposal down the drain or in regular trash is strictly prohibited.[12]
Step 1: Waste Identification and Segregation
All waste streams must be treated as hazardous unless confirmed otherwise by your institution's EHS professionals.[1]
-
Pure Chemical Waste: Unused or expired this compound.
-
Grossly Contaminated Materials: Items with visible chemical residue, such as weigh boats, spatulas, or spill cleanup materials.[15]
-
Contaminated PPE: Gloves, disposable lab coats, or other PPE that has come into contact with the chemical.[2]
Crucially, do not mix this waste stream with other incompatible wastes. [16] Specifically, keep it segregated from strong oxidizing agents and bases.[4][9]
Step 2: Waste Collection and Containment
Proper containment is critical to prevent leaks and environmental contamination.
-
Solid Waste: Collect pure chemical waste and grossly contaminated solids (e.g., weigh boats, contaminated absorbent pads) in a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) pail.[2][17]
-
Contaminated "Soft" Waste: Collect contaminated gloves and other disposable PPE in a separate, clearly labeled hazardous waste bag or a lined container.[6]
-
Container Integrity: Ensure all containers are in good condition, free of leaks, and have a secure, screw-on cap.[16][17] Do not fill containers beyond 90% capacity to allow for expansion.[12][17]
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
As soon as waste is first added, affix a hazardous waste label to the container.[1][16]
-
The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA while it awaits pickup.[17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Store the sealed waste containers in a well-ventilated, secure area.[2]
-
Segregate the container from incompatible materials using secondary containment bins.[13][18]
-
Weekly inspections of the SAA are required to check for leaks or container degradation.[17]
Step 5: Final Disposal
Final disposal must be managed by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][13]
-
Provide the necessary documentation for waste pickup as required by your institution.[15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Evacuate & Ventilate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab. Ensure the area is well-ventilated, preferably by using a fume hood.[19]
-
Don Appropriate PPE: Before cleaning, don the full PPE detailed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[4] Place the swept material into a designated hazardous waste container.[19] Do not use air hoses for cleanup.[19]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[2]
-
Collect All Waste: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[1][2]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- SAFETY DATA SHEET: 2,5-Dimethylthiophene. Thermo Fisher Scientific.
- SAFETY DATA SHEET: Thiophene. Sigma-Aldrich.
- SAFETY DATA SHEET: 2,5-Dimethylthiophene. Sigma-Aldrich.
- SAFETY DATA SHEET: 2,3-Dimethylthiophene. Fisher Scientific.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide. Benchchem.
- SAFETY DATA SHEET: 1-Benzothiophene-5-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET: 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET: Tetrahydrothiophene. Merck Millipore.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Procedures for Disposal of Hazardous Waste. The University of Tennessee, Knoxville.
- Guidelines: Handling and Disposal of Chemicals. Purdue University.
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Benchchem.
- SAFETY DATA SHEET: 3-Methylthiophene-2-carboxylic acid. Apollo Scientific.
- SAFETY DATA SHEET: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. Chem-Impex International.
- Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid. Benchchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethylthiophene-3-carboxylic Acid
This document provides essential safety and logistical information for the handling and disposal of 2,5-Dimethylthiophene-3-carboxylic acid (CAS No. 26421-32-9). As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this specific thiophene derivative.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound classified as an irritant.[1] A comprehensive risk assessment, grounded in its official hazard statements, is the first step in establishing a self-validating safety protocol.
The primary hazards include:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes.
-
H335: May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract.[2][3]
These classifications mandate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each piece of equipment serves a specific purpose, and understanding this causality is key to building an intrinsically safe workflow.
Eye and Face Protection
Given the H319 warning for serious eye irritation, eye protection is non-negotiable. The choice of equipment depends on the scale and nature of the work.
-
Standard Operations: For routine tasks such as weighing small quantities within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4][5] The side shields are critical for protecting against particulates that may become airborne.
-
High-Risk Operations: When there is an elevated risk of splashing (e.g., when transferring solutions or during vigorous reactions) or significant dust generation, protection must be escalated. A face shield worn over chemical splash goggles provides a more robust barrier, protecting the entire face from contact.[4][6]
Hand Protection
To prevent skin irritation (H315), chemical-resistant gloves are mandatory. The material and thickness of the glove are critical considerations.
-
Material: Nitrile gloves are the standard recommendation for incidental contact due to their resistance to a broad range of chemicals, including irritants and powdered solids.[6]
-
Integrity and Use: Gloves must be inspected for any defects before use.[4] It is crucial to adopt a "no-touch" policy with gloved hands, meaning you should not touch surfaces like doorknobs, keyboards, or personal items. Gloves should be removed and disposed of immediately upon contamination or completion of the task. For prolonged or immersive contact, heavier-duty gloves may be necessary, and a manufacturer's compatibility chart should be consulted.
Body Protection
Protecting the skin extends beyond the hands. Accidental spills can occur, making body protection essential.
-
Lab Coat: A long-sleeved lab coat , fully buttoned, is required to shield the arms and torso.[7] For handling this specific compound, a standard cotton or polyester/cotton blend is sufficient.
-
Apparel: Shorts and open-toed shoes are never appropriate in a laboratory setting. Long pants and fully enclosed shoes are required to protect the lower body from potential exposure.[5][7]
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the solid powder must be managed through engineering controls and, if necessary, respiratory protection.
-
Primary Control: All handling of this compound powder, including weighing and transfers, must be performed within a certified chemical fume hood .[3][4] This is the most effective way to contain airborne particulates and prevent inhalation.
-
Secondary Control: If engineering controls are insufficient to keep dust levels to a minimum, or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator would be required.[4][8] The specific type would depend on the exposure potential and institutional safety guidelines.
Quantitative Safety Summary
The following table consolidates the hazard information and the corresponding PPE required to mitigate the risks associated with this compound.
| Hazard Category | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed.[3] | No eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling.[3][4] |
| Skin Contact | H315: Causes skin irritation.[3] | Lab Coat (fully buttoned), Chemical-resistant gloves (Nitrile recommended).[4][6] |
| Eye Contact | H319: Causes serious eye irritation.[3] | Safety glasses with side shields (minimum). Chemical splash goggles and a face shield for high-risk tasks.[4] |
| Inhalation | H335: May cause respiratory irritation.[3] | Handle only in a certified chemical fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient.[2][4] |
Operational and Disposal Plan
A safe protocol is a complete cycle, encompassing preparation, handling, and final disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and labeled waste containers before handling the chemical.[4]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety glasses/goggles, and finally gloves.
-
Handling: Carefully weigh and transfer the solid compound using a spatula or weigh boat to minimize dust formation. Keep the container tightly closed when not in use.[8]
-
Post-Handling: Clean the work area thoroughly.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water immediately after.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Spill: For a minor spill within a fume hood, use an inert absorbent material to collect the solid. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[11]
Disposal Plan
Proper disposal is a critical final step.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][11]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Container Management: All waste containers must be kept sealed and stored in a designated hazardous waste accumulation area for collection by the institution's environmental health and safety (EHS) office.[11]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the specific task being performed.
Conclusion
The responsible use of this compound necessitates a safety-first mindset, where protocols are not merely followed but understood. By internalizing the causal links between the compound's hazards and the prescribed protective measures, researchers can build a robust and self-validating system of safety. This approach not only protects the individual but also fosters a culture of excellence and responsibility within the scientific community.
References
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- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Matrix Scientific. (n.d.). 2,5-Dimethyl-thiophene-3-carboxylic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
- CDH Fine Chemical. (n.d.). Thiophene-2-Carboxaldehyde Material Safety Data Sheet.
- Sigma-Aldrich. (2022, November 15). 2,5-Dimethylthiophene Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Fisher Scientific. (2025, December 18). Thiophene Safety Data Sheet.
- Conier Chem&Pharma Limited. (n.d.). This compound Safety Data Sheet.
- Thermo Fisher Scientific. (2021, December 24). 2,5-Dimethylthiophene Safety Data Sheet.
- Fisher Scientific. (2021, December 25). 2,3-Dimethylthiophene Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Thiophene Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

